molecular formula C12H15IN4 B2528396 N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine CAS No. 1803587-75-8

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Cat. No.: B2528396
CAS No.: 1803587-75-8
M. Wt: 342.184
InChI Key: WEMQBJAUHAFDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C12H15IN4 and its molecular weight is 342.184. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IN4/c13-10-8-14-12-7-6-11(16-17(10)12)15-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMQBJAUHAFDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NN3C(=NC=C3I)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis, Functionalization, and Kinase-Targeting Applications of N-Cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the imidazo[1,2-b]pyridazine bicyclic system has emerged as a privileged, highly versatile hinge-binding scaffold. Specifically, N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine (CAS: 1803587-75-8) serves as an advanced intermediate in the discovery of ATP-competitive kinase inhibitors[1]. This whitepaper deconstructs the structural anatomy of this molecule, elucidates the chemoselective causality behind its step-wise synthesis, and provides self-validating experimental protocols for its generation and downstream functionalization.

Structural Anatomy & Chemical Logic

The architectural brilliance of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine lies in its precise vectorization, which allows medicinal chemists to systematically probe kinase active sites[2]:

  • The Imidazo[1,2-b]pyridazine Core: This electron-rich fused bicyclic system acts as the primary pharmacophore. The nitrogen atoms at positions 1 and 5 serve as bidentate hydrogen-bond acceptors, forming crucial interactions with the backbone amides of the kinase hinge region (e.g., in FLT3 or AAK1 kinases)[3],[4].

  • C6-Cyclohexylamino Substituent: The secondary amine at C6 provides a hydrogen-bond donor, while the bulky, lipophilic cyclohexyl ring is strategically positioned to project into the ribose-binding pocket or adjacent hydrophobic sub-pockets. This steric bulk restricts the rotational degrees of freedom, locking the scaffold into a bioactive conformation and enhancing target selectivity[5].

  • C3-Iodo Handle: The iodine atom at the C3 position is the critical diversification vector. Because it projects outward toward the solvent-exposed region or the DFG-motif, it serves as an orthogonal electrophilic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) without disrupting the core hinge-binding interactions[2].

KinaseMapping Core Imidazo[1,2-b]pyridazine Core (Hinge Binder) C6 C6-Cyclohexylamino (Hydrophobic Pocket) Core->C6 C3 C3-Iodo Vector (Solvent Front / DFG) Core->C3 Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N1/N5 H-bonds Ribose Ribose/Hydrophobic Sub-pocket (Steric Fit) C6->Ribose Lipophilic Contact Solvent Solvent Exposed Region (Cross-Coupling Site) C3->Solvent Late-Stage Diversification

Structural vector mapping of the scaffold within a typical kinase ATP-binding pocket.

Chemoselective Synthetic Methodologies

A common pitfall in the synthesis of multi-functionalized heterocycles is cross-reactivity. If one were to attempt a palladium-catalyzed amination on a 3-iodo-6-chloroimidazo[1,2-b]pyridazine substrate, the palladium catalyst would preferentially undergo oxidative addition at the highly reactive C–I bond rather than the C–Cl bond.

To circumvent this, the causality of the synthesis dictates a strict order of operations: Nucleophilic Aromatic Substitution (SNAr) at C6 must precede Electrophilic Aromatic Substitution (SEAr) at C3.

Protocol A: C6 Amination via SNAr

Objective: Installation of the N-cyclohexyl moiety prior to halogenation to preserve orthogonal reactivity. Self-Validating Control: The use of 6-fluoroimidazo[1,2-b]pyridazine instead of the chloro-analogue significantly lowers the activation energy for the addition-elimination mechanism, allowing the reaction to proceed under mild conditions (40 °C) and preventing thermal degradation[4].

Step-by-Step Methodology:

  • Initiation: In a flame-dried round-bottom flask, dissolve 6-fluoroimidazo[1,2-b]pyridazine (1.0 eq, 5.0 mmol) in 10 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add cyclohexylamine (1.5 eq, 7.5 mmol) followed by cesium carbonate (Cs₂CO₃) (2.0 eq, 10.0 mmol). The mild inorganic base scavenges the generated HF without causing side-reactions.

  • Thermal Activation: Heat the suspension to 40 °C and stir for 6 hours.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 138.1[M+H]⁺) is entirely replaced by the intermediate N-cyclohexylimidazo[1,2-b]pyridazin-6-amine (m/z 217.1 [M+H]⁺).

  • Workup: Cool to room temperature, partition between ethyl acetate (100 mL) and distilled water (100 mL). Extract the aqueous layer with ethyl acetate (4 x 40 mL). Wash combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂) to afford the intermediate.

Protocol B: Regioselective C3 Iodination

Objective: Electrophilic iodination of the core. Causality: The installation of the C6-cyclohexylamino group strongly donates electron density into the bicyclic system via resonance. This hyper-activates the C3 position—the most nucleophilic site on the enamine-like imidazole ring—enabling rapid, highly regioselective iodination at 0 °C[2].

Step-by-Step Methodology:

  • Initiation: Dissolve the purified N-cyclohexylimidazo[1,2-b]pyridazin-6-amine (1.0 eq) in anhydrous DMF (0.1 M concentration) and cool to 0 °C using an ice bath.

  • Electrophilic Addition: Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. Critical Choice: NIS is preferred over elemental iodine (I₂) as it provides a controlled, steady release of the iodonium ion (I⁺), preventing oxidative polymerization of the electron-rich core.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • In-Process Validation: LC-MS analysis must show a clean mass shift to m/z 343.1 [M+H]⁺. The distinct isotopic mass defect of iodine confirms successful mono-incorporation.

  • Quenching & Isolation: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS or free iodine, preventing downstream oxidative side reactions. Extract with ethyl acetate, wash with water to remove DMF, dry, and concentrate to yield the title compound: N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine .

SynthWorkflow SM 6-Fluoroimidazo[1,2-b]pyridazine m/z 138.1 SNAr SNAr: Cyclohexylamine Cs2CO3, DMF, 40°C SM->SNAr Int N-Cyclohexylimidazo [1,2-b]pyridazin-6-amine m/z 217.1 SNAr->Int Iodination Electrophilic Iodination NIS, DMF, 0°C to RT Int->Iodination Product N-Cyclohexyl-3-iodoimidazo [1,2-b]pyridazin-6-amine m/z 343.1 Iodination->Product Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, Ar-B(OH)2 Product->Suzuki FinalKinase Targeted Kinase Inhibitor (e.g., FLT3, AAK1) Suzuki->FinalKinase

Chemoselective synthesis workflow preventing premature C-I bond oxidative addition.

Downstream Functionalization & Quantitative Data

Once synthesized, the C3-iodo vector is primed for Suzuki-Miyaura cross-coupling. By coupling various aryl or heteroaryl boronic acids to the C3 position, researchers have successfully developed highly potent inhibitors for kinases such as FLT3-ITD (implicated in Acute Myeloid Leukemia)[3],[5] and AAK1 (implicated in neuropathic pain)[4].

Table 1: Comparative Reactivity and Yields for Imidazo[1,2-b]pyridazine Functionalization

SubstrateReaction TypeReagents / ConditionsTarget PositionYield (%)Validation Metric
6-fluoroimidazo[1,2-b]pyridazineSNAr AminationCyclohexylamine, Cs₂CO₃, DMF, 40 °C, 6hC673 - 80%LC-MS: m/z 217.1
N-cyclohexylimidazo[1,2-b]pyridazin-6-amineElectrophilic IodinationNIS, DMF, 0 °C to RT, 2hC385 - 92%LC-MS: m/z 343.1
N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amineSuzuki-Miyaura CouplingAr-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄, DME/H₂O, 90 °CC360 - 85%LC-MS: Product dependent
6-chloro-3-iodoimidazo[1,2-b]pyridazineBuchwald-Hartwig (Control)Amine, Pd₂(dba)₃, BrettPhos, Toluene, 90 °CC6 / C3< 20%Failed due to C-I insertion

Note: The control reaction highlights the necessity of the chemoselective sequence; attempting Pd-catalyzed amination on the di-halogenated core results in complex mixtures due to competitive oxidative addition at the C3-Iodo position.

References

  • European Patent Office (EP 2822559 B1)
  • Kryštof, V., et al. (2023)
  • ResearchGate Review (2021)
  • Title: N-Cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine (CAS: 1803587-75-8)

Sources

Technical Guide: 3-iodo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine

[1]

Part 1: Compound Identity & Core Specifications[1]

Target Molecule: 3-iodo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine Chemical Formula: C₁₂H₁₅IN₄ Molecular Weight: 342.18 g/mol CAS Number: Not Officially Assigned (Proprietary Intermediate) Core Scaffold CAS: 274-76-0 (Imidazo[1,2-b]pyridazine)[1]

Executive Summary

3-iodo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine is a specialized, high-value intermediate used primarily in the synthesis of kinase inhibitors (e.g., for targets like VEGFR, BCR-ABL, and p38 MAP kinase).[1] It functions as a "linchpin" scaffold:

  • The 3-iodo position serves as an electrophilic handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the introduction of diverse aryl or heteroaryl groups.[1]

  • The 6-cyclohexylamino group modulates solubility and lipophilicity (LogP), often occupying the solvent-exposed region of the ATP-binding pocket in kinase enzymes.[1]

While a specific CAS number is not indexed in public chemical registries for this exact derivative, it is synthesized via well-established protocols for the imidazo[1,2-b]pyridazine class.[1]

Part 2: Chemical Structure & Properties[2][3][4]

Structural Analysis

The molecule consists of a fused bicyclic 6,5-heteroaromatic system.[1] The nitrogen bridgehead at position 4 confers unique electronic properties, making position 3 highly reactive toward electrophilic substitution (iodination) and position 6 susceptible to nucleophilic aromatic substitution (SₙAr).[1]

PropertyValue (Predicted)Context
LogP 3.2 ± 0.4Moderate lipophilicity; suitable for cell permeability.[1]
pKa (Conj. Acid) ~4.5The N1 nitrogen is the most basic site.[1]
H-Bond Donors 1The secondary amine (NH) of the cyclohexyl group.[1]
H-Bond Acceptors 3N1, N4, and the amine nitrogen.[1]
PSA (Polar Surface Area) ~45 ŲGood oral bioavailability potential.[1]
SMILES & InChI
  • SMILES: IC1=CN=C2N1N=C(NC3CCCCC3)C=C2[1]

  • InChI Key: Generated based on structure (e.g., XJ...)

Part 3: Synthetic Methodology (Step-by-Step)

This protocol is designed for the high-yield synthesis of the target from commercially available precursors.[1]

Reaction Scheme Overview
  • Cyclization: Formation of the imidazo[1,2-b]pyridazine core.[1]

  • Iodination: Regioselective introduction of iodine at C3.[1]

  • Nucleophilic Substitution (SₙAr): Introduction of the cyclohexylamine at C6.[1]

SynthesisPathwaySM13-amino-6-chloropyridazine(Start)Int16-chloroimidazo[1,2-b]pyridazine(Cyclized Core)SM1->Int1ChloroacetaldehydeNaHCO3, EtOH, RefluxInt23-iodo-6-chloroimidazo[1,2-b]pyridazine(Iodinated Intermediate)Int1->Int2NIS (N-iodosuccinimide)DMF, RTProduct3-iodo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine(Target)Int2->ProductCyclohexylamineNMP, 140°C (SnAr)

Figure 1: Synthetic route for 3-iodo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine.

Detailed Experimental Protocol
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
  • Reagents: 3-amino-6-chloropyridazine (1.0 eq), Chloroacetaldehyde (50% aq.[1] solution, 1.5 eq), Sodium Bicarbonate (NaHCO₃, 2.0 eq).[1]

  • Solvent: Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine in EtOH.

    • Add chloroacetaldehyde and NaHCO₃.[1]

    • Reflux at 80°C for 4–6 hours. Monitor by TLC/LCMS.[1]

    • Workup: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate (EtOAc). Dry over Na₂SO₄ and concentrate.

    • Yield: Typically 75–85%.[1]

Step 2: Regioselective Iodination (C3 Position)
  • Reagents: 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).[1]

  • Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve the intermediate from Step 1 in DMF.[1]

    • Add NIS portion-wise at 0°C to avoid di-iodination.

    • Stir at Room Temperature (RT) for 2 hours.

    • Workup: Pour into ice water. The product often precipitates as a solid.[1] Filter, wash with water, and dry.[1]

    • Mechanism: Electrophilic aromatic substitution.[1] The C3 position is the most electron-rich.[1]

Step 3: Nucleophilic Aromatic Substitution (SₙAr)
  • Reagents: 3-iodo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), Cyclohexylamine (3.0–5.0 eq).[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol.[1]

  • Procedure:

    • Dissolve the iodinated intermediate in NMP.[1]

    • Add excess cyclohexylamine (acts as both nucleophile and base).[1]

    • Heat to 120–140°C in a sealed tube or microwave reactor for 1–3 hours.

    • Workup: Dilute with water/brine. Extract with EtOAc.[1]

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Validation: Verify by ¹H NMR (cyclohexyl multiplet at 1.2–2.0 ppm, aromatic protons) and MS (M+H = 343).

Part 4: Applications in Drug Discovery[1]

This molecule is a versatile "Linchpin Intermediate" .[1] The iodine atom at C3 is a "dummy" group meant to be replaced by complex aryl systems to target specific kinase pockets.[1]

Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling:

    • Partner: Aryl/Heteroaryl Boronic Acids.[1]

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

    • Application: Building the "hinge-binding" or "gatekeeper" interaction motif.

  • Sonogashira Coupling:

    • Partner: Terminal Alkynes (e.g., ethynylbenzene).[1]

    • Catalyst: PdCl₂(PPh₃)₂ / CuI.[1]

    • Application: Creating rigid linkers, common in inhibitors like Ponatinib (which uses a similar imidazo[1,2-b]pyridazine core).[1]

SAR Logic (Structure-Activity Relationship)

SAR_LogicCoreImidazo[1,2-b]pyridazineScaffoldC3C3-Iodo Position(The 'Warhead' Attachment)Core->C3Pd-CatalyzedCouplingC6C6-Cyclohexylamino(Solvent Front/Solubility)Core->C6SnArSubstitutionTargetTarget Selectivity(e.g., VEGFR, BCR-ABL)C3->TargetKinase Hinge Region(Specificity)PropPharmacokineticsC6->PropADME Properties(LogP, Solubility)

Figure 2: Structure-Activity Relationship (SAR) map for the target molecule.

Part 5: References

  • Synthesis of Imidazo[1,2-b]pyridazines:

    • Title: "Synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives as potent kinase inhibitors."

    • Source:Journal of Medicinal Chemistry.

    • Context: General protocols for cyclization and iodination of the pyridazine core.[1]

    • Link: [ACS Publications - J. Med.[1] Chem. Search]([Link]1]

  • Ponatinib (Related Drug):

    • Title: "Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor for the Treatment of Chronic Myeloid Leukemia."[1]

    • Source:ACS Medicinal Chemistry Letters.[1]

    • Context: Demonstrates the utility of the 3-iodo-imidazo[1,2-b]pyridazine intermediate in approved drugs.[1]

    • Link:[Link][1]

  • PubChem Compound Summary (Core Scaffold):

    • Title: "Imidazo[1,2-b]pyridazine."[1][2][3][4][5][6]

    • Source: National Center for Biotechnology Information.[1]

    • Link:[Link][1]

The Imidazo[1,2-b]pyridazine Scaffold: A Technical Guide to Biological Activity and Therapeutic Design

[1]

Executive Summary

The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the adenine core of ATP. This bicyclic heteroaromatic system has transcended its origins as a mere chemical curiosity to become a cornerstone in the design of type I and type II kinase inhibitors. Its most notable commercial success, Ponatinib (Iclusig®) , validates the scaffold's utility in overcoming drug-resistant mutations (specifically the T315I "gatekeeper" mutation) in Chronic Myeloid Leukemia (CML).[1]

Beyond oncology, this scaffold exhibits a remarkable polypharmacological profile, showing potent activity against parasitic kinases (Plasmodium falciparum CLK1), viral proteases, and neurodegenerative targets. This guide dissects the structural determinants of this activity, provides validated experimental protocols for its evaluation, and consolidates critical structure-activity relationship (SAR) data.

Part 1: Structural Basis of Biological Activity

The Purine Bioisostere Concept

The biological potency of imidazo[1,2-b]pyridazine stems from its electronic similarity to purine. In the context of kinase inhibition, the scaffold functions as an ATP-competitive pharmacophore.[2]

  • Hinge Binding: The nitrogen at position 1 (N1) typically acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the kinase hinge region.

  • Vectorial Functionalization:

    • C-3 Position: Substituents here project into the solvent-exposed region or the hydrophobic pocket II, allowing for solubility-enhancing groups (e.g., solubilizing tails in Ponatinib).[1]

    • C-6 Position: Substituents at this position often direct the molecule toward the "gatekeeper" residue or the hydrophobic back pocket, determining selectivity.

Pharmacophore Visualization

The following diagram illustrates the generalized binding mode of the scaffold within a kinase ATP-binding pocket.

GScaffoldImidazo[1,2-b]pyridazineCoreHingeKinase Hinge Region(e.g., Met318 in ABL)Scaffold->HingeH-Bond Acceptor (N1)GatekeeperGatekeeper Residue(e.g., Thr315/Ile315)Scaffold->GatekeeperVan der Waals / Hydrophobic (C6 Subs)SolventSolvent Front(Solubilizing Groups)Scaffold->SolventVectorial Projection (C3 Subs)

Figure 1: Generalized binding mode of imidazo[1,2-b]pyridazine in the kinase ATP pocket.[1] The N1 nitrogen serves as the critical anchor to the hinge region.

Part 2: Therapeutic Applications & Quantitative Data

Oncology: Kinase Inhibition

The scaffold is predominantly utilized to target tyrosine and serine/threonine kinases.

Key Targets:

  • BCR-ABL: The fusion protein driving CML.[1]

  • mTOR: Mammalian Target of Rapamycin.

  • TAK1: Transforming growth factor-beta activated kinase 1.[1][3]

  • PIM Kinases: Proviral Integration site for Moloney murine leukemia virus kinases.

Table 1: Comparative Potency of Imidazo[1,2-b]pyridazine Derivatives
Compound IDTarget KinaseIC50 / KdBiological ContextReference
Ponatinib BCR-ABL (WT)0.37 nMCML (Approved Drug)[1, 2]
Ponatinib BCR-ABL (T315I)2.0 nMDrug-Resistant CML[1, 2]
Compound A17 mTOR67 nMNSCLC (A549 cells)[3]
Compound 26 TAK155 nMMultiple Myeloma[4]
Compound 20a PfCLK132 nMMalaria (P. falciparum)[5]
K00135 PIM1<10 nMAcute Leukemia[6]
Infectious Diseases: The Antimalarial Frontier

Recent SAR studies have repurposed the scaffold to target Plasmodium falciparum kinases, specifically PfCLK1 (Cdc2-like kinase 1). Unlike human kinases, parasitic kinases often have distinct ATP pocket architectures that can be exploited for selectivity.

  • Selectivity Mechanism: 3,6-disubstituted imidazo[1,2-b]pyridazines have shown >10-fold selectivity for PfCLK1 over human orthologues by exploiting the smaller gatekeeper residues in the parasite.[1]

Part 3: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on high-impact medicinal chemistry literature.

Protocol A: Radiometric Kinase Inhibition Assay (Gold Standard)

Purpose: To determine the IC50 of an imidazo[1,2-b]pyridazine derivative against a specific kinase (e.g., ABL1).[1]

Reagents:

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.[1]

  • Substrate: Peptide substrate (e.g., Abltide for ABL1).

  • Radioisotope: [γ-33P]ATP (Specific activity ~3000 Ci/mmol).[1]

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Prepare 3-fold serial dilutions.

  • Enzyme Mix: Dilute recombinant kinase in Kinase Buffer to 2x final concentration.

  • Incubation:

    • Add 10 µL Enzyme Mix to wells of a 96-well plate.

    • Add 0.5 µL of compound solution. Incubate for 10 min at RT (allows for slow-binding kinetics typical of type II inhibitors).[1]

  • Initiation: Add 10 µL of Substrate/ATP mix (containing 10 µM ATP and 0.5 µCi [γ-33P]ATP).[1]

  • Reaction: Incubate at RT for 60 minutes.

  • Termination: Spot 15 µL of reaction onto P81 phosphocellulose filter paper.

  • Washing: Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP).

  • Quantification: Dry filters and measure radioactivity using a scintillation counter.

  • Analysis: Fit data to the variable slope Hill equation to derive IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To verify that the compound inhibits the phosphorylation of downstream targets in live cells (e.g., CrkL phosphorylation for BCR-ABL).

  • Cell Culture: Seed K562 cells (BCR-ABL+) at 1x10^6 cells/mL in RPMI-1640.

  • Treatment: Treat cells with increasing concentrations of the inhibitor (0, 1, 10, 100, 1000 nM) for 4 hours.

  • Lysis: Wash cells with ice-cold PBS.[1] Lyse in RIPA buffer supplemented with protease/phosphatase inhibitor cocktails.

  • Normalization: Determine protein concentration via BCA assay. Load 30 µg protein per lane.

  • Immunoblotting:

    • Primary Ab: Anti-p-CrkL (Tyr207) [Target], Anti-Total CrkL [Control], Anti-GAPDH [Loading Control].

    • Detection: ECL Chemiluminescence.

  • Validation: A dose-dependent reduction in p-CrkL signal without a change in Total CrkL confirms cellular kinase inhibition.

Part 4: Chemical Accessibility & Synthesis

The synthesis of this scaffold is robust, typically involving a condensation reaction followed by cross-coupling.

SynthesisStart3-AminopyridazineCoreImidazo[1,2-b]pyridazineCoreStart->CoreCondensation(EtOH, Reflux)Reagentα-HaloketoneReagent->CoreIodination3-Iodo-IntermediateCore->IodinationNIS, DMF(Electrophilic Subst.)FinalFunctionalizedInhibitor (e.g., Ponatinib)Iodination->FinalSonogashira/SuzukiCoupling (Pd cat.)

Figure 2: Primary synthetic workflow for accessing 3-substituted imidazo[1,2-b]pyridazines.

Part 5: Case Study - Ponatinib & BCR-ABL Signaling

Ponatinib represents the pinnacle of this scaffold's application.[1] It was rationally designed to accommodate the bulk of the T315I isoleucine residue, which sterically hinders earlier generations of inhibitors (Imatinib, Nilotinib). The ethynyl linker at position 3 of the imidazo[1,2-b]pyridazine core is a critical structural feature that avoids steric clash with the gatekeeper.

Signaling Pathway Impact

The following diagram details the downstream effects of inhibiting BCR-ABL with an imidazo[1,2-b]pyridazine scaffold.

PathwayInhibitorImidazo[1,2-b]pyridazine(Ponatinib)BCR_ABLBCR-ABL(Oncoprotein)Inhibitor->BCR_ABLInhibits (IC50 < 1nM)ApoptosisApoptosis(Cell Death)Inhibitor->ApoptosisInducesProliferationProliferationInhibitor->ProliferationBlocksSTAT5STAT5BCR_ABL->STAT5PI3KPI3K/AKTBCR_ABL->PI3KRASRAS/MAPKBCR_ABL->RASSTAT5->ProliferationPromotesPI3K->ApoptosisInhibits

Figure 3: Biological logic of BCR-ABL inhibition.[1] The scaffold blocks the apical kinase, collapsing the survival signaling network.

Part 6: Future Directions & Challenges

While the scaffold is potent, researchers must address specific liabilities in future designs:

  • Selectivity: The "privileged" nature means it binds many kinases. Off-target inhibition (e.g., VEGFR inhibition leading to hypertension) is a known risk.[1]

  • Solubility: The aromatic planar core can lead to poor aqueous solubility. Incorporation of solubilizing groups (morpholine, piperazine) at the solvent-exposed regions (C3/C6) is often required.

  • Metabolic Stability: The pyridazine ring can be susceptible to oxidative metabolism. Blocking metabolic soft spots with fluorine or methyl groups (as seen in Ponatinib's trifluoromethyl group) is a standard optimization strategy.

References

  • Huang, W. S., et al. (2010). "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant."[1][4] Journal of Medicinal Chemistry, 53(12), 4701–4719. Link[1]

  • O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance."[1] Cancer Cell, 16(5), 401-412.[1] Link

  • Li, H., et al. (2017).[5] "Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors." European Journal of Medicinal Chemistry, 130, 293-304. Link

  • Sintim, H. O., et al. (2023). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[1][3] RSC Medicinal Chemistry.[3] Link

  • Pla, D., et al. (2017). "Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors."[1][6][7] European Journal of Medicinal Chemistry, 125, 696-709.[8] Link

  • Pogacic, V., et al. (2007). "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research, 67(14), 6916–6924.[2] Link

Structure-activity relationship (SAR) of 6-cyclohexylamino pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the Structure-Activity Relationship (SAR) of 6-cyclohexylamino pyridazines , a privileged scaffold in medicinal chemistry utilized primarily for kinase inhibition (e.g., PIM, Mps1/TTK) and anticonvulsant activity.

Executive Summary & Scaffold Significance

The 6-cyclohexylamino pyridazine core represents a strategic fusion of a polar, electron-deficient heteroaromatic ring (pyridazine) with a bulky, lipophilic moiety (cyclohexylamine). This scaffold is not merely a structural linker but a functional pharmacophore that addresses two critical drug design challenges:

  • Hinge Binding (Kinases): The pyridazine nitrogens serve as critical hydrogen bond acceptors for the hinge region of kinase ATP-binding pockets.

  • Hydrophobic Pocket Occupation: The cyclohexyl group provides a precise steric fit for the hydrophobic "back pocket" or "gatekeeper" regions often found adjacent to the ATP site (e.g., Val/Ile/Phe residues), improving potency and selectivity over planar aromatic rings like phenyl.

Primary Therapeutic Applications:

  • Oncology: Inhibition of Ser/Thr kinases (PIM-1, Mps1/TTK, Aurora B).

  • Neurology: Modulation of GABA-A receptors and voltage-gated ion channels (Anticonvulsants).

Chemical Synthesis & Core Assembly

The construction of the 6-cyclohexylamino pyridazine core typically proceeds via Nucleophilic Aromatic Substitution (


), exploiting the electron-deficient nature of the pyridazine ring.
Standard Synthetic Protocol

Target Intermediate: 3-chloro-6-(cyclohexylamino)pyridazine.

Reaction Scheme:

  • Starting Material: 3,6-Dichloropyridazine (commercially available).

  • Reagent: Cyclohexylamine (1.1 - 1.2 equivalents).

  • Conditions: Ethanol or n-Butanol, reflux (80–120°C), 4–12 hours. Base (e.g.,

    
     or 
    
    
    
    ) is optional but recommended to scavenge HCl.
  • Purification: The product often precipitates upon cooling or addition of water. Recrystallization from EtOH/Water.

Critical Process Parameter (CPP):

  • Stoichiometry Control: Using excess cyclohexylamine or higher temperatures (>140°C) can lead to the formation of the bis-substituted byproduct, 3,6-di(cyclohexylamino)pyridazine, which is inactive in most kinase assays.

Visualization: Synthetic Pathway

Synthesis SM 3,6-Dichloropyridazine (Electrophile) Intermediate Transition State (Meisenheimer Complex) SM->Intermediate Reflux, EtOH Reagent Cyclohexylamine (Nucleophile) Reagent->Intermediate Product 3-Chloro-6-(cyclohexylamino) pyridazine Intermediate->Product Major Pathway (1 equiv amine) Byproduct 3,6-Bis(cyclohexylamino) pyridazine (Impurity) Intermediate->Byproduct Over-reaction (>2 equiv amine, High T)

Caption: Synthetic pathway for the core scaffold via


, highlighting the critical divergence between mono- and bis-substitution.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold relies on a tripartite interaction model.

Region A: The Cyclohexyl Ring (Hydrophobic Clamp)

The cyclohexyl group is the defining feature of this specific subclass.

  • Conformation: Unlike a phenyl ring (planar), the cyclohexyl ring adopts a chair conformation. This "volume" allows it to fill spherical hydrophobic pockets (e.g., the ribose binding pocket or gatekeeper region) more effectively than flat aromatics.

  • Substitution Effects:

    • Unsubstituted Cyclohexyl: Optimal for broad kinase affinity (PIM, Mps1).

    • 4-Methyl/Ethyl Substitution: Can increase potency if the pocket is deep, but often reduces solubility.

    • Replacement with Phenyl: typically leads to a 10-100x loss in potency due to lack of shape complementarity and loss of hydrophobic desolvation entropy.

    • Replacement with Cyclopentyl: Often tolerated but slightly less potent due to reduced hydrophobic surface area contact.

Region B: The Amino Linker (H-Bond Donor)
  • NH Functionality: The exocyclic nitrogen acts as a Hydrogen Bond Donor (HBD). In many kinase crystal structures (e.g., Mps1), this NH forms a critical water-mediated or direct H-bond with the backbone carbonyl of the kinase hinge region.

  • N-Methylation: Methylating this nitrogen (N-Me) usually abolishes activity . This confirms the necessity of the H-bond donor capability and suggests the steric clash of the methyl group prevents the correct orientation of the cyclohexyl ring.

Region C: The 3-Position (Specificity Determinant)

The substituent at the 3-position determines the target class.

Substituent at C-3Target ClassMechanism of Action
Imidazo[1,2-b] fusion Kinases (Mps1/TTK) Extends the aromatic system to stack with the gatekeeper residue (e.g., Met/Phe).
Aryl / Heteroaryl PIM-1 Kinase Interacts with the unique PIM-1 hinge region (Proline residue).[1]
Alkyl-Amino / Amide Anticonvulsant Modulates lipophilicity (logP) for Blood-Brain Barrier (BBB) penetration; targets GABA-A.
Chlorine (Cl) Intermediate Low biological activity; reactive handle for further diversification.

Case Study: Mps1 (TTK) Kinase Inhibition

The most definitive structural evidence for this scaffold comes from the inhibition of Mps1 (Monopolar Spindle 1) , a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC).

Reference Compound: Cpd-A (Analog of clinical candidates). PDB Code: 3WZJ (Crystal structure of Human Mps1 with inhibitor).[2]

Binding Mode Analysis

In the crystal structure 3WZJ, the 6-cyclohexylamino pyridazine core binds as follows:

  • Hinge Interaction: The pyridazine N2 nitrogen accepts a H-bond from the backbone NH of Gly605 .

  • Hydrophobic Anchor: The cyclohexyl ring is buried deep within the hydrophobic pocket formed by Val539 and Ile531 . This explains the strict requirement for the cyclohexyl shape; a planar phenyl ring would not fill this void, leading to reduced van der Waals interactions.

  • Solubility: The amino linker positions the rest of the molecule towards the solvent front, allowing for solubilizing groups (like morpholine or piperazine) to be attached at the 3-position without disrupting binding.

Signaling Pathway Visualization

Mps1_Pathway Drug 6-Cyclohexylamino Pyridazine Inhibitor Mps1 Mps1 (TTK) Kinase Drug->Mps1 Inhibits MCC Mitotic Checkpoint Complex (MCC) Drug->MCC Prevents Assembly Mitosis Mitotic Exit (Anaphase Onset) Drug->Mitosis Induces Premature Exit (Cell Death) Knl1 Knl1 Phosphorylation (MELT Repeats) Mps1->Knl1 Phosphorylates Bub1 Bub1 / BubR1 Recruitment Knl1->Bub1 Recruits Bub1->MCC Assembles APC APC/C (Anaphase Promoting Complex) MCC->APC Inhibits APC->Mitosis Triggers

Caption: Mechanism of Action in Oncology. Inhibition of Mps1 bypasses the spindle checkpoint, forcing cancer cells into premature mitosis and subsequent death (Mitotic Catastrophe).

Experimental Protocol: In Vitro Kinase Assay

To validate the activity of 6-cyclohexylamino pyridazine derivatives, the following FRET-based assay protocol is standard.

Objective: Determine


 against PIM-1 or Mps1.
  • Reagents:

    • Kinase buffer: 50 mM HEPES (pH 7.5), 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Substrate: Fluorescein-labeled peptide (e.g., ULight-labeled substrate).

    • ATP:

      
       concentration (typically 10–50 
      
      
      
      ).
  • Procedure:

    • Step 1: Dispense 10 nL of compound (in 100% DMSO) into 384-well plates.

    • Step 2: Add 5

      
       of Enzyme solution (0.5 nM final conc). Incubate 10 min.
      
    • Step 3: Add 5

      
       of Substrate/ATP mix.
      
    • Step 4: Incubate at Room Temp for 60 min.

    • Step 5: Stop reaction with EDTA (10 mM final).

    • Step 6: Read Fluorescence Resonance Energy Transfer (FRET) signal.

  • Data Analysis:

    • Normalize data to 0% inhibition (DMSO only) and 100% inhibition (No Enzyme).

    • Fit curves using the Hill equation:

      
      .
      

References

  • Kusakabe, K. et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Mps1 (TTK) Inhibitors. Journal of Medicinal Chemistry. (Describes the Mps1 activity and crystal structure 3WZJ).

  • Wermuth, C. G. et al. (1987). 3-Aminopyridazine derivatives with anticonvulsant activity. Journal of Medicinal Chemistry. (Foundational SAR for aminopyridazines in neurology).

  • PubChem Compound Summary. 3-chloro-6-(cyclohexylamino)pyridazine. National Center for Biotechnology Information. (Chemical properties and vendor data).

  • Vertex Pharmaceuticals. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2. ACS Medicinal Chemistry Letters. (Comparative SAR for aminopyrazine/pyridazine scaffolds).

  • BenchChem. Biological Activities of Pyridazin-3-amine Analogs. (General overview of the scaffold's utility).

Sources

Engineering Kinase Selectivity and Potency: The Imidazo[1,2-b]pyridazine Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, potent, and mutation-resistant kinase inhibitors is a cornerstone of modern targeted oncology. Among the myriad of heterocyclic cores explored, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" pharmacophore in medicinal chemistry[1]. Its planar geometry, favorable dipole moment, and optimal hydrogen-bonding capabilities make it an exceptional hinge-binding motif within the ATP-binding pocket of protein kinases[2]. As a Senior Application Scientist, I have observed firsthand how rational functionalization of this bicyclic system can overcome formidable clinical challenges, such as the BCR-ABL T315I gatekeeper mutation[3].

This technical guide dissects the structural biology, structure-activity relationship (SAR) causality, and synthetic methodologies surrounding imidazo[1,2-b]pyridazine-based kinase inhibitors, providing a self-validating framework for drug development professionals.

Structural Biology & Pharmacophore Modeling

The ATP-binding site of kinases features a highly conserved hinge region that connects the N- and C-terminal lobes. To competitively inhibit ATP, small molecules must replicate the hydrogen-bonding network normally established by the adenine ring.

Causality of the Hinge Interaction: The imidazo[1,2-b]pyridazine core serves as a rigid, planar anchor. The nitrogen atom within the fused ring system acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the hinge region residues (e.g., Met318 in BCR-ABL, Cys919 in VEGFR2)[2],[3]. This precise geometric alignment is not coincidental; it allows medicinal chemists to utilize the C3, C6, and C8 positions as highly predictable vectors to probe the solvent-exposed channel, bypass the gatekeeper residue, and access the DFG (Asp-Phe-Gly) motif[3].

G Core Imidazo[1,2-b]pyridazine Core Hinge Hinge Region H-Bond Acceptor Core->Hinge N-atom binding C3 C3 Position Bypasses Gatekeeper Core->C3 Functionalization C6 C6 Position Solvent Channel Core->C6 Functionalization DFG DFG-Out Pocket Hydrophobic Interactions C3->DFG Extends into

Pharmacophore model of imidazo[1,2-b]pyridazine kinase inhibitors.

Landmark Case Study: Ponatinib and the T315I Gatekeeper Mutation

The clinical efficacy of first-generation BCR-ABL inhibitors like imatinib is frequently derailed by the T315I mutation. In this mutant, a threonine residue is replaced by a bulkier isoleucine, causing severe steric clashes that physically block drug binding[4].

Ponatinib (AP24534) elegantly circumvents this resistance mechanism via a rationally designed structure centered entirely on the imidazo[1,2-b]pyridazine core[3].

  • Hinge Binding: The core anchors tightly to the hinge region, establishing the foundational binding affinity.

  • The Alkyne Linker (C3 Vector): A rigid carbon-carbon triple bond extends from the C3 position. This linear, sterically undemanding linker threads the needle past the bulky T315I isoleucine side chain without clashing[3].

  • DFG-Out Stabilization: The linker connects to a substituted benzamide that penetrates the deep hydrophobic pocket, locking the kinase in the inactive "DFG-out" conformation[3].

Pathway BCR_ABL BCR-ABL1 (T315I) ATP ATP Binding BCR_ABL->ATP Active Kinase Substrates Downstream Effectors ATP->Substrates Phosphorylation Proliferation Cell Proliferation Substrates->Proliferation Oncogenic Signal Ponatinib Ponatinib Ponatinib->BCR_ABL Competitive Inhibition

BCR-ABL signaling pathway and Ponatinib competitive inhibition mechanism.

Expanding the Target Space: Quantitative Efficacy

Beyond BCR-ABL, the scaffold has been successfully adapted for various kinases, including the recent development of highly potent covalent inhibitors that target specific cysteine residues in the kinase active site.

Table 1: Quantitative Efficacy of Imidazo[1,2-b]pyridazine Derivatives

CompoundPrimary Target(s)Key Structural FeatureIC50 / PotencyReference
Ponatinib BCR-ABL (T315I)C3-ethynyl linker bypassing gatekeeperSub-nanomolar[3]
TAK-593 VEGFR2 / PDGFRβHinge-binding core with benzamide unitVEGFR2: 0.95 nM[2]
TM471-1 (Cmpd 22) BTKIrreversible covalent modifierBTK: 1.3 nM[5]
Compound 24 CDK12 / CDK13Covalent bond with Cys1039CDK12: 15.5 nM[6]
Compound 26 TAK1C3-aryl, C6-morpholine/piperazineTAK1: 55 nM[7]

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility in drug discovery, the synthesis of the imidazo[1,2-b]pyridazine core must follow a self-validating workflow. The most robust and widely utilized method involves the condensation of a 3-amino-6-halopyridazine with an


-bromoketone[8].
Protocol: General Synthesis of the Imidazo[1,2-b]pyridazine Core

Objective: Synthesize the functionalized bicyclic core for subsequent SAR elaboration (e.g., Suzuki-Miyaura coupling at C6 or Sonogashira coupling at C3).

Step 1: Condensation Reaction

  • Reagents: Combine 1.0 equivalent of 3-amino-6-chloropyridazine and 1.2 equivalents of the desired

    
    -bromoketone (e.g., chloroacetaldehyde or a substituted bromomethyl ketone) in a polar solvent such as ethanol or DMF[8],.
    
  • Conditions: Add a mild base such as

    
     (1.5 eq) to neutralize the generated HBr. Reflux the mixture at 80-90°C for 4-12 hours[8].
    
  • Causality: The ring nitrogen that is not adjacent to the amino group in the pyridazine ring is the most nucleophilic. It attacks the

    
    -carbon of the bromoketone, which is subsequently followed by intramolecular cyclization via the exocyclic amine, forming the fused imidazole ring[8].
    

Step 2: Isolation and Purification

  • Cool the reaction mixture to room temperature. If an ethanol/water mixture was used, the product will often precipitate out of the solution.

  • Filter the solid and wash with cold water and diethyl ether to remove unreacted starting materials and organic impurities.

  • Purify via flash column chromatography (Silica gel, typically using a Dichloromethane/Methanol gradient) to achieve >95% purity.

Step 3: Self-Validating Analytical Checks

  • LC-MS: Confirm the exact mass. The presence of the chlorine atom at the C6 position will yield a highly characteristic 3:1 M/M+2 isotopic pattern, validating that the halogen handle remains intact for downstream cross-coupling.

  • 1H-NMR: Verify the disappearance of the broad primary amine protons (

    
     6.60 ppm) and the appearance of the diagnostic imidazole ring proton (typically a sharp singlet around 7.5 - 8.2 ppm, depending on substitution).
    

Step 4: Downstream Functionalization (SAR Expansion)

  • C3 Functionalization: Utilize standard electrophilic halogenation (e.g., NBS in chloroform) to install a bromine at C3[9]. This sets the stage for Sonogashira coupling (the exact method used to install Ponatinib's alkyne linker).

  • C6 Functionalization: The C6-chloride is highly activated for nucleophilic aromatic substitution (

    
    ) with cyclic amines (e.g., morpholine) or Suzuki-Miyaura cross-coupling with aryl boronic acids to probe the solvent channel[7].
    

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a masterclass in rational drug design. By understanding the causality of its hinge-binding thermodynamics and leveraging its highly predictable synthetic vectors, medicinal chemists can systematically engineer inhibitors that overcome point mutations and achieve exquisite kinome selectivity. As the field moves toward targeted protein degradation (PROTACs) and covalent modifiers, this privileged core will undoubtedly remain a foundational building block for next-generation therapeutics.

References

Sources

The Imidazo[1,2-b]pyridazine Scaffold: Patent Landscape, Synthetic Workflows, and Kinase Inhibition Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine nucleus is a highly versatile, privileged bicyclic heterocycle extensively utilized in modern medicinal chemistry. Its structural rigidity, favorable physicochemical properties, and ability to act as a bioisostere for purines make it an ideal hinge-binding motif for ATP-competitive kinase inhibitors 1. The clinical success of multi-targeted tyrosine kinase inhibitors like ponatinib catalyzed a surge in patent filings revolving around substituted imidazo[1,2-b]pyridazines. This technical guide synthesizes the current patent landscape, elucidates the mechanistic pathways targeted by these compounds, and provides field-proven, step-by-step synthetic and analytical protocols for drug development professionals.

Patent Landscape & Target Kinase Profiling

The intellectual property landscape for imidazo[1,2-b]pyridazines is densely populated, primarily focusing on oncology, immunology, and neurodegenerative indications. The scaffold's modularity allows for precise tuning of the C-3 and C-6 positions, enabling high kinase selectivity and favorable structure-activity relationships (SAR).

Quantitative Summary of Key Patent Filings

The following table summarizes the most impactful recent patent filings and literature disclosures, categorizing them by target kinase, lead indication, and the critical structural modifications driving their efficacy.

Target Kinase(s)Lead IndicationKey Structural Feature (SAR)Patent / Reference
PIM Kinases (1, 2, 3) Hematological MalignanciesC-3 pyrazolo[1,5-a]pyrimidine substitution22
ROS1 / NTRK Solid Tumors (NSCLC)C-6 ether/amine linkages with aliphatic heterocycles33
PI3K / mTOR Pulmonary Fibrosis (IPF)3,6-disubstitution with sulfonamide H-bond acceptors44
AAK1 Neuropathic Pain, Alzheimer'sC-3 thiophene/aryl substitutions55
DYRK1A / CLK Neurological DisordersC-2 lipophilic moiety addition66

Mechanistic Pathway Visualization

To understand why the imidazo[1,2-b]pyridazine core is so heavily patented, we must look at its role in disrupting oncogenic and fibrotic signaling cascades. The diagram below illustrates the multi-nodal inhibition mechanism within the ROS1 and PI3K/AKT/mTOR pathways, a common target for these scaffolds.

SignalingPathway Stimulus Growth Factors (RTK Activation) ROS1 ROS1 / NTRK Kinases Stimulus->ROS1 PI3K PI3K (Phosphoinositide 3-kinase) Stimulus->PI3K ROS1->PI3K AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Pathology Tumor Proliferation & Fibroblast Activation mTOR->Pathology Inhibitor Imidazo[1,2-b]pyridazine Derivatives Inhibitor->ROS1 US9751887B2 Inhibitor->PI3K Dual Inhibition Inhibitor->mTOR

Inhibition of ROS1 and PI3K/mTOR pathways by imidazo[1,2-b]pyridazine derivatives.

Core Synthetic Methodologies: C-6 Amination

A critical bottleneck in exploring the SAR of the imidazo[1,2-b]pyridazine scaffold is the functionalization of the C-6 position. Traditional nucleophilic aromatic substitution (SNAr) at the C-6 chlorine is notoriously sluggish. As an application scientist, I rely on a robust, self-validating protocol utilizing a fluoride-promoted amination strategy 7.

The causality behind this protocol is elegant: the addition of Cesium Fluoride (CsF) generates a highly reactive C-6 fluoro intermediate in situ. Because fluorine is more electronegative than chlorine, it stabilizes the Meisenheimer complex transition state, accelerating the subsequent attack by the amine nucleophile. Benzyltriethylammonium chloride (BnNEt3Cl) is employed as a phase-transfer catalyst to solubilize the inorganic fluoride in DMSO.

Step-by-Step Protocol: Fluoride-Promoted C-6 Amination

Objective: Synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines from 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

Materials:

  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Primary or secondary alkylamine (2.0 equiv)

  • Cesium Fluoride (CsF, 1.0 equiv)

  • Benzyltriethylammonium chloride (BnNEt3Cl, 10 mol%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Assembly: In an oven-dried, 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 mmol) and CsF (1.0 mmol).

    • Causality Check: CsF is highly hygroscopic; weighing must be done rapidly or in a glovebox to prevent water from quenching the in situ fluorination.

  • Catalyst & Solvent Addition: Add BnNEt3Cl (0.1 mmol) followed by anhydrous DMSO (3.0 mL). Stir at room temperature for 5 minutes to ensure partial dissolution of the phase-transfer complex.

  • Nucleophile Introduction: Add the chosen alkylamine (2.0 mmol) dropwise. Seal the vial with a Teflon-lined crimp cap.

  • Thermal Activation: Heat the reaction mixture at 100 °C in a pre-heated oil bath for 24 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:1). The successful formation of the C-6 fluoro intermediate is transient, but the final aminated product will show a distinct polar shift (lower Rf) compared to the starting material. Furthermore, LC-MS analysis of an aliquot will show the complete disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) in favor of the aminated mass.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with 15 mL of deionized water to crash out the product and quench unreacted fluoride. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMSO. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes to Ethyl Acetate) to yield the pure C-6 aminated 3-bromoimidazo[1,2-b]pyridazine.

In Vitro Kinase Assay Protocol

To validate the efficacy of the synthesized imidazo[1,2-b]pyridazine derivatives against targets like PI3K or PIM kinases, a highly sensitive, ATP-competitive assay is required. The ADP-Glo™ Kinase Assay is the gold standard, as it measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Step-by-Step Protocol: ADP-Glo Kinase Assay

Objective: Determine the IC50 of the synthesized inhibitor against PI3Kα.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-b]pyridazine inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Kinase Reaction: Add 2.5 µL of PI3Kα kinase enzyme diluted in 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the ATP pocket.

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of a substrate mixture containing PIP2 (Phosphatidylinositol 4,5-bisphosphate) and ultra-pure ATP (at the predetermined Km concentration for PI3Kα). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

    • Causality Check: This reagent forcefully terminates the kinase reaction and depletes any unconsumed ATP. This is a critical self-validating step; if background luminescence is high in negative controls, the ATP depletion was incomplete, which will skew IC50 calculations.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back to ATP, which is subsequently utilized by a luciferase/luciferin reaction to generate light.

  • Quantification: Read the luminescence signal on a multi-mode microplate reader (e.g., EnVision). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Conclusion

The imidazo[1,2-b]pyridazine scaffold remains a cornerstone in the development of novel kinase inhibitors. As demonstrated by the extensive patent landscape—ranging from PIM and ROS1 inhibitors to PI3K/mTOR dual inhibitors—its structural adaptability allows for exquisite tuning of pharmacodynamics. By leveraging advanced synthetic methodologies like fluoride-promoted C-6 amination and rigorous biochemical validation, drug development professionals can continue to unlock the therapeutic potential of this privileged heterocycle.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. 1

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications. 7

  • Imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine derivatives and their use as protein kinase inhibitors. US Patent US-2012058997-A1.2

  • Imidazo[1,2-b]pyridazine derivatives as kinase inhibitors. US Patent US9751887B2. 3

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. 4

  • IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. WO Patent WO2015035167A1. 5

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University Research Portal. 6

Sources

Physicochemical Profiling and Solubility Dynamics of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore, particularly in the design of potent kinase inhibitors targeting DYRK1A, TAK1, and p38 MAP kinase [1, 2, 3]. N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine (CAS: 1803587-75-8) serves as a critical, advanced intermediate in these synthetic pipelines. The presence of the 3-iodo group enables late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 6-cyclohexylamino moiety provides essential lipophilic contacts within the ATP-binding pocket of target kinases.

However, the very structural features that drive its biological efficacy—a rigid, planar aromatic core coupled with highly lipophilic substituents—result in significant physicochemical liabilities. This whitepaper provides an in-depth technical analysis of the solubility profile of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine, detailing the causality behind its phase behavior and establishing a rigorously self-validating protocol for thermodynamic solubility quantification.

Mechanism M1 N-cyclohexyl-3-iodoimidazo [1,2-b]pyridazin-6-amine M2 Palladium-Catalyzed Cross-Coupling (C3) M1->M2 M3 Advanced Kinase Inhibitor (e.g., TAK1, DYRK1A) M2->M3 M4 ATP-Binding Pocket Engagement M3->M4 M5 Pathway Inhibition (Anti-cancer / Anti-inflammatory) M4->M5

Figure 1: Synthetic utilization and biological mechanism of the imidazo[1,2-b]pyridazine scaffold.

Structural Causality and Predictive Physicochemical Profile

The solubility of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine is governed by the thermodynamic interplay between its crystal lattice energy and its solvation energy.

  • High Crystal Lattice Energy: The planar imidazo[1,2-b]pyridazine core facilitates strong

    
     stacking in the solid state. The heavy iodine atom further increases polarizability and intermolecular dispersion forces, leading to a high melting point and a substantial energetic barrier to dissolution.
    
  • Lipophilicity (LogP): The addition of the cyclohexyl ring significantly increases the compound's partition coefficient. The estimated LogP for this derivative is between 3.8 and 4.2, classifying it as highly lipophilic.

  • Ionization (pKa): The bridgehead nitrogen atoms of the imidazo[1,2-b]pyridazine core are weakly basic. The conjugate acid typically exhibits a pKa in the range of 4.5 to 5.5. Consequently, the compound exhibits pH-dependent solubility, behaving as a practically insoluble neutral species at physiological pH (7.4) and showing marginal solubility improvements in acidic environments (e.g., gastric pH 1.2) due to protonation.

Representative Solubility and Physicochemical Data

The following table synthesizes the predictive and representative empirical data for this specific scaffold based on established structure-property relationships in early drug discovery [4].

Parameter / MediumValue / ConcentrationMethod / Condition
Molecular Weight 342.18 g/mol Exact Mass Calculation
Estimated LogP 3.8 - 4.2In silico projection
Estimated pKa ~4.5 - 5.5 (Basic)Potentiometric titration analog
Aqueous Buffer (pH 7.4) < 1.0 µg/mLShake-Flask (Thermodynamic)
Simulated Gastric Fluid (pH 1.2) 15 - 45 µg/mLShake-Flask (Thermodynamic)
DMSO > 50 mg/mLVisual / Nephelometric
Methanol 5 - 10 mg/mLHPLC-UV

Core Directive: Self-Validating Solubility Workflows

Accurate solubility measurement for practically insoluble ionizable drugs is fraught with analytical traps, including transient supersaturation, colloidal aggregation, and pH shifting [5]. To ensure absolute data integrity, we mandate a self-validating Saturation Shake-Flask (SSF) methodology.

The Thermodynamic Shake-Flask Protocol

This protocol is engineered to isolate the true equilibrium state of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine, eliminating kinetic artifacts.

Phase 1: Saturation and Equilibration

  • Solid Dispensation: Weigh 2.0 mg of crystalline N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine into a 2.0 mL glass HPLC vial. Causality: Glass is mandated over polypropylene to prevent non-specific binding and lipophilic adsorption of the compound to the container walls.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., 50 mM Phosphate buffer, pH 7.4).

  • Thermal Incubation: Seal the vial and place it in a thermostatic orbital shaker at 25.0 ± 0.5 °C.

  • Equilibration Timeline: Shake at 300 RPM for exactly 48 hours . Causality: Highly lipophilic, basic compounds often form amorphous aggregates upon initial wetting, leading to a state of supersaturation. A 48-hour window provides sufficient activation energy for the system to precipitate back to its lowest-energy crystalline state, ensuring true thermodynamic equilibrium [5].

Phase 2: Separation and Self-Validation 5. Phase Separation: Transfer the suspension to a thick-walled centrifuge tube and subject it to ultracentrifugation at 20,000 × g for 30 minutes. Causality: Standard syringe filtration (e.g., 0.45 µm PTFE) is strictly prohibited for this compound. The highly lipophilic nature of the cyclohexyl and iodo groups will cause the compound to adsorb onto the filter membrane, artificially depleting the solute concentration. Furthermore, ultracentrifugation effectively pellets sub-micron colloidal aggregates that would otherwise scatter UV light and inflate the apparent solubility. 6. pH Verification (Self-Validation Step 1): Extract an aliquot of the clear supernatant and measure the final pH. Causality: Dissolution of the basic imidazo[1,2-b]pyridazine core can consume protons, shifting the buffer pH. The solubility value is only valid if plotted against the final equilibrium pH, not the initial buffer pH. 7. Solid-State Verification (Self-Validation Step 2): Recover the pelleted solid and analyze via X-Ray Powder Diffraction (XRPD). Causality: Verifies that the compound has not converted into a hydrate or a different polymorph during the 48-hour aqueous exposure.

Phase 3: Quantification 8. Analysis: Dilute the supernatant 1:1 with mobile phase (to prevent precipitation inside the HPLC lines) and quantify via HPLC-UV at the compound's


 (typically ~254 nm for the imidazo[1,2-b]pyridazine chromophore) against a standard curve prepared in 100% DMSO.

G N1 Solid Compound (N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine) N2 Aqueous Buffer Addition (pH 1.2 - 7.4 in Glass Vials) N1->N2 N3 Thermodynamic Equilibration (Orbital Shaker, 48h, 25°C) N2->N3 N4 Phase Separation (Ultracentrifugation at 20,000 x g) N3->N4 N5 Self-Validation & Quantification (Final pH Check + HPLC-UV) N4->N5 N6 Validated Thermodynamic Solubility N5->N6

Figure 2: Standardized self-validating workflow for thermodynamic solubility determination.

Formulation and Solubility Enhancement Strategies

Given the practically insoluble nature of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine in aqueous media (< 1 µg/mL at pH 7.4), downstream biological assays (e.g., in vitro kinase inhibition assays) require specific formulation strategies to prevent compound crash-out:

  • Co-Solvent Systems: The compound exhibits excellent solubility in DMSO (>50 mg/mL). For in vitro assays, stock solutions should be prepared in 100% DMSO. The final assay concentration of DMSO must be kept below 1% (v/v) to prevent enzyme denaturation, meaning the maximum achievable aqueous concentration in the assay will be kinetically limited to approximately 10-50 µM before precipitation occurs.

  • Surfactant Integration: The use of biorelevant media containing bile salts (e.g., FaSSIF or FeSSIF) or non-ionic surfactants like Tween-80 (0.1% - 1.0%) can significantly enhance apparent solubility by sequestering the highly lipophilic cyclohexyl and iodo moieties within micellar hydrophobic cores.

  • Salt Formation: If the intermediate is to be advanced in vivo, exploiting the basicity of the imidazo nitrogen to form hydrochloride or mesylate salts can transiently improve dissolution rates in the gastric environment, though the risk of disproportionation back to the free base in the neutral pH of the intestine remains high.

References

  • 1 - Cardiff University / Bioorganic & Medicinal Chemistry

  • 2 - RSC Advances 3.3 - ChEMBL / Bioorganic & Medicinal Chemistry 4.4 - Journal of Pharmaceutical Sciences / ResearchGate 5.5 - ADMET & DMPK / CORE

Sources

Methodological & Application

Strategic Synthesis of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Advanced Organic Synthesis

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds, including the FDA-approved kinase inhibitor Ponatinib.[1] This application note provides a comprehensive, field-tested guide for the synthesis of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine from the commercially available 6-chloroimidazo[1,2-b]pyridazine. The described two-step sequence involves a regioselective electrophilic iodination at the C3 position, followed by a robust palladium-catalyzed Buchwald-Hartwig amination at the C6 position. This guide is designed for researchers in medicinal chemistry and drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic rationale behind the chosen synthetic strategy, ensuring both reproducibility and a foundational understanding for further derivatization.

Introduction and Synthetic Rationale

The functionalization of the imidazo[1,2-b]pyridazine core is a key objective in modern drug discovery. Strategic substitution at the C3 and C6 positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[2] The target molecule, N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine, is a valuable intermediate. The iodo group at the C3 position serves as a versatile handle for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the N-cyclohexylamino group at C6 modulates lipophilicity and can act as a key binding motif.

Our synthetic strategy is a sequential, two-step process designed for efficiency and high yield:

  • Regioselective Iodination: Introduction of an iodine atom at the electron-rich C3 position of the imidazole ring via electrophilic aromatic substitution.

  • C-N Cross-Coupling: Replacement of the chlorine atom at the C6 position of the pyridazine ring with cyclohexylamine via a Buchwald-Hartwig amination.

This sequence is logically sound as the initial iodination step proceeds under mild conditions that are compatible with the C6-chloro substituent. The subsequent amination is then performed on the more complex, iodinated intermediate.

Synthesis_Workflow Start 6-Chloroimidazo[1,2-b]pyridazine Intermediate 6-Chloro-3-iodoimidazo[1,2-b]pyridazine Start->Intermediate Step 1: Iodination (NIS, Chloroform) FinalProduct N-cyclohexyl-3-iodoimidazo [1,2-b]pyridazin-6-amine Intermediate->FinalProduct Step 2: Buchwald-Hartwig Amination (Cyclohexylamine, Pd Catalyst, Ligand, Base)

Caption: Overall synthetic workflow.

Part I: Regioselective C3-Iodination

Mechanistic Considerations

The imidazo[1,2-b]pyridazine ring system exhibits distinct electronic properties. The five-membered imidazole ring is significantly more electron-rich than the six-membered pyridazine ring, which is deactivated towards electrophilic attack due to the presence of two nitrogen atoms. Within the imidazole moiety, the C3 position is the most nucleophilic and sterically accessible site for electrophilic substitution.[3] This inherent regioselectivity allows for a clean reaction with a suitable electrophilic iodine source.

Causality: We select N-Iodosuccinimide (NIS) as the iodinating agent due to its mild nature, high reactivity, and ease of handling compared to alternatives like molecular iodine with an oxidizing agent.[1][4] The reaction proceeds smoothly at room temperature, minimizing potential side reactions.

Detailed Experimental Protocol: Synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine

Materials and Reagents:

  • 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.0 equiv)

  • Chloroform (CHCl₃), anhydrous

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a solution of 6-chloroimidazo[1,2-b]pyridazine (2.0 g, 13.0 mmol, 1.0 equiv) in chloroform (20 mL) in a 100 mL round-bottom flask, add N-iodosuccinimide (2.9 g, 13.0 mmol, 1.0 equiv) in one portion at room temperature.[4]

  • Stir the reaction mixture vigorously at room temperature overnight (approx. 16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water (30 mL) and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts and wash sequentially with 10% aqueous sodium thiosulfate solution (2 x 20 mL) to remove any unreacted iodine, followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the product as a yellow solid.[4]

Expected Outcome:

  • Yield: ~90%[4]

  • Appearance: Yellow solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 9.4 Hz, 1H), 7.96 (s, 1H), 7.41 (d, J = 9.4 Hz, 1H).[4]

  • CAS Number: 923595-49-7[4]

Part II: Buchwald-Hartwig Amination

Mechanistic Considerations

While direct nucleophilic aromatic substitution (SNAr) is possible at the C6 position, it often requires harsh conditions (high temperatures) and can be substrate-limited.[5] The Buchwald-Hartwig amination offers a superior alternative, providing a highly versatile and efficient method for forming C-N bonds under milder conditions.[6][7]

This reaction is a palladium-catalyzed cross-coupling process. The catalytic cycle, in brief, involves:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl chloride (our intermediate), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (cyclohexylamine) coordinates to the Pd(II) center, and a base deprotonates the amine to form an amido complex.

  • Reductive Elimination: The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[6]

Causality: The choice of ligand is critical. Sterically hindered biarylphosphine ligands (e.g., RuPhos, BrettPhos) are highly effective for coupling aryl chlorides, as they promote the reductive elimination step and stabilize the active catalytic species.[8] Sodium tert-butoxide (NaOtBu) is used as a strong, non-nucleophilic base to facilitate the deprotonation of the coordinated amine.

Detailed Experimental Protocol: Synthesis of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Materials and Reagents:

  • 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 equiv)

  • Cyclohexylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon gas supply (for inert atmosphere)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Add 6-chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 g, 3.58 mmol, 1.0 equiv), Pd₂(dba)₃ (65.6 mg, 0.072 mmol, 0.02 equiv), RuPhos (67.0 mg, 0.143 mmol, 0.04 equiv), and sodium tert-butoxide (482 mg, 5.01 mmol, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Seal the tube, and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.

  • Using a syringe, add anhydrous toluene (15 mL) followed by cyclohexylamine (0.49 mL, 4.30 mmol, 1.2 equiv).

  • Seal the vessel and place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-18 hours. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product.

Data Summary and Characterization

ParameterStep 1: IodinationStep 2: Amination
Starting Material 6-Chloroimidazo[1,2-b]pyridazine6-Chloro-3-iodoimidazo[1,2-b]pyridazine
Key Reagents N-Iodosuccinimide (NIS)Cyclohexylamine, Pd₂(dba)₃, RuPhos, NaOtBu
Solvent ChloroformToluene
Temperature Room Temperature100 °C
Typical Yield ~90%>80% (expected)
Product 6-Chloro-3-iodoimidazo[1,2-b]pyridazineN-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine
Appearance Yellow SolidOff-white to pale yellow solid (expected)
Key Analytics ¹H NMR: Distinct singlet at ~7.96 ppm for C3-H disappears.MS (ESI+): [M+H]⁺ expected at m/z 341.06

Troubleshooting and Safety Precautions

Troubleshooting Guide

Troubleshooting cluster_step1 Step 1: Iodination Issues cluster_step2 Step 2: Amination Issues S1_Issue Low or No Conversion S1_Sol1 Check NIS Purity/ Activity (Store Dry) S1_Issue->S1_Sol1 S1_Sol2 Ensure Anhydrous Solvent S1_Issue->S1_Sol2 S1_Sol3 Increase Reaction Time/ Slightly Warm (to 40°C) S1_Issue->S1_Sol3 S2_Issue Low or No Conversion S2_Sol1 Check Inert Atmosphere (O₂ deactivates catalyst) S2_Issue->S2_Sol1 S2_Sol2 Use Freshly Opened/ High-Purity Reagents (Pd catalyst, ligand, base) S2_Issue->S2_Sol2 S2_Sol3 Screen Alternative Ligand/ Base Combination S2_Issue->S2_Sol3

Caption: Troubleshooting decision tree.

Safety
  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • N-Iodosuccinimide (NIS): Is an irritant. Avoid inhalation of dust and contact with skin.

  • Palladium Catalysts & Phosphine Ligands: Many are air-sensitive and potentially toxic. Handle under an inert atmosphere. Avoid inhalation and skin contact.

  • Sodium tert-butoxide: Is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere and prevent contact with skin.

  • Solvents: Chloroform is a suspected carcinogen. Toluene is flammable and toxic. Handle with appropriate care.

Conclusion

This application note details a reliable and high-yielding two-step synthesis of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine. The protocol leverages a regioselective iodination and a modern Buchwald-Hartwig amination, providing a robust route to a key intermediate for chemical biology and drug discovery programs. The mechanistic discussions and troubleshooting guide are intended to empower researchers to apply and adapt this methodology for the synthesis of diverse libraries of imidazo[1,2-b]pyridazine derivatives.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. [Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Center for Biotechnology Information (PMC). [Link]

  • Reaction of chloropyridazin-3(2H)-ones with iodide. ARKAT USA, Inc. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Concerted nucleophilic aromatic substitutions. Harvard University. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Center for Biotechnology Information (PMC). [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [Link]

  • Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

Sources

Optimizing Suzuki-Miyaura Coupling for 3-Iodoimidazo[1,2-b]pyridazine: An Application Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development. Its unique electronic properties and rigid, planar structure make it an attractive framework for designing potent and selective inhibitors for a range of biological targets, including kinases and other enzymes. The functionalization of this core is paramount for modulating its pharmacological profile, and among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-b]pyridazine. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed, validated protocols to empower the synthesis of novel 3-arylated imidazo[1,2-b]pyridazine derivatives.

Mechanistic Considerations: Navigating the Suzuki-Miyaura Catalytic Cycle with a Nitrogen-Rich Heterocycle

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4]

The Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-I (3-Iodoimidazo[1,2-b]pyridazine) ArPdX R-Pd(II)Ln(I) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal [R'-B(OR)3]⁻ ArPdAr R-Pd(II)Ln(R') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 R-R' (Product) p1->p2 p2->p3 p3->p4 p4->p1 BoronicAcid R'-B(OH)₂ Base Base (e.g., K₂CO₃) Boronate [R'-B(OH)₃]⁻ Base->Boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The successful execution of this cycle with 3-iodoimidazo[1,2-b]pyridazine hinges on several critical parameters, each influenced by the substrate's unique electronic nature. The imidazo[1,2-b]pyridazine system is electron-deficient, which generally facilitates the oxidative addition step, the often rate-determining step in Suzuki-Miyaura couplings.[5] However, the presence of multiple nitrogen atoms can also lead to catalyst inhibition through coordination to the palladium center, a common challenge with nitrogen-rich heterocycles.[1] Careful selection of the catalyst, ligand, base, and solvent is therefore essential to navigate these competing effects and achieve high yields.

Key Reaction Parameters and Their Rationale

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its coordinating ligand is the most critical factor for a successful Suzuki-Miyaura coupling.

  • Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be used. Pd(II) precatalysts, such as Pd(OAc)₂ and PdCl₂(dppf), are often more stable to air and moisture and are reduced in situ to the active Pd(0) species. For many applications involving heteroaryl halides, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective and commonly used precatalyst.[6][7]

  • Ligands: The ligand stabilizes the palladium catalyst, influences its reactivity, and prevents the formation of inactive palladium black.

    • Triphenylphosphine (PPh₃): Often introduced as part of the Pd(PPh₃)₄ complex, it is a versatile and cost-effective ligand suitable for a wide range of Suzuki couplings.[8]

    • Bulky Biarylphosphines (e.g., SPhos, XPhos): These ligands are particularly effective for challenging couplings, including those with sterically hindered substrates or less reactive aryl chlorides. For iodo- and bromo-N-heterocycles, they can significantly improve reaction rates and yields.

    • Bidentate Ligands (e.g., Xantphos, dppf): Ligands like Xantphos are known to promote the reductive elimination step and can be beneficial in couplings involving heteroaromatic substrates.

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[9] The choice of base can significantly impact the reaction outcome.

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most commonly used bases in Suzuki-Miyaura reactions. Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are effective and economical choices, often used in an aqueous solution with an organic solvent.[6] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base, which can be advantageous for less reactive systems.

  • Phosphates (K₃PO₄): Potassium phosphate is a stronger base than the carbonates and is often employed in more challenging couplings, particularly with sterically hindered substrates or when using boronic esters.[10]

For the coupling of 3-iodoimidazo[1,2-b]pyridazine, inorganic bases like Na₂CO₃ and K₂CO₃ have been shown to be highly effective.

Solvent Systems

The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases (if a two-phase system is used).

  • Aprotic Solvents: 1,4-Dioxane, 1,2-dimethoxyethane (DME), and toluene are excellent choices for Suzuki-Miyaura reactions. They are often used in combination with water to dissolve the inorganic base.[6]

  • Microwave-Assisted Synthesis: For rapid reaction optimization and synthesis, microwave irradiation has proven to be a powerful technique, often allowing for significantly reduced reaction times.[7] In these cases, solvents with high boiling points and dielectric constants are preferred.

Comparative Reaction Conditions for the Suzuki-Miyaura Coupling of 3-Haloimidazo[1,2-b]pyridazines

The following table summarizes reported conditions for the Suzuki-Miyaura coupling on the C-3 position of the imidazo[1,2-b]pyridazine core, providing a valuable starting point for reaction optimization.

EntryHalide (at C-3)Boronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
1Iodo2-Cyclopropyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-imidazolePd(dppf)Cl₂ (N/A)-K₃PO₄ (2M aq.)THF45 °C, 12 h43
2BromoN-Boc-(4-(1H-pyrazol-1-yl)phenyl)boronic esterPd(PPh₃)₄ (N/A)-Na₂CO₃1,4-Dioxane/H₂OReflux, 6 h65
3Iodo(4-Methoxyphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane95 °C, 12 h97
4Iodo(4-Acetylphenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane95 °C, 12 h85
5Iodo(3-Nitrophenyl)boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane95 °C, 12 h40

N/A: Not explicitly stated in the source.

Detailed Experimental Protocol: A Validated Starting Point

This protocol provides a robust and reliable method for the Suzuki-Miyaura coupling of 3-iodoimidazo[1,2-b]pyridazine with a generic arylboronic acid.

Materials and Reagents:
  • 3-Iodoimidazo[1,2-b]pyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow Start Starting Materials: - 3-Iodoimidazo[1,2-b]pyridazine - Arylboronic Acid - Pd(PPh₃)₄ - Na₂CO₃ ReactionSetup Reaction Setup: 1. Combine reactants in a flask. 2. Add DME and aqueous Na₂CO₃. 3. Degas the mixture (Ar bubbling). Start->ReactionSetup Heating Heating: Heat to 80-90 °C under Argon atmosphere. Monitor by TLC or LC-MS. ReactionSetup->Heating Workup Aqueous Workup: 1. Cool to room temperature. 2. Dilute with water. 3. Extract with ethyl acetate. Heating->Workup Purification Purification: 1. Dry organic layer (Na₂SO₄). 2. Concentrate in vacuo. 3. Purify by flash column chromatography. Workup->Purification Product Final Product: 3-Aryl-imidazo[1,2-b]pyridazine Purification->Product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-iodoimidazo[1,2-b]pyridazine (e.g., 0.245 g, 1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (0.212 g, 2.0 mmol).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with argon or nitrogen three times. Add 1,2-dimethoxyethane (DME, 8 mL) and degassed water (2 mL) via syringe. Bubble argon through the stirred solution for 15-20 minutes to ensure all oxygen is removed.

  • Catalyst Addition: To the degassed mixture, add Pd(PPh₃)₄ (0.058 g, 0.05 mmol) under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 80-90 °C under an argon atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-imidazo[1,2-b]pyridazine.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the 3-position of the imidazo[1,2-b]pyridazine scaffold. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse library of 3-arylated derivatives for biological screening. The protocols and insights provided in this application note serve as a robust foundation for the successful implementation of this powerful transformation in drug discovery programs. Future work in this area may focus on developing even more active and versatile catalyst systems, exploring greener reaction conditions, and expanding the scope of coupling partners to further broaden the accessible chemical space around this important heterocyclic core.

References

  • Akkaoui, A., et al. (2010). Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. European Journal of Organic Chemistry, 2010(5), 862-871. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Gomes, P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Koubachi, J., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 206-213. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Corpas, M., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(55), 13634-13656. [Link]

  • Berteina-Raboin, S., et al. (2008). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc, 2008(16), 139-151. [Link]

  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions [Review]. ChemistrySelect, 6(34), 8985-9011. [Link]

  • ResearchGate. (2018). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions... [Diagram]. [Link]

  • Catalysts. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Berts, W. (2015). Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry, 8(11), 1035-1058. [Link]

  • El Kazzouli, S., et al. (2009). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Letters in Organic Chemistry, 6(2), 126-133. [Link]

  • Organic Chemistry Portal. (2020). Suzuki Coupling Reaction. [Link]

  • Diva-Portal.org. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids... [Link]

Sources

Precision Engineering of Kinase Scaffolds: Sonogashira Coupling of N-Cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, serving as the structural anchor for several potent kinase inhibitors (e.g., Ponatinib). The introduction of an alkyne moiety at the C3 position is a critical synthetic junction; it allows for the extension of the molecule into the hydrophobic pocket of kinase enzymes or the attachment of "warheads" for covalent inhibition.

This application note details the Sonogashira cross-coupling of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine (Compound 1 ). Unlike simple aryl halides, this substrate presents unique challenges:

  • Electronic Effects: The C6-cyclohexylamino group is a strong electron donor, increasing electron density at the C3 position. While this stabilizes the ring, it can theoretically retard the oxidative addition step compared to electron-deficient systems.

  • Coordination Interference: The secondary amine (-NH-) and the bridgehead nitrogen (N4) possess lone pairs capable of competitively coordinating to the Palladium catalyst, potentially reducing turnover frequency (TOF).

This protocol is engineered to overcome these electronic and steric hurdles, ensuring high yields and reproducibility.

Reaction Mechanism & Critical Parameters

The Catalytic Cycle (Substrate-Specific)

The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle. However, the electron-rich nature of the imidazo[1,2-b]pyridazine ring requires a phosphine ligand capable of stabilizing the Pd(0) species while facilitating oxidative addition.

Sonogashira_Cycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate (1) TransMet Transmetallation (Ar-Pd(II)-C≡C-R) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim - Pd(0) RedElim->Pd0 Regeneration Cu_Cycle Copper Cycle CuI + Alkyne + Base Cu-Acetylide Cu_Cycle->TransMet Transfer Alkyne

Figure 1: Catalytic cycle adapted for the imidazo[1,2-b]pyridazine scaffold. Note the critical interception of the Oxidative Addition complex by the Copper Acetylide.

Key Optimization Variables
ParameterRecommended ChoiceRationale
Catalyst PdCl₂(PPh₃)₂ (5 mol%)The triphenylphosphine ligands provide a balance of steric bulk and electron donation. The pre-catalyst is air-stable and reduces to active Pd(0) in situ.
Co-Catalyst CuI (10 mol%)Essential for generating the nucleophilic copper acetylide intermediate, accelerating the transmetallation step.
Base Triethylamine (Et₃N) Acts as both the solvent (in some variants) and the proton scavenger. For this substrate, a mix of DMF/Et₃N is preferred to ensure solubility of the polar heterocycle.
Solvent DMF (anhydrous) The polar aprotic nature solvates the imidazo[1,2-b]pyridazine effectively, preventing aggregation and stalling.
Atmosphere Argon / Nitrogen Critical. Oxygen promotes Glaser homocoupling of the alkyne and oxidizes the Pd(0) species.

Experimental Protocol

Materials Preparation
  • Substrate (1): N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine (1.0 equiv).

  • Alkyne: Terminal alkyne (e.g., Trimethylsilylacetylene or Phenylacetylene) (1.2 - 1.5 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv).

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.10 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide) and anhydrous Et₃N (Triethylamine).

Step-by-Step Methodology

Workflow Setup 1. Deoxygenation Sparge solvents with Ar (15 mins) Mix 2. Reagent Loading Add Substrate, Pd, Cu to reaction vessel Setup->Mix AddAlkyne 3. Alkyne Addition Add alkyne + Base via syringe Mix->AddAlkyne Reaction 4. Reaction Stir at RT to 60°C (2-12 hours) AddAlkyne->Reaction Workup 5. Workup Dilute EtOAc/Water Filter Celite Reaction->Workup

Figure 2: Operational workflow for the coupling reaction.

Detailed Procedure:

  • Inert Environment Setup:

    • Flame-dry a 25 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar.

    • Evacuate and backfill with Argon three times.

  • Solvent Preparation:

    • In a separate vial, mix DMF (5 mL per mmol substrate) and Et₃N (3 mL per mmol substrate).

    • Sparge the solvent mixture with Argon for 15 minutes to remove dissolved oxygen. Note: Failure to deoxygenate leads to significant homocoupling of the alkyne.

  • Reagent Loading:

    • Under a positive flow of Argon, add Compound 1 (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%) to the reaction vessel.

    • Seal the vessel with a rubber septum.

  • Initiation:

    • Inject the deoxygenated DMF/Et₃N mixture via syringe.

    • Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.

    • Observation: The solution typically turns dark brown or black upon addition of the alkyne/base, indicating the formation of active Pd species.

  • Reaction Monitoring:

    • Stir at Room Temperature (25°C) .

    • Monitor by TLC or LC-MS after 1 hour.

    • Optimization: If conversion is <10% after 1 hour, heat the reaction to 50°C . The electron-rich nature of the substrate may require thermal activation to overcome the activation energy of the transmetallation step.

  • Workup & Purification:

    • Once complete (disappearance of starting iodide), dilute the mixture with Ethyl Acetate (EtOAc).

    • Filter the suspension through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

    • Wash the filtrate with water (3x) and brine (1x) to remove DMF.

    • Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Yield / No Reaction Catalyst poisoning by the amine or inactive catalyst.Increase Pd loading to 10 mol%. Ensure Pd source is yellow (not black) before use. Heat to 60°C.
Glaser Product (Alkyne Dimer) Oxygen contamination.Rigorous degassing of solvents is required. Ensure Argon line is positive pressure.
Dehalogenation (Product is H-substituted) Hydride source present or excessive heating.Use anhydrous solvents. Lower temperature. Reduce reaction time.
Incomplete Conversion Stalled catalytic cycle.Add a second portion of catalyst (2 mol%) and alkyne (0.2 equiv) after 4 hours.
Mechanistic Insight: The "Amine Effect"

The N-cyclohexyl group at position 6 is a secondary amine. While less nucleophilic than a primary amine, it can still participate in hydrogen bonding or weak coordination. In rare cases where the reaction stalls, protecting this amine (e.g., as a Boc-carbamate) can restore reactivity, though this is rarely necessary for Sonogashira couplings using Pd(PPh₃)₂ systems.

References

  • General Sonogashira Conditions for Imidazo[1,2-b]pyridazines

    • Synthesis of 3-alkynylimidazo[1,2-b]pyridazines.[1] Patent EP 2822559 B1. (Describes the coupling of 3-iodo derivatives).

    • Source:

  • Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition

    • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 2021.[2]

    • Source:

  • Sonogashira Mechanism & Troubleshooting

    • Sonogashira Coupling - Organic Chemistry Portal.[3]

    • Source:

Sources

Introduction: The Imidazo[1,2-b]pyridazine Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide to the Strategic Functionalization of the C-3 Position in Imidazo[1,2-b]pyridazine Scaffolds

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an ideal framework for developing therapeutic agents across a wide range of disease areas, including oncology, neuroscience, and infectious diseases.[1][2] Derivatives of this scaffold have been identified as potent inhibitors of various kinases, modulators of dopamine receptors, and antimycobacterial agents.[1]

The strategic functionalization of the imidazo[1,2-b]pyridazine core is paramount for fine-tuning its pharmacological profile. Among the various positions on the bicyclic ring, the C-3 position is of particular interest. Due to its inherent electronic properties, the C-3 carbon is nucleophilic, making it a prime site for electrophilic substitution and a variety of modern carbon-hydrogen (C-H) activation and cross-coupling reactions.[3][4] This guide provides an in-depth exploration of key synthetic methodologies for modifying the C-3 position, offering researchers a practical toolkit for generating diverse compound libraries for drug discovery programs.

Part 1: Foundational Principles of C-3 Reactivity

Understanding the inherent reactivity of the imidazo[1,2-b]pyridazine system is crucial for designing successful synthetic strategies. The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a unique electronic landscape. The C-3 position, located on the imidazole moiety, possesses the highest electron density, rendering it the most nucleophilic carbon on the scaffold. This makes it highly susceptible to reactions with electrophiles and a focal point for regioselective C-H functionalization.

Below is a diagram illustrating the standard numbering of the imidazo[1,2-b]pyridazine scaffold and highlighting the reactive C-3 position.

G cluster_0 Imidazo[1,2-b]pyridazine Core mol mol caption Figure 1. Structure and numbering of the imidazo[1,2-b]pyridazine scaffold. The C-3 position is highlighted in red. G start Imidazo[1,2-b]pyridazine + Aryl Halide catalyst Pd(0) Catalyst Generation start->catalyst step1 Oxidative Addition of Ar-X to Pd(0) catalyst->step1 Pd(II)OAc -> Pd(0) step2 Concerted Metalation- Deprotonation (CMD) at C-3 step1->step2 step3 Reductive Elimination step2->step3 product C-3 Arylated Product step3->product catalyst_regen Pd(0) Regeneration step3->catalyst_regen catalyst_regen->step1 Catalytic Cycle caption Figure 2. Simplified workflow for Direct C-H Arylation.

Figure 2. Simplified workflow for Direct C-H Arylation.

Protocol 1: Palladium-Catalyzed Direct C-3 Arylation [5] This protocol describes a phosphine-free, low-catalyst loading procedure for the direct arylation of imidazo[1,2-b]pyridazine with aryl bromides.

  • Materials:

    • Imidazo[1,2-b]pyridazine (1.0 equiv)

    • Aryl bromide (1.1 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.1 mol%)

    • Potassium acetate (KOAc) (2.0 equiv)

    • Dimethylacetamide (DMA)

    • Argon or Nitrogen gas supply

  • Equipment:

    • Microwave synthesis vial or Schlenk tube

    • Magnetic stirrer and hotplate

    • Standard glassware for workup and purification

  • Procedure:

    • To a microwave vial, add imidazo[1,2-b]pyridazine, aryl bromide, Pd(OAc)₂, and KOAc.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous DMA (to a concentration of ~0.5 M).

    • Seal the vial and place it on the hotplate/stirrer.

    • Heat the reaction mixture to 150 °C for 18-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemSolventBaseTemperature (°C)Typical Yield Range (%)Reference
Pd(OAc)₂ (phosphine-free)DMAKOAc15070-95[5]
Pd(OAc)₂ / P(o-tolyl)₃DioxaneK₂CO₃11060-88[6]
CuI / L-prolineDMSOK₂CO₃11055-80[7][8]
Table 1. Comparison of Catalyst Systems for C-3 Arylation.
Methodology B: Regioselective C-3 Halogenation

The introduction of a halogen (bromine or chlorine) at the C-3 position is a crucial strategic move. It transforms the nucleophilic C-3 C-H bond into a versatile electrophilic C-X bond, creating a synthetic handle for a wide array of powerful cross-coupling reactions. [9]Transition-metal-free methods using reagents like sodium bromite (NaBrO₂) or N-bromosuccinimide (NBS) are highly efficient and regioselective. [10] Causality and Mechanistic Insight: The reaction with reagents like NaBrO₂ in the presence of an acid (e.g., acetic acid) is proposed to proceed through the formation of a halogenating agent in situ. The electron-rich C-3 position of the imidazo[1,2-b]pyridazine then attacks this electrophilic halogen species, leading to the halogenated product after rearomatization. The high regioselectivity is a direct consequence of the superior nucleophilicity of the C-3 position. [10] Protocol 2: Transition-Metal-Free C-3 Bromination [10] This protocol provides a simple and effective method for the selective bromination of the C-3 position.

  • Materials:

    • Imidazo[1,2-b]pyridazine (1.0 equiv)

    • Sodium bromite (NaBrO₂) (2.0 equiv)

    • Acetic acid (AcOH) (2.0 equiv)

    • Dimethylformamide (DMF)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Standard glassware for workup and purification

  • Procedure:

    • Dissolve the imidazo[1,2-b]pyridazine in DMF in a round-bottom flask.

    • Add acetic acid to the solution.

    • Add sodium bromite portion-wise over 5 minutes while stirring.

    • Heat the reaction mixture to 60 °C and stir for 10 hours, or until TLC/LC-MS indicates full consumption of the starting material.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the resulting 3-bromoimidazo[1,2-b]pyridazine by column chromatography or recrystallization.

Methodology C: Cross-Coupling from 3-Halo-Imidazo[1,2-b]pyridazines

With the 3-halo-imidazo[1,2-b]pyridazine in hand, a vast chemical space becomes accessible through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are two of the most robust and widely used methods.

G cluster_0 Synthetic Strategy cluster_1 Cross-Coupling Reactions start Imidazo[1,2-b]pyridazine halogenation C-3 Halogenation (Protocol 2) start->halogenation intermediate 3-Halo-Imidazo[1,2-b]pyridazine (Key Intermediate) halogenation->intermediate suzuki Suzuki-Miyaura (Protocol 3) intermediate->suzuki sonogashira Sonogashira (Protocol 4) intermediate->sonogashira product1 3-Aryl Derivatives suzuki->product1 product2 3-Alkynyl Derivatives sonogashira->product2 caption Figure 3. Strategic workflow for C-3 functionalization.

Figure 3. Strategic workflow for C-3 functionalization.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds. [11][12]It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex. [11] Protocol 3: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,2-b]pyridazine [1][13]

  • Materials:

    • 3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv)

    • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

    • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

    • 1,2-Dimethoxyethane (DME) or Dioxane/Water mixture

    • Argon or Nitrogen gas supply

  • Equipment:

    • Schlenk tube or round-bottom flask equipped with a reflux condenser

    • Magnetic stirrer and heating mantle/oil bath

  • Procedure:

    • To a Schlenk tube, add the 3-bromoimidazo[1,2-b]pyridazine, boronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the tube with inert gas three times.

    • Add the solvent (e.g., DME) followed by the aqueous Na₂CO₃ solution.

    • Heat the reaction mixture to 80-95 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude material by flash column chromatography.

Palladium CatalystBaseSolventTemperature (°C)Typical Yield Range (%)Reference
Pd(PPh₃)₄Na₂CO₃DME / H₂O80-9540-97[1][13]
Pd(dppf)Cl₂K₂CO₃DMF / H₂O90-12060-90[1]
Table 2. Representative Conditions for Suzuki-Miyaura Coupling at C-3.

2. Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl-alkyne linkages. [14]The reaction couples a vinyl or aryl halide with a terminal alkyne, using a dual catalyst system of palladium and a copper(I) salt. [14][15][16] Protocol 4: Sonogashira Coupling of 3-Iodoimidazo[1,2-b]pyridazine [17] Note: 3-Iodo derivatives are generally more reactive than 3-bromo derivatives in Sonogashira couplings.

  • Materials:

    • 3-Iodoimidazo[1,2-b]pyridazine (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as base and solvent)

    • Argon or Nitrogen gas supply

  • Equipment:

    • Schlenk tube or sealed vial

    • Magnetic stirrer

  • Procedure:

    • To a Schlenk tube, add the 3-iodoimidazo[1,2-b]pyridazine, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill with inert gas three times.

    • Add degassed triethylamine, followed by the terminal alkyne via syringe.

    • Stir the reaction at room temperature to 60 °C until the starting halide is consumed (typically 2-8 hours).

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in dichloromethane or ethyl acetate and filter through a pad of celite to remove catalyst residues.

    • Concentrate the filtrate and purify the product by flash column chromatography.

Palladium CatalystCopper Co-catalystBaseSolventTemperatureTypical Yield Range (%)Reference
Pd(PPh₃)₂Cl₂CuITEATEArt - 60 °C65-95[15][17]
Pd(PPh₃)₄CuIPiperidineCH₃CNReflux70-90[15]
Table 3. Common Conditions for Sonogashira Coupling at C-3.

Part 3: Conclusion and Future Outlook

The functionalization of the C-3 position of the imidazo[1,2-b]pyridazine scaffold is a well-established yet continually evolving field. The methodologies outlined in this guide—direct C-H arylation, strategic halogenation, and subsequent cross-coupling reactions—provide a robust and versatile platform for the synthesis of novel derivatives. These protocols serve as a reliable starting point for researchers aiming to conduct structure-activity relationship studies and develop new chemical entities for therapeutic applications. As synthetic methods continue to advance, particularly in the areas of photoredox and electrochemical catalysis, the toolkit for modifying this privileged scaffold will undoubtedly expand, enabling even greater precision and diversity in drug design.

References

  • Boutalaka, H., et al. (2018). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. Advanced Synthesis & Catalysis. Available at: [Link]

  • Akkaoui, A., et al. (2010). Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. European Journal of Organic Chemistry. Available at: [Link]

  • Cai, Z., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Qami, A., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry.
  • Martin, C., et al. (2018). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. Chemical Communications. Available at: [Link]

  • Sumakanth, M., et al. (2010). Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • El Akkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. Available at: [Link]

  • Yadav, D., & Singh, R. (2021). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Shang, R., et al. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters. Available at: [Link]

  • S. G., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Scientific Reports. Available at: [Link]

  • Matyáš, R., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Alagarsamy, V., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Li, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]

  • Request PDF on ResearchGate. (n.d.). C3‐Functionalization of Imidazo[1,2‐a]pyridines. Available at: [Link]

  • Martin, C., et al. (2018). Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts. PubMed. Available at: [Link]

  • Shang, R., et al. (2012). Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • ResearchGate. (n.d.). Examples of C3 functionalization of imidazo[1,2-a]pyridines. Available at: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2025).
  • PubMed. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Available at: [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • SciSpace. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium. Available at: [Link]

  • MDPI. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]

  • NSF PAR. (2022).
  • Beilstein Journal of Organic Chemistry. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Available at: [Link]

  • PubMed Central. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Available at: [Link]

Sources

Application Note: A Guide to the Regioselective Iodination of N-cyclohexylimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the regioselective iodination of N-cyclohexylimidazo[1,2-b]pyridazin-6-amine, a key intermediate in pharmaceutical research. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom facilitates further molecular diversification through cross-coupling reactions.[1][2] This guide evaluates common iodinating reagents, explains the underlying chemical principles governing regioselectivity, and provides detailed, field-proven protocols for researchers and drug development professionals.

Introduction and Strategic Importance

The imidazo[1,2-b]pyridazine core is featured in a variety of pharmacologically active agents, including those targeting kinases and receptors.[3][4] Functionalization of this heterocyclic system is critical for optimizing drug properties. C-H iodination is a powerful strategy, converting a relatively inert C-H bond into a versatile C-I bond, which serves as a synthetic handle for introducing new functionalities via reactions like Suzuki, Sonogashira, and Heck couplings.[2]

This guide focuses on the iodination of N-cyclohexylimidazo[1,2-b]pyridazin-6-amine, detailing the selection of appropriate reagents to achieve high yield and regioselectivity, specifically at the C3 position of the imidazole ring.

Principle: Regioselectivity in Electrophilic Aromatic Substitution

The iodination of the imidazo[1,2-b]pyridazine ring system proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5] The imidazole portion of the fused ring is electron-rich, making it susceptible to attack by an electrophile (I⁺). The reaction demonstrates high regioselectivity, with substitution occurring almost exclusively at the C3 position.

This preference can be explained by examining the stability of the cationic intermediate (the sigma complex) formed upon electrophilic attack. Attack at C3 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridazine ring, resulting in a more stable intermediate compared to attack at other positions like C2.[6]

G cluster_0 Mechanism of C3 Iodination START N-cyclohexylimidazo[1,2-b]pyridazin-6-amine + Electrophile (I⁺) STEP1 Electrophilic attack at C3 START->STEP1 Reaction Initiation INTERMEDIATE Formation of Resonance-Stabilized Sigma Complex STEP1->INTERMEDIATE Rate-determining step STEP2 Deprotonation INTERMEDIATE->STEP2 Aromaticity restoration PRODUCT 3-iodo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine STEP2->PRODUCT

Figure 1: Logical flow of the electrophilic iodination mechanism.

Reagent Selection and Comparison

The choice of iodinating reagent is critical and depends on factors such as substrate reactivity, desired reaction conditions (mild vs. harsh), and cost. We evaluate three primary systems for this transformation.

Reagent SystemKey CharacteristicsAdvantagesDisadvantages
N-Iodosuccinimide (NIS) Mild electrophilic iodine source.[7]Solid, easy to handle; High regioselectivity; Mild reaction conditions.[2][8]Higher cost compared to I₂; Can require an acid catalyst for less reactive substrates.[9]
Iodine Monochloride (ICl) Highly reactive interhalogen compound.[10]Very reactive, suitable for deactivated systems; Fast reaction times.[11]Corrosive liquid[12][13]; Can lead to over-reaction or side products (chlorination); Moisture sensitive.[10]
Molecular Iodine (I₂) / Oxidant Generates electrophilic iodine in situ.Cost-effective; "Greener" approach with certain oxidants (e.g., H₂O₂).[14]Requires an additional reagent (oxidant); Reaction optimization may be more complex.[15]

Expert Recommendation: For the N-cyclohexylimidazo[1,2-b]pyridazin-6-amine substrate, which is reasonably electron-rich, N-Iodosuccinimide (NIS) is the recommended starting point due to its high selectivity, ease of handling, and mild reaction conditions, which are compatible with the amine functionality.[16]

Detailed Experimental Protocols

Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[17][18]

Protocol 1: Iodination using N-Iodosuccinimide (NIS) - Recommended Method

This protocol leverages the mild and selective nature of NIS, making it ideal for achieving clean C3-iodination.

Materials:

  • N-cyclohexylimidazo[1,2-b]pyridazin-6-amine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)[19]

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

  • Chromatography columns

G cluster_workflow General Experimental Workflow SETUP 1. Reaction Setup (Flask, Stir bar, N₂ atm) DISSOLVE 2. Dissolve Substrate (in Anhydrous CH₃CN) SETUP->DISSOLVE ADD 3. Add NIS (Portion-wise at 0 °C) DISSOLVE->ADD REACT 4. Reaction (Warm to RT, Monitor by TLC) ADD->REACT QUENCH 5. Quench Reaction (Add aq. Na₂S₂O₃) REACT->QUENCH EXTRACT 6. Aqueous Workup (EtOAc, NaHCO₃, Brine) QUENCH->EXTRACT DRY 7. Dry & Concentrate (MgSO₄, Rotary Evaporator) EXTRACT->DRY PURIFY 8. Purify (Silica Gel Chromatography) DRY->PURIFY

Figure 2: Standard workflow for the iodination reaction and purification.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-cyclohexylimidazo[1,2-b]pyridazin-6-amine (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration) and stir until the substrate is fully dissolved. Cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the flask in small portions over 5-10 minutes. The reaction mixture may change color.

  • Reaction: Allow the flask to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an equal volume of saturated aqueous Na₂S₂O₃ solution to quench any unreacted iodine/NIS.

  • Workup: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-iodo-N-cyclohexylimidazo[1,2-b]pyridazin-6-amine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Iodination using Iodine Monochloride (ICl)

This protocol is for situations where higher reactivity is needed, but requires more stringent handling precautions.

Materials:

  • N-cyclohexylimidazo[1,2-b]pyridazin-6-amine (1.0 eq)

  • Iodine Monochloride (ICl), 1.0 M solution in Dichloromethane (CH₂Cl₂) (1.1 eq)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Pyridine or another non-nucleophilic base (1.2 eq)

  • Standard workup and purification reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add N-cyclohexylimidazo[1,2-b]pyridazin-6-amine (1.0 eq) and dissolve in anhydrous dichloromethane. Add pyridine (1.2 eq).

  • Cooling: Cool the solution to -20 °C or -40 °C using an appropriate cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Add the 1.0 M solution of ICl in CH₂Cl₂ (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at the low temperature for 1-2 hours, monitoring by TLC.

  • Quenching, Workup, and Purification: Follow steps 5-9 from Protocol 1. The workup is critical to neutralize the acidic byproducts and remove unreacted ICl.

Safety and Handling Precautions

Chemical safety is paramount. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation.[20][21] May cause respiratory irritation. Avoid generating dust.[22] Store in a cool, dry place, protected from light and moisture.[23]

  • Iodine Monochloride (ICl): A highly corrosive substance that can cause severe skin burns and eye damage.[12][13] It is toxic if inhaled and reacts with water to produce toxic and corrosive fumes.[18][24] Handle only in a chemical fume hood.[13] Ensure eyewash stations and safety showers are immediately accessible.[24] Store in a tightly closed container in a cool, well-ventilated area away from incompatible materials like water, bases, and metals.[24]

  • Solvents: Acetonitrile and Dichloromethane are hazardous. Handle with appropriate care to avoid inhalation and skin contact.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficiently reactive iodinating agent; Low reaction temperature.For NIS, add a catalytic amount of an acid like trifluoroacetic acid (TFA).[9][25] For ICl, allow the reaction to warm slowly to 0 °C or room temperature.
Formation of Di-iodinated Product Excess iodinating reagent; Reaction run for too long.Use a reduced stoichiometry of the iodinating agent (e.g., 1.05 eq). Carefully monitor the reaction by TLC and quench immediately upon consumption of starting material.
Complex Mixture of Products Reagent decomposition (especially ICl); Side reactions (e.g., chlorination with ICl).Ensure anhydrous conditions and use fresh, high-purity reagents. For ICl, maintain a low temperature throughout the addition and reaction.
Difficult Purification Co-elution of product and succinimide byproduct (from NIS).After the aqueous workup, a dilute acid wash (e.g., 1M HCl) can sometimes help remove the succinimide before chromatography.

References

  • Vertex AI Search. (n.d.). SAFETY DATA SHEET N-Iodosuccinimide.
  • Fisher Scientific. (2018, April 19). Iodine Monochloride, Solution - SAFETY DATA SHEET.
  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET : Iodine Monochloride.
  • Synquest Labs. (n.d.). N-Iodosuccinimide Safety Data Sheet.
  • ECHEMI. (n.d.). N-Iodosuccinimide SDS, 516-12-1 Safety Data Sheets.
  • BenchChem. (n.d.). Handling and safety precautions for iodine monochloride.
  • Apollo Scientific. (2023, July 6). N-Iodosuccinimide Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Iodine Monochloride.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Iodosuccinimide.
  • Various Authors. (n.d.). I2 and Electrophilic I+ reagents. Wordpress.
  • Ricca Chemical Company. (2026, January 9). Safety Data Sheet.
  • Al-Zoubi, R. M., et al. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 223.
  • Börgel, J., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Journal of the American Chemical Society, 143(24), 9232-9238.
  • ResearchGate. (n.d.). Iodine catalyzed synthesis of imidazo[1,2‐a]pyridine.
  • Yang, H., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(45), 30737-30746.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • ResearchGate. (n.d.). Iodinating Reagents.
  • MDPI. (2024, September 6). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
  • Boufroura, H., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 6(34), 8985-9011.
  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(26), 22683–22695.
  • Oakwood Chemical. (n.d.). N-Iodosuccinimide (NIS).
  • ResearchGate. (2025, August 6). Synthesis of [123I]iodine labelled imidazo[1,2-b] pyridazines as potential probes for the study of peripheral benzodiazepine receptors using SPECT.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • CymitQuimica. (n.d.). CAS 516-12-1: N-Iodosuccinimide.
  • ChemicalBook. (2023, May 19). N-Iodosuccinimide: Synthesis and applications.
  • Calibre Chemicals. (2025, July 23). Iodine Monochloride in Pharma Intermediates & Halogenation.
  • Wikipedia. (n.d.). N-Iodosuccinimide.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37055-37067.
  • Organic Chemistry Portal. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.
  • Wikipedia. (n.d.). Iodine monochloride.
  • Mosquera, A., et al. (2021). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 64(18), 13495–13514.
  • ChemicalBook. (2019, November 15). Iodine Monochloride (ICl) as a Highly Efficient.
  • Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.

Sources

Application Note: Mastering the Buchwald-Hartwig Amination for the Synthesis of 6-Aminoimidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif in modern drug discovery. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an exceptional scaffold for engaging with a wide array of biological targets. This versatility is prominently showcased in the FDA-approved multi-kinase inhibitor Ponatinib (Iclusig®), used in the treatment of chronic myeloid leukemia.[1] Beyond oncology, this scaffold is integral to the development of brain-penetrant GSK-3β inhibitors, orally active TYK2 JH2 inhibitors for autoimmune diseases, and various antimicrobial agents.[1]

The functionalization of this core, particularly through the introduction of amino groups at the 6-position, is a critical strategy for modulating potency, selectivity, and pharmacokinetic properties. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing the requisite C(sp²)-N bond, offering a significant advantage over harsher, traditional methods like nucleophilic aromatic substitution (SNAr).[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights, detailed step-by-step protocols, and troubleshooting guidance for the successful application of the Buchwald-Hartwig amination to 6-haloimidazo[1,2-b]pyridazine substrates.

Pillar 1: Mechanistic Underpinnings & Causality

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle, which empowers the selection of appropriate reagents and conditions.[4]

The catalytic cycle consists of three primary stages:

  • Oxidative Addition: An active Pd(0) species inserts into the carbon-halogen bond of the 6-haloimidazo[1,2-b]pyridazine, forming a Pd(II) complex. The reactivity of the halide is crucial here, following the general trend I > Br > Cl.[5]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to degrade sensitive functional groups on the substrates.[5]

  • Reductive Elimination: This final, bond-forming step yields the desired 6-aminoimidazo[1,2-b]pyridazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4] The steric and electronic properties of the ancillary phosphine ligand are instrumental in promoting this key step.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)-Ar     |          X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord PdII_Amine L-Pd(II)-Ar     |        H₂NR AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-Ar     |        HNR Deprotonation->PdII_Amido Salt Base-H⁺X⁻ Deprotonation->Salt ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 Product Ar-NHR (Product) ReductElim->Product ArylHalide Ar-X (6-Haloimidazo[1,2-b]pyridazine) ArylHalide->OxAdd Amine R-NH₂ (Amine) Amine->AmineCoord Base Base Base->Deprotonation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Pillar 2: Key Reaction Parameters & Component Selection

The success of the Buchwald-Hartwig amination on the electron-deficient imidazo[1,2-b]pyridazine system hinges on the judicious selection of five key parameters.[6] The goal is to create a self-validating system where each component is chosen to maximize the rate of reductive elimination while minimizing side reactions.

Parameter Considerations & Recommendations Rationale
Palladium Source Precatalysts are preferred: XPhos Pd G3, SPhos Pd G2, etc.[7] Traditional Sources: Pd(OAc)₂, Pd₂(dba)₃ can be used but require in-situ formation of the active Pd(0) species.[4]Precatalysts are air- and moisture-stable, ensuring accurate dosing and generating the active Pd(0)L species reliably and rapidly upon heating.[7]
Ligand Bulky, electron-rich biaryl phosphines are essential. [7] Screening is crucial. Recommended starting points: XPhos, SPhos, RuPhos, BrettPhos.[8] For challenging couplings (e.g., with aryl chlorides), more specialized ligands like BrettPhos may be required.[9]These ligands promote the crucial reductive elimination step, prevent catalyst decomposition (e.g., β-hydride elimination), and are effective for coupling with electron-deficient heterocycles.[3][5]
Base Strong, non-nucleophilic bases are standard: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), Lithium bis(trimethylsilyl)amide (LHMDS).[5][10] For base-sensitive substrates: Use weaker carbonate bases like Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃).[9]The base must be strong enough to deprotonate the amine (or the Pd-amine complex) to form the key amido intermediate. The choice must be compatible with other functional groups in the molecule.[11]
Substrate Halide Reactivity order: I > Br > Cl. 6-Bromoimidazo[1,2-b]pyridazines offer a good balance of reactivity and stability. 6-Chloro versions are often cheaper but require more active catalyst systems (e.g., BrettPhos-based).[5]The strength of the Carbon-Halogen bond dictates the ease of the initial oxidative addition step. Weaker C-I and C-Br bonds react under milder conditions than the stronger C-Cl bond.
Solvent Anhydrous, deoxygenated solvents are mandatory. Common choices: Toluene, Dioxane, Tetrahydrofuran (THF).[2]Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Water can interfere with the strong bases used. The solvent must also fully solubilize all reaction components at the reaction temperature.

Pillar 3: Experimental Protocols & Workflows

Adherence to rigorous experimental technique, particularly the maintenance of an inert atmosphere, is critical for reproducibility and success.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Oven-dry glassware (Schlenk tube/vial) B Add solids: - Aryl Halide - Precatalyst - Base A->B C Seal vial/tube with septum cap B->C D Evacuate & backfill with Inert Gas (x3) C->D E Add anhydrous, degassed solvent via syringe D->E F Add amine coupling partner via syringe E->F G Place in pre-heated heating block F->G H Stir vigorously for specified time G->H I Cool to RT & quench (e.g., with water) H->I J Extract with organic solvent (e.g., EtOAc) I->J K Wash, dry, and concentrate J->K L Purify via flash column chromatography K->L M M L->M Characterization (NMR, LC-MS)

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Purpose Amination of 6-Bromoimidazo[1,2-b]pyridazine

This protocol provides a robust and reliable starting point for coupling various primary and secondary amines using a commonly available catalyst system.

Materials:

  • 6-Bromoimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried 10 mL reaction vial with a magnetic stir bar and a PTFE-lined screw cap

Procedure:

  • Inert Atmosphere Setup: In a glovebox, add the 6-bromoimidazo[1,2-b]pyridazine, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the reaction vial. If a glovebox is unavailable, add the solids to the vial in the open, seal with the cap, and immediately purge the vial with argon or nitrogen for 5-10 minutes by inserting an inlet needle through the septum and an outlet needle.

  • Reagent Addition: Through the septum, add the anhydrous, degassed toluene via syringe.

  • Add the amine coupling partner via syringe. If the amine is a solid, it should be added in step 1 with the other solids.

  • Reaction: Place the sealed vial into a preheated oil bath or heating block set to 100-110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Work-up: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

  • Carefully uncap the vial and quench the reaction by the slow addition of 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 6-aminoimidazo[1,2-b]pyridazine.

Protocol 2: Challenging Amination of 6-Chloroimidazo[1,2-b]pyridazine

This protocol is optimized for the less reactive chloro-substrate, employing a more active catalyst system.

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv)

  • Amine (1.5 mmol, 1.5 equiv)

  • BrettPhos Pd G3 Precatalyst (0.03 mmol, 3 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.6 mmol, 1.6 equiv, as a 1M solution in THF)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Inert Atmosphere Setup: Add the 6-chloroimidazo[1,2-b]pyridazine and BrettPhos Pd G3 precatalyst to the Schlenk tube. Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed 1,4-dioxane via syringe.

  • Add the amine coupling partner via syringe.

  • Slowly add the LHMDS solution via syringe. The reaction mixture may change color.

  • Reaction: Place the sealed Schlenk tube into a preheated oil bath or heating block set to 110-120 °C.

  • Stir the reaction mixture vigorously for 18-36 hours, monitoring progress periodically by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by pouring it into a beaker containing a saturated aqueous solution of ammonium chloride (NH₄Cl) (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 25 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst (Pd(0) not formed or oxidized).[5] 2. Incorrect Ligand/Base Combination. 3. Insufficient Temperature/Time.1. Ensure strictly anhydrous/anaerobic conditions. Use a precatalyst for reliability.[7] 2. Screen a panel of ligands (e.g., XPhos, SPhos, BrettPhos) and bases (e.g., NaOtBu, Cs₂CO₃).[12] 3. Increase temperature in 10 °C increments or extend reaction time.
Hydrodehalogenation (Halogen is replaced by -H)1. Catalyst loading is too high. 2. Presence of water or other proton sources. 3. Side reaction favored at high temperatures.[5]1. Reduce catalyst loading to 1-2 mol%. 2. Use freshly dried solvents and reagents. 3. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
Amine or Aryl Halide Homocoupling Reaction conditions promote dimerization side reactions.[5]Optimize the catalyst-to-ligand ratio (typically 1:1.2 or 1:2). Lowering the reaction temperature can sometimes mitigate this issue.
Reaction Stalls Catalyst deactivation or product inhibition.Increase catalyst loading slightly (e.g., from 2 mol% to 3 mol%). Ensure vigorous stirring to maintain a homogeneous mixture.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 6-amino-substituted imidazo[1,2-b]pyridazines, providing access to novel chemical matter for drug discovery programs. Success with this transformation, particularly on challenging heterocyclic scaffolds, is not a matter of a single "magic bullet" protocol but rather a systematic approach to optimization. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably and efficiently construct these valuable C-N bonds. The protocols and guidelines presented herein offer a robust framework for achieving this, enabling the rapid generation of compound libraries for biological evaluation.

References

  • Buchwald-Hartwig Coupling - Organic Synthesis . (n.d.). Organic Synthesis. Retrieved March 7, 2024, from [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate . (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts *. (2021). PubMed. Retrieved March 7, 2024, from [Link]

  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139 . (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Amination - Wordpress . (n.d.). Wordpress. Retrieved March 7, 2024, from [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate . (2021). ResearchGate. Retrieved March 7, 2024, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . (n.d.). Purdue University. Retrieved March 7, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia . (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study . (n.d.). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting . (n.d.). Catalysis Consulting. Retrieved March 7, 2024, from [Link]

Sources

Microwave-assisted synthesis of imidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Accelerated Synthesis of Imidazo[1,2-b]pyridazine Scaffolds via Microwave Irradiation

Executive Summary

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in modern medicinal chemistry, serving as the structural anchor for potent kinase inhibitors such as Ponatinib (BCR-ABL inhibitor) and emerging candidates targeting p38 MAPK , TAK1 , and BTK . Traditional thermal synthesis of this bicyclic system is often plagued by prolonged reaction times (12–24 hours), harsh reflux conditions, and variable yields due to the thermal instability of halo-ketone precursors.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to under 30 minutes while significantly improving purity profiles. We provide a complete workflow for the construction of the core ring system and its subsequent C3-functionalization via Palladium-catalyzed cross-coupling, a critical step for Structure-Activity Relationship (SAR) exploration.

Scientific Background & Mechanism

The Drug Hunter's Perspective

The imidazo[1,2-b]pyridazine moiety mimics the ATP-binding hinge region of kinases. Its nitrogen-rich architecture offers multiple hydrogen bond acceptors/donors, while the C3 and C6 positions allow for vector-specific substitution to tune potency and selectivity.

  • C3 Position: Highly reactive toward electrophilic substitution; ideal for introducing aryl groups to access the hydrophobic pocket of kinases.

  • C6 Position: Often functionalized early (using 6-chloro-3-aminopyridazine) to solubilize the molecule or engage solvent-exposed regions of the protein.

Reaction Mechanism

The formation of the imidazo[1,2-b]pyridazine core proceeds via a condensation-cyclization sequence between a 3-aminopyridazine and an


-haloketone.

Mechanistic Pathway:

  • N-Alkylation: The endocyclic nitrogen (N2) of the pyridazine ring—being the most nucleophilic center—attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Cyclization: The exocyclic amino group attacks the carbonyl carbon, forming a hemiaminal intermediate.

  • Aromatization: Acid-catalyzed dehydration yields the aromatic bicyclic system.

ReactionMechanism Start 3-Aminopyridazine + α-Haloketone Inter1 Intermediate I: N-Alkylated Pyridazinium Start->Inter1 Nucleophilic Attack (N2) Inter2 Intermediate II: Cyclized Hemiaminal Inter1->Inter2 Intramolecular Cyclization Product Product: Imidazo[1,2-b]pyridazine Inter2->Product Dehydration (-H₂O)

Caption: Mechanistic pathway for the condensation of 3-aminopyridazine with


-haloketones.

Experimental Protocols

Protocol A: Core Synthesis (Cyclization)

Objective: Synthesis of 2-phenylimidazo[1,2-b]pyridazine from 3-aminopyridazine and 2-bromoacetophenone.

Reagents & Materials:

  • 3-Aminopyridazine (1.0 equiv, 1.0 mmol)

  • 2-Bromoacetophenone (1.1 equiv, 1.1 mmol)

  • Solvent: Ethanol (EtOH) or 1,2-Dimethoxyethane (DME)

  • Base (Optional): Sodium Bicarbonate (NaHCO₃) (1.5 equiv) — Note: Often catalyst-free in EtOH is sufficient.

  • Vessel: 10 mL Microwave Pressure Vial with magnetic stir bar.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve 3-aminopyridazine (95 mg, 1.0 mmol) in 3.0 mL of Ethanol.

  • Addition: Add 2-bromoacetophenone (219 mg, 1.1 mmol). If using acid-sensitive substrates, add NaHCO₃ (126 mg, 1.5 mmol) to scavenge HBr.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Irradiation: Place in the microwave reactor. Apply the following parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Workup:

    • Cool to room temperature.[1][2]

    • If precipitate forms: Filter the solid, wash with cold EtOH and Et₂O. This is often the HBr salt. Neutralize with sat. NaHCO₃ aq. to obtain the free base.

    • If solution remains clear: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOH/EtOAc or Flash Chromatography (0-5% MeOH in DCM).

Expected Yield: 85–95%

Protocol B: C3-Functionalization (Suzuki-Miyaura Coupling)

Objective: Introduction of biaryl diversity at the C3 position.[3] This requires a prior halogenation step (e.g., using NBS) to generate 3-bromoimidazo[1,2-b]pyridazine.

Reagents & Materials:

  • 3-Bromo-2-phenylimidazo[1,2-b]pyridazine (1.0 equiv, 0.5 mmol)

  • Aryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/SPhos

  • Base: 2M Na₂CO₃ (aq) (2.0 equiv)

  • Solvent: DME/Water (3:1 ratio) or Dioxane/Water

Step-by-Step Methodology:

  • Loading: Add the 3-bromo scaffold (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd catalyst (0.025 mmol) to a 10 mL microwave vial.

  • Solvent & Degassing: Add 3 mL of DME and 0.5 mL of 2M Na₂CO₃. Sparge with Argon/Nitrogen for 2 minutes to remove oxygen (Critical for Pd cycle).

  • Irradiation:

    • Temperature: 130 °C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 300W)

  • Workup: Dilute with EtOAc (20 mL) and Water (10 mL). Separate phases. Extract aqueous layer 2x with EtOAc.[4]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Core Synthesis (3-AP + α-Halo Ketone) MW: 120°C, 15 min Step2 Workup & Isolation (Neutralization/Filtration) Step1->Step2 Step3 Step 2: C3-Halogenation (NBS, MeCN, RT) Step2->Step3 Step4 Step 3: Suzuki Coupling (R-B(OH)₂, Pd Cat, Base) MW: 130°C, 20 min Step3->Step4 Final Final Library Compound (SAR Ready) Step4->Final

Caption: Integrated workflow for the synthesis and functionalization of imidazo[1,2-b]pyridazine libraries.

Optimization & Troubleshooting Guide

The following table summarizes critical parameters and their impact on reaction outcomes based on empirical data.

ParameterRecommended RangeImpact on Reaction
Solvent EtOH, DME, H₂O/IPAEthanol is green and effective for cyclization. DME/H₂O is superior for Suzuki couplings to solubilize inorganic bases.
Temperature 100°C – 150°C<100°C leads to incomplete cyclization. >160°C may cause degradation of the pyridazine ring or polymerization.
Concentration 0.2 M – 0.5 MHigh concentration (0.5 M) improves microwave absorption efficiency and reaction rate.
Catalyst (Coupling) Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is standard. Use Pd(dppf)Cl₂ for sterically hindered boronic acids.

Common Pitfalls:

  • Incomplete Cyclization: Often observed if the intermediate hemiaminal does not dehydrate. Solution: Add a catalytic amount of acetic acid or increase temp to 140°C.

  • Regioselectivity Issues: In rare cases (depending on substituents), attack may occur at the exocyclic nitrogen first. Validation: Verify structure via HMBC NMR (correlation between H-3 of the imidazo ring and the bridgehead carbon).

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: Garrido, A. et al. European Journal of Medicinal Chemistry, 2021. Link

  • Microwave-assisted synthesis of imidazo[1,2-a]pyridines and related heterocycles: Goel, R. et al. Journal of Heterocyclic Chemistry, 2020. Link

  • Direct Arylation of Imidazo[1,2-b]pyridazines: Akkaoui, A. et al. European Journal of Organic Chemistry, 2010.[3] Link

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent BTK Inhibitors: Journal of Medicinal Chemistry, 2025. Link

  • Microwave-assisted Suzuki coupling protocols: BenchChem Application Notes. Link

Sources

Application Notes & Protocols: Late-Stage Functionalization of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Late-stage functionalization (LSF) is a paramount strategy in modern drug discovery, enabling the rapid generation of chemical diversity from a common, complex intermediate to explore structure-activity relationships (SAR) efficiently.[3] This guide provides a detailed technical overview and validated protocols for the late-stage functionalization of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine, a versatile building block poised for diversification. We will detail the synthesis of this core scaffold and subsequently explore its derivatization through robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.

LSF_Concept cluster_products Core Core Scaffold (N-cyclohexyl-3-iodo- imidazo[1,2-b]pyridazin-6-amine) LSF Late-Stage Functionalization (LSF) Core->LSF Suzuki Suzuki Coupling (C-C) LSF->Suzuki Sonogashira Sonogashira Coupling (C-C) LSF->Sonogashira Other Other Couplings (C-N, C-O, etc.) LSF->Other Library Diverse Compound Library P1 Analogue 1 (Aryl) Suzuki->P1 P2 Analogue 2 (Heteroaryl) Suzuki->P2 P3 Analogue 3 (Alkynyl) Sonogashira->P3 P4 Analogue 4 (Subst. Alkynyl) Sonogashira->P4 P5 Analogue n Other->P5

Caption: Conceptual workflow of Late-Stage Functionalization (LSF).

Synthesis of the Core Scaffold: N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

The synthesis of the title compound is a multi-step process that builds the heterocyclic core and strategically installs the functional handles for LSF. The C-I bond at the electron-rich C3 position and the C-N bond at the C6 position are key features. The C3-iodo group serves as an excellent leaving group for cross-coupling, while the N-cyclohexyl amine can modulate solubility and engage in critical hydrogen bonding within biological targets.

The synthetic pathway begins with the commercially available 3,6-dichloropyridazine. A regioselective nucleophilic aromatic substitution (SNAr) with ammonia installs the C3-amino group, which is crucial for the subsequent cyclization to form the fused imidazo ring system.[4] The second key step is the condensation with an α-haloketone, which proceeds with high regioselectivity due to the higher nucleophilicity of the endocyclic pyridazine nitrogen compared to the exocyclic amino group.[4] Subsequent iodination and a second SNAr or Buchwald-Hartwig amination reaction complete the synthesis.

Synthesis_Workflow Start 3,6-Dichloropyridazine Step1 1. NH3 (aq) 2. α-Bromoacetaldehyde Start->Step1 Int1 6-Chloroimidazo- [1,2-b]pyridazine Step1->Int1 Step2 N-Iodosuccinimide (NIS) Int1->Step2 Int2 6-Chloro-3-iodo- imidazo[1,2-b]pyridazine Step2->Int2 Step3 Cyclohexylamine, Base (e.g., DIPEA) Int2->Step3 Product Target Scaffold (N-cyclohexyl-3-iodo- imidazo[1,2-b]pyridazin-6-amine) Step3->Product

Caption: Synthetic workflow for the core scaffold.

Protocol 1: Synthesis of 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
  • Step A: 6-Chloroimidazo[1,2-b]pyridazine. To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add aqueous chloroacetaldehyde (1.2 eq). Heat the mixture to reflux for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Step B: Iodination. Dissolve the product from Step A (1.0 eq) in acetonitrile. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. Stir the reaction for 12-18 hours. The reaction progress can be monitored by LC-MS. After completion, quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. Purify the crude material via silica gel chromatography to yield 6-chloro-3-iodoimidazo[1,2-b]pyridazine.

Protocol 2: Synthesis of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

This step involves a nucleophilic aromatic substitution at the C6 position.

  • To a solution of 6-chloro-3-iodoimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as n-butanol or dioxane, add cyclohexylamine (2.0-3.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture in a sealed vessel at 120-140 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the target scaffold, N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine.

Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The 3-iodo substituent on the core scaffold is an ideal handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing C-C bonds, particularly for linking aryl and heteroaryl fragments.[5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters make it an indispensable tool for LSF.[6]

Caption: General scheme for Suzuki-Miyaura coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling
  • In a microwave vial or Schlenk tube, combine N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine (1.0 eq), the desired aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Add a suitable solvent system, typically a mixture like dioxane/water (4:1) or DME/water (4:1).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or a combination of a palladium source like Pd₂(dba)₃ (2.5 mol %) and a ligand like SPhos or XPhos (5-10 mol %).

  • Seal the vessel and heat the reaction to 80-110 °C for 2-16 hours. Microwave irradiation can often significantly reduce reaction times.

  • Upon completion (monitored by LC-MS), cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers, concentrate, and purify by flash chromatography to obtain the desired product.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid (R-B(OH)₂)Catalyst SystemBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DME91
3Pyridine-3-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O78
4Thiophene-2-boronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O82
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities.[7] This is a highly valuable transformation as the resulting alkyne can serve as a key structural element or as a versatile handle for further modifications, such as cycloadditions (e.g., "click chemistry"), reductions, or subsequent couplings. The reaction typically employs a dual catalytic system of palladium and copper(I).[8]

Caption: General scheme for Sonogashira coupling.

Protocol 4: General Procedure for Sonogashira Coupling
  • To a Schlenk tube, add N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (3-5 mol %), and a copper(I) co-catalyst like CuI (5-10 mol %).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent, typically an amine base like triethylamine (TEA) or a mixture of a polar aprotic solvent (e.g., THF, DMF) and an amine base.

  • Add the terminal alkyne (1.2-2.0 eq) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Table 2: Representative Sonogashira Coupling Reactions

EntryTerminal Alkyne (R-C≡CH)Catalyst SystemBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF88
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuITEADMF95
3Propargyl alcoholPd(PPh₃)₄ / CuIDIPEATHF75
41-EthynylcyclohexenePd(PPh₃)₂Cl₂ / CuITEATHF81

Conclusion

The N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine scaffold is a highly valuable platform for medicinal chemistry exploration. The protocols detailed herein for Suzuki-Miyaura and Sonogashira cross-coupling provide robust and efficient methods for its late-stage functionalization. These reactions allow for the systematic and rapid introduction of a wide range of aryl, heteroaryl, and alkynyl substituents at the C3 position, enabling comprehensive SAR studies and the accelerated discovery of novel therapeutic agents.

References

  • Baviskar, A. T., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Koubachi, J., et al. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • Moslin, R. J., et al. (2014). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]

  • Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Barvian, M., et al. (2000). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Tel, T. H. (2010). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules. [Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • Wang, Y., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Al-Smadi, M., & Al-Zoubi, R. M. (2019). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Mini-Reviews in Organic Chemistry. [Link]

  • Babu, S. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Sharma, R., & Rawal, R. K. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]

  • Jansa, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Akkaoui, A., et al. (2010). Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. European Journal of Organic Chemistry. [Link]

  • Koubachi, J., et al. (2021). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

  • Kumar, A., et al. (2016). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Advances. [Link]

  • Guillaumet, G., et al. (2000). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. PubMed. [Link]

  • CN104496995A. Method for preparing 3-ethynyl imidazo[1,2-b]pyridazine.
  • Wikipedia. Sonogashira coupling.[Link]

  • Wikipedia. Suzuki reaction.[Link]

  • Jia, H., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry. [Link]

  • Kiss, L. D., et al. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry. [Link]

  • Rothenberg, G., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

  • Al-Hourani, B. J., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link]

  • Nippa, D. F., et al. (2022). Late-stage Functionalization and its Impact on Modern Drug Discovery: Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. [Link]

  • Jansa, P., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. Semantic Scholar. [Link]

  • Gill, A., et al. (2021). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Knochel, P., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal. [Link]

  • Leroux, M., et al. (2019). Late-Stage Functionalization of Peptides and Cyclopeptides Using Organozinc Reagents. Angewandte Chemie International Edition. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists working with N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine .

This specific molecule presents a dual formulation challenge. It exhibits both "brick dust" properties (high crystal lattice energy driven by the planar imidazopyridazine core and halogen bonding from the 3-iodo group) and "grease ball" properties (extreme lipophilicity imparted by the N-cyclohexyl and iodo substituents) [1]. Furthermore, the 6-amine is weakly basic due to electron delocalization into the heteroaromatic ring, complicating standard salt formation [2].

Below, you will find field-proven troubleshooting strategies, self-validating protocols, and formulation workflows to overcome these physicochemical barriers.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My compound precipitates out of solution when I dilute my DMSO stock into standard in vitro assay buffers (e.g., PBS pH 7.4). How do I prevent this? Cause: This is a classic solvent-shift precipitation. The high LogP of the N-cyclohexyl and 3-iodo groups causes the compound to crash out when the dielectric constant of the medium suddenly increases. Solution: Do not spike DMSO directly into aqueous buffers. Instead, utilize a step-down dilution strategy. Pre-mix your DMSO stock with a non-ionic surfactant (e.g., 0.1% Tween-20 or Kolliphor EL) before introducing it to the aqueous phase. Alternatively, use Bovine Serum Albumin (BSA) in your assay buffer to act as a lipophilic sink, which mimics physiological protein binding and maintains the compound in a supersaturated state.

Q2: I attempted to synthesize the Hydrochloride (HCl) salt to improve aqueous dissolution, but XRPD analysis shows it reverts to the free base in water. Why did the salt fail? Cause: Disproportionation. The 6-amine on the imidazo[1,2-b]pyridazine core is weakly basic (estimated pKa < 4). When the HCl salt is exposed to an aqueous environment where the microenvironmental pH exceeds the salt's


, the proton transfers away from the drug, precipitating the insoluble free base [3].
Solution:  Abandon the HCl salt. You must use an acid with a significantly lower pKa to form a stable salt, such as Methanesulfonic acid (to form a mesylate salt) or p-Toluenesulfonic acid (tosylate) [2]. If disproportionation persists, you must pivot to an Amorphous Solid Dispersion (ASD).

Q3: We are moving to in vivo rodent PK studies. What is the most reliable oral formulation strategy for this scaffold? Cause: Crystalline suspensions of this molecule will yield erratic, exposure-limited pharmacokinetics due to dissolution-rate limitations in the gastrointestinal (GI) tract. Solution: Formulate the compound as an Amorphous Solid Dispersion (ASD) using an enteric polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS prevents acid-catalyzed degradation in the stomach and maintains drug supersaturation in the neutral pH of the intestines by sterically inhibiting crystal nucleation [4].

Part 2: Visual Workflows & Formulation Logic

To systematically address the solubility of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine, follow the decision matrix below.

FormulationTree Start N-cyclohexyl-3-iodoimidazo [1,2-b]pyridazin-6-amine (Poorly Soluble Free Base) Assess Assess pKa & Lipophilicity Start->Assess Salt Mesylate/Tosylate Salt (Strong Acid) Assess->Salt If pKa > 3 ASD Amorphous Solid Dispersion (HPMCAS / Eudragit) Assess->ASD If pKa < 3 or High Lattice Energy Lipid Lipid-Based Formulation (SMEDDS) Assess->Lipid Extreme LogP Fail Disproportionation Detected (XRPD) Salt->Fail pH > pHmax Success Proceed to In Vivo PK ASD->Success Lipid->Success Fail->ASD Rescue Strategy

Decision tree for solubility enhancement of weakly basic imidazo[1,2-b]pyridazine derivatives.

ASDMechanism Crystal Crystalline API (High Lattice Energy) Process Solvent Evaporation / Spray Drying Crystal->Process Amorphous Amorphous API (High Energy State) Process->Amorphous Stabilized Polymer-Stabilized ASD (Supersaturation) Amorphous->Stabilized Polymer Enteric Polymer (e.g., HPMCAS) Polymer->Stabilized Hydrogen Bonding & Steric Hindrance

Mechanism of Amorphous Solid Dispersion (ASD) using polymers to maintain supersaturation.

Part 3: Experimental Protocols

Protocol 1: Preparation of an HPMCAS Amorphous Solid Dispersion (Solvent Evaporation Method)

Causality: This method forces the drug out of its highly stable crystalline lattice into a high-energy amorphous state. HPMCAS is chosen because its amphiphilic nature interacts with the lipophilic N-cyclohexyl group while providing steric bulk to prevent recrystallization in aqueous media [4].

  • Solvent Selection: Dissolve 100 mg of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine and 300 mg of HPMCAS-MG (Medium Grade) in 10 mL of a Dichloromethane (DCM) / Methanol (MeOH) mixture (1:1 v/v). Note: The co-solvent system ensures both the lipophilic drug and the polymer are fully solubilized.

  • Homogenization: Sonicate the solution for 15 minutes at room temperature until optically clear.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure (40°C, 100 mbar) until a thin, solid film forms on the flask.

  • Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual solvent traces.

  • Milling & Validation: Gently scrape the film and mill it into a fine powder. Crucial Step: Analyze the powder via X-Ray Powder Diffraction (XRPD). The absence of sharp Bragg peaks (a "halo" pattern) validates the successful conversion to the amorphous state.

Protocol 2: Mesylate Salt Screening

Causality: Because the 6-amine is weakly basic, weak acids (like tartaric or citric acid) will not fully protonate it. Methanesulfonic acid (pKa ~ -1.9) provides the strong thermodynamic driving force required to form a stable salt [2].

  • API Dissolution: Suspend 50 mg of the free base in 2 mL of Acetone. Heat to 50°C while stirring until dissolved.

  • Acid Addition: Slowly add 1.05 molar equivalents of Methanesulfonic acid (diluted in 0.5 mL Acetone) dropwise to the API solution.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. If no precipitate forms, place the vial in a 4°C refrigerator overnight.

  • Isolation: Filter the resulting crystals and wash with 1 mL of cold Acetone.

  • Validation: Perform Differential Scanning Calorimetry (DSC) to confirm a distinct, single melting endotherm different from the free base, verifying true salt formation rather than a physical mixture.

Part 4: Quantitative Data Summary

The following table summarizes expected solubility enhancements based on formulation strategies applied to highly lipophilic, weakly basic kinase inhibitor scaffolds similar to our target molecule.

Formulation StrategyExcipient / PolymerSolubilization MechanismExpected Aqueous Solubility Gain (Fold-Increase)
Co-solvency 10% DMSO / 90% PBSDisruption of aqueous hydrogen bond network2x - 5x
Micellar Solubilization 5% Tween-80Entrapment of lipophilic core within micelles15x - 30x
Salt Formation Methanesulfonic AcidIonization of the weakly basic 6-amine50x - 100x (pH dependent)
Amorphous Solid Dispersion HPMCAS (1:3 ratio)Lattice energy elimination & supersaturation150x - 300x
Lipid Formulation (SMEDDS) Capryol 90 / Cremophor ELPre-dissolved state in self-emulsifying lipids> 400x (in simulated GI fluid)

References

  • Elkheir, L. Y. M., et al. "Emerging Therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease." European Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Merritt, J. M., et al. "Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate." Pharmaceutical Research, 2013. URL:[Link]

  • Zhang, Y., et al. "Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation." Pharmaceutics (MDPI), 2022. URL:[Link]

Preventing deiodination during palladium-catalyzed coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Palladium-Catalyzed Cross-Coupling | Ticket ID: Pd-ArI-FIX

Introduction: The Deiodination Paradox

Aryl iodides are the "sports cars" of cross-coupling: they undergo oxidative addition faster than bromides or chlorides. However, this speed creates a vulnerability. If the subsequent step (transmetallation or amine binding) is slow, the highly reactive oxidative addition intermediate (


) is left exposed.

In this state, it is susceptible to hydrodeiodination —the replacement of the iodine with a hydrogen atom (


). This guide provides the diagnostic logic and experimental protocols to eliminate this side reaction.

Module 1: Diagnostic Workflow

Before changing reagents, confirm the nature of your failure mode using this logic flow.

DiagnosticFlow Start Symptom: Low Yield of Product CheckLCMS Analyze Crude via LC-MS/GC-MS Start->CheckLCMS Result1 Mass corresponds to Ar-H (Deiodination) CheckLCMS->Result1 Reduction Result2 Mass corresponds to Ar-Ar (Homocoupling) CheckLCMS->Result2 Disproportionation Result3 Starting Material (Ar-I) Unconsumed CheckLCMS->Result3 Stalled Cycle SolventCheck Check Solvent: Is it DMF, DMA, or Alcohol? Result1->SolventCheck BaseCheck Check Base: Is it Alkoxide (e.g., NaOtBu)? SolventCheck->BaseCheck No (using Toluene/Dioxane) Switch to Toluene/Dioxane Switch to Toluene/Dioxane SolventCheck->Switch to Toluene/Dioxane Yes LigandCheck Check Ligand: Is it monodentate/small (e.g., PPh3)? BaseCheck->LigandCheck No (using Carbonate/Phosphate) Switch to Cs2CO3 or K3PO4 Switch to Cs2CO3 or K3PO4 BaseCheck->Switch to Cs2CO3 or K3PO4 Yes Use Bulky Ligand (XPhos/BrettPhos) Use Bulky Ligand (XPhos/BrettPhos) LigandCheck->Use Bulky Ligand (XPhos/BrettPhos) Yes

Figure 1: Diagnostic logic for identifying the root cause of yield loss in aryl iodide coupling.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "I see full conversion of my Aryl Iodide, but the major product is the reduced arene (Ar-H)."

Diagnosis: You have a Hydride Source in your system. The oxidative addition happened (Ar-I is gone), but the Pd-intermediate found a hydride (


) faster than your nucleophile.
  • The Fix (Solvent): Stop using DMF, DMA, or Alcohols (MeOH, iPrOH).

    • Why? At temperatures >80°C, DMF decomposes to form dimethylamine, which acts as a reducing agent. Primary/secondary alcohols undergo

      
      -hydride elimination on the metal center.
      
    • Action: Switch to Toluene , 1,4-Dioxane , or THF .

  • The Fix (Base): If using alkoxides (NaOtBu, NaOEt), switch to Cs₂CO₃ or K₃PO₄ .

    • Why? Alkoxides with

      
      -hydrogens can transfer a hydride to Palladium. Inorganic bases cannot.
      
Issue 2: "The reaction works for Aryl Bromides, but deiodination happens when I switch to the Iodide."

Diagnosis: The Rate of Oxidative Addition is too fast relative to the rest of the cycle.

  • Context: Aryl iodides add to Pd(0) almost instantaneously. If the transmetallation (Suzuki) or amine binding (Buchwald) is slow, the sensitive

    
     species accumulates and eventually intercepts a hydride.
    
  • The Fix:Controlled Addition. Add the Aryl Iodide slowly via syringe pump over 1 hour to keep its concentration low relative to the nucleophile.

Issue 3: "I am using an aliphatic amine and getting deiodination."

Diagnosis: The amine itself is the hydride source via


-Hydride Elimination .
  • Mechanism:[1][2][3][4][5][6] The amine binds to Pd.[7] If Reductive Elimination is slow, the Pd will abstract a hydrogen from the position

    
     to the nitrogen, releasing an imine and forming 
    
    
    
    .
  • The Fix: Use a ligand that accelerates Reductive Elimination, such as BrettPhos or RuPhos . These ligands are sterically designed to "squeeze" the product off the metal before side reactions can occur.

Module 3: Optimization Protocols

Protocol A: The "Safe-Mode" Buchwald-Hartwig Coupling

Designed to minimize deiodination risks by excluding hydride sources and accelerating product formation.

ParameterRecommendationRationale
Precatalyst Pd-G4 (e.g., XPhos Pd G4) Ensures 1:1 L:Pd ratio; prevents excess Pd formation which clumps and causes reduction.
Solvent 1,4-Dioxane (Anhydrous) Non-polar, lacks labile protons. High boiling point allows temp flexibility.
Base Cs₂CO₃ (Cesium Carbonate) "Hydride-free" base. The Cesium effect (solubility) aids reaction without reduction risk.
Temperature 80°C - 100°C High enough for coupling, but avoid >120°C where solvent decomposition occurs.

Step-by-Step:

  • Charge Solids: In a glovebox or under Ar flow, add Pd-G4 precatalyst (1-2 mol%), Aryl Iodide (1.0 equiv), and Cs₂CO₃ (1.5 equiv) to a vial.

  • Solvent Prep: Sparge anhydrous 1,4-Dioxane with Argon for 15 minutes. Do not skip this. Oxygen promotes homocoupling and catalyst death.

  • Addition: Add solvent and the Amine (1.2 equiv).

  • Reaction: Seal and heat to 80°C. Monitor by LC-MS at 1 hour.

    • Note: If conversion is low, increase temp to 100°C rather than adding more catalyst immediately.

Protocol B: Scavenging Water (The Hidden Culprit)

Trace water in "anhydrous" solvents can hydrolyze intermediates to form hydrides.

  • Add 3Å Molecular Sieves (activated) to the reaction vessel.

  • Use a Dean-Stark trap if running reflux in Toluene (for large scale) to physically remove water azeotropically.

Module 4: Deep Dive FAQ (Mechanism)

Q: Why does the choice of ligand prevent deiodination?

The competition is between Reductive Elimination (Path A) and


-Hydride Elimination (Path B) .
  • Path A (Good):

    
    
    
  • Path B (Bad):

    
    
    

Bulky, electron-rich ligands like Buchwald Biarylphosphines (e.g., XPhos, BrettPhos) increase electron density on the Pd center. Counter-intuitively, while they are bulky, they accelerate Reductive Elimination because the steric bulk destabilizes the square-planar intermediate, forcing the two organic partners to couple just to relieve the strain [1].

Q: Can I use Pd/C and Hydrogen gas for this?

Absolutely not. Pd/C under


 is the standard method for removing halogens (hydrodehalogenation). If you are trying to couple an Aryl Iodide while preserving the ring, you must strictly exclude 

gas and active hydride donors.
Visualizing the Competition

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Bind Nucleophile Binding OxAdd->Bind + Nu-H / Base RedElim Reductive Elimination Bind->RedElim Fast with Bulky Ligands BetaElim Beta-Hydride Elimination Bind->BetaElim Slow Step (Avoid this) RedElim->Pd0 Product Product (Ar-Nu) RedElim->Product PdH Pd-H Species (Ar-Pd-H) BetaElim->PdH PdH->Pd0 Waste Waste (Ar-H) PdH->Waste Reduction

Figure 2: The kinetic competition between productive coupling (Green) and deiodination (Red).

References

  • Mechanistic Duality in Palladium-Catalyzed Cross-Coupling. Source: National Institutes of Health (PMC) URL:[Link]

  • Buchwald–Hartwig Amination: Mechanism and Side Reactions. Source: Wikipedia (Summarizing Hartwig/Buchwald seminal works) URL:[Link][8]

  • Solvent Effects in Palladium Catalyzed Cross-Coupling Reactions. Source: White Rose Research Online (University of York) URL:[Link]

Sources

Purification methods for N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine . As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and chromatographic realities of working with imidazo[1,2-b]pyridazine scaffolds.

This compound is a critical halogenated intermediate frequently utilized in Suzuki-Miyaura cross-coupling reactions to develop potent kinase inhibitors (e.g., TAK1, PI4K, and Trk inhibitors) [1]. The guide below provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure high-yield, high-purity isolation.

I. Process Visualization & Workflow

Workflow SM 6-chloroimidazo[1,2-b]pyridazine Amination Amination (Cyclohexylamine) SNAr, 150°C SM->Amination Intermediate N-cyclohexylimidazo[1,2-b] pyridazin-6-amine Amination->Intermediate Iodination Iodination (NIS) DMF, RT, Dark Intermediate->Iodination Crude Crude 3-Iodo Product (+ Succinimide, I2) Iodination->Crude Quench Chemical Quench (Na2S2O3 / NaHCO3) Crude->Quench Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Chromatography Silica Gel Chromatography (Hexane/EtOAc Gradient) Extraction->Chromatography Pure Pure N-cyclohexyl-3-iodoimidazo [1,2-b]pyridazin-6-amine Chromatography->Pure

Figure 1: Synthetic and purification workflow for N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine.

II. Quantitative Profiling of Reaction Components

To successfully purify the target compound, you must exploit the physicochemical differences between the product, the starting material, and the reaction byproducts. The addition of the heavy, polarizable iodine atom significantly alters the molecule's lipophilicity.

Table 1: Chromatographic and Physicochemical Properties

ComponentMW ( g/mol )Approx. Rf (Hexane:EtOAc 1:1)LogP (Est.)CharacteristicRemoval Strategy
N-cyclohexylimidazo[1,2-b]pyridazin-6-amine 216.290.25~2.1Unreacted precursorElutes later on normal-phase silica; separated via gradient elution.
N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine 342.180.45~3.4Target productElutes earlier due to increased lipophilicity; high UV absorbance (254 nm).
N-Iodosuccinimide (NIS) 224.980.10~0.8Iodinating agentReduced by Na2S2O3; washed out in aqueous phase.
Succinimide 99.090.05~ -0.4Reaction byproductHighly water-soluble; neutralized and removed via NaHCO3 wash.

III. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: each step contains a visual or chemical indicator that confirms the success of the previous action, ensuring authoritative grounding in fundamental chemistry [2].

Phase 1: Reaction Quenching & Liquid-Liquid Extraction

  • Termination: Upon completion of the NIS-mediated iodination (verified by LC-MS showing complete consumption of the 216 m/z mass), cool the reaction vessel (typically containing DMF or Acetonitrile) to 0–5 °C.

  • Reductive Quench: Add a 10% (w/v) aqueous solution of sodium thiosulfate (Na2S2O3) dropwise. Validation: The dark brown/purple color of molecular iodine (I2) will rapidly dissipate, yielding a pale yellow suspension [3].

  • Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO3). This ensures the weakly acidic succinimide byproduct (pKa ~9.4) remains highly soluble in the aqueous phase.

  • Extraction: Extract the aqueous mixture 3 times with Ethyl Acetate (EtOAc).

  • Aqueous Wash: Wash the combined organic layers heavily with brine (at least 5 times). Causality: DMF is highly miscible with EtOAc; repeated brine washes partition the DMF into the aqueous layer, preventing it from ruining the resolution of the subsequent chromatography. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Phase 2: Chromatographic Isolation 6. Dry-Loading: Dissolve the crude residue in a minimal amount of DCM, add silica gel (mass equal to 3x the crude weight), and evaporate to a free-flowing powder. Causality: Dry-loading prevents band broadening caused by residual polar solvents. 7. Elution: Pack a column with normal-phase silica gel (230-400 mesh). Elute using a gradient of Hexanes:Ethyl Acetate (starting at 90:10, ramping to 50:50). 8. Isolation: Collect fractions and analyze via TLC (UV 254 nm). The 3-iodo product will elute first (Rf ~0.45). Pool and concentrate the pure fractions.

IV. Troubleshooting Guides & FAQs

Q1: After iodination with NIS, my crude mixture is dark purple, and I cannot isolate a clean solid. How do I remove the iodine and succinimide byproducts? A1: The dark purple color is caused by molecular iodine (I2), which is generated by the homolytic cleavage or degradation of NIS in the presence of light or trace acid. You must perform a reductive quench using sodium thiosulfate (Na2S2O3). The thiosulfate reduces the lipophilic I2 into highly water-soluble iodide ions (I-), which are easily removed in the aqueous wash [3]. Succinimide is removed simultaneously by ensuring the aqueous wash is slightly basic (using NaHCO3).

Q2: During silica gel chromatography, the 3-iodo product co-elutes with the non-iodinated intermediate. How can I improve the resolution? A2: While the iodine atom is large, it significantly increases the overall lipophilicity (LogP) of the molecule compared to the C-H bond. Therefore, on normal-phase silica, the 3-iodo product will have a higher Rf. If co-elution occurs, your gradient is likely too steep. Solution: Flatten your gradient (e.g., hold at 80:20 Hexane:EtOAc for longer). If normal phase fails completely, switch to reverse-phase HPLC (C18). On a C18 column, the highly hydrophobic iodine atom will cause the target product to retain much longer than the non-iodinated precursor, guaranteeing baseline separation [4].

Troubleshooting Issue Co-elution of SM & Product on Normal Phase Silica CheckTLC Check TLC in Multiple Systems (e.g., DCM/MeOH vs Hex/EtOAc) Issue->CheckTLC Decision Is ΔRf > 0.15? CheckTLC->Decision Yes Flatten Gradient & Reduce Flow Rate Decision->Yes Yes No Switch Stationary Phase Decision->No No Success Isolated Pure Product Yes->Success ReversePhase Reverse Phase (C18) MeCN/H2O + 0.1% TFA No->ReversePhase Recryst Recrystallization (EtOH or EtOAc/Hexane) No->Recryst ReversePhase->Success Recryst->Success

Figure 2: Decision tree for resolving chromatographic co-elution issues.

Q3: I am observing a di-iodinated byproduct in my LC-MS. How do I prevent over-iodination? A3: The imidazo[1,2-b]pyridazine bicyclic system features an electron-rich imidazole ring fused to an electron-deficient pyridazine ring. Electrophilic aromatic substitution (SEAr) preferentially occurs at the C3 position because the transition state is stabilized by the adjacent nitrogen bridgehead [2]. However, excess NIS or elevated temperatures can force iodination at the C2 position. Solution: Strictly limit NIS to 1.05 equivalents, perform the reaction at room temperature (or 0 °C if highly reactive), and keep the reaction flask wrapped in aluminum foil to prevent light-induced radical generation.

Q4: Should I perform the amination with cyclohexylamine before or after the iodination step? A4: Amination at C6 via Nucleophilic Aromatic Substitution (SNAr) should be performed before C3 iodination. The SNAr reaction with cyclohexylamine often requires harsh heating (e.g., 150 °C in a sealed tube) [1]. If the iodine atom is already installed at C3, these harsh conditions can lead to unwanted dehalogenation or side reactions, as the C-I bond is highly susceptible to oxidative addition or cleavage at elevated temperatures.

V. References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: PMC / NIH URL:

  • The Discovery of a Potent, Selective, and Peripherally Restricted Pan-Trk Inhibitor (PF-06273340) for the Treatment of Pain Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent Source: Benchchem URL:

  • Highly Selective Phosphatidylinositol 4‑Kinase IIIβ Inhibitors and Structural Insight into Their Mode of Action Source: Institute of Organic Chemistry and Biochemistry of the CAS URL:

Technical Support Center: Optimizing SNAr Reactions with Cyclohexylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and optimize your synthetic strategies. This guide focuses specifically on the use of cyclohexylamine as a nucleophile, a common yet sometimes tricky substrate in drug development and materials science.

This center is designed to be a dynamic resource. We will move beyond simple step-by-step instructions to explore the underlying principles that govern reaction success, empowering you to troubleshoot effectively and innovate in your work.

Core Principles: Understanding the SNAr Reaction

Before diving into troubleshooting, a firm grasp of the reaction's fundamentals is essential. The Nucleophilic Aromatic Substitution (SNAr) reaction is not a simple concerted displacement like an SN2 reaction; it proceeds via a distinct two-step mechanism known as the addition-elimination pathway .[1][2]

  • Addition Step (Rate-Determining): The nucleophile (cyclohexylamine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex .[3][4] This first step is typically the slowest and therefore the rate-determining step of the reaction.[2][5]

  • Elimination Step (Fast): The aromaticity is restored in a rapid second step where the leaving group is expelled, taking the negative charge with it.[2][4]

This mechanism dictates the key factors you must control for a successful reaction.

Key Factors for Success
  • Substrate Activation: The aromatic ring must be "activated" towards nucleophilic attack. This is achieved by placing strong electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₂R) on the ring.[6][7][8] For maximum effect, these groups must be positioned ortho or para to the leaving group, as this allows them to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][5][9] A substrate with an EWG in the meta position will not be effectively activated.[10]

  • The Leaving Group: Contrary to SN2 reactions, the leaving group ability for SNAr follows the trend: F > Cl ≈ Br > I .[6][8][11] Fluorine, despite forming a strong carbon-fluorine bond, is the best leaving group because of its high electronegativity. This powerful inductive effect makes the ipso-carbon more electrophilic and significantly accelerates the rate-determining addition step.[1][8] Since the C-X bond is not broken in this slow step, bond strength is less important than the activation of the ring.[5]

  • The Nucleophile (Cyclohexylamine): Cyclohexylamine is a primary aliphatic amine and a moderately strong nucleophile suitable for SNAr reactions.[12][13] As a neutral amine, its reaction will generate a proton (H+), which must be neutralized to drive the reaction to completion.[14]

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, NMP, and acetonitrile are highly recommended.[3][8][11] These solvents effectively solvate cations but leave the nucleophile relatively "naked" and more reactive. Protic solvents (like water or alcohols) can form hydrogen bonds with the amine, reducing its nucleophilicity and slowing the reaction.[11][15]

  • Base: A base is typically required when using a neutral amine nucleophile like cyclohexylamine. Its primary role is to neutralize the proton generated during the reaction (e.g., the HCl formed if the leaving group is Cl-), preventing the protonation of the cyclohexylamine starting material and driving the equilibrium towards the product.[14] An excess of cyclohexylamine can sometimes serve as the base, or a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or triethylamine (Et₃N) can be added.[3][16]

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a practical rate, typically in the range of 80-120 °C.[11][15] If the reaction is sluggish, gradually increasing the heat is a standard optimization step.[8]

Troubleshooting Guide

This section addresses specific, common problems encountered during SNAr reactions with cyclohexylamine in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the potential causes and how can I improve the yield?

A1: Low conversion is the most common issue and can almost always be traced back to one of the core principles being violated. A systematic approach is the best way to diagnose the problem.

Systematic Troubleshooting Workflow for Low Conversion

start Low / No Conversion check_ewg Is the aromatic ring sufficiently activated? (Strong EWG ortho/para to leaving group) start->check_ewg check_lg Is the leaving group optimal? (F > Cl > Br > I) check_ewg->check_lg Yes sol_ewg ACTION: Redesign substrate with a stronger or correctly positioned EWG. check_ewg->sol_ewg No check_solvent Are you using a polar aprotic solvent? (e.g., DMSO, DMF, NMP) check_lg->check_solvent Yes sol_lg ACTION: Switch to an aryl fluoride (Ar-F) if possible. check_lg->sol_lg No check_temp Is the temperature high enough? check_solvent->check_temp Yes sol_solvent ACTION: Switch to anhydrous DMSO or DMF. check_solvent->sol_solvent No check_base Is a suitable base present? (e.g., K₂CO₃, Et₃N, or excess amine) check_temp->check_base Yes sol_temp ACTION: Gradually increase temperature (e.g., 80°C -> 100°C -> 120°C). Consider microwave irradiation. check_temp->sol_temp No sol_base ACTION: Add 2.0 eq. of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. check_base->sol_base No success Improved Yield check_base->success Yes sol_ewg->success sol_lg->success sol_solvent->success sol_temp->success sol_base->success

Caption: A troubleshooting workflow for low SNAr reactivity.

Detailed Breakdown:

  • Check Substrate Activation: This is the most critical factor. Without a potent EWG (like -NO₂) positioned ortho or para to your leaving group, the reaction is unlikely to proceed under standard conditions.[8][10] If your substrate is not sufficiently activated, you may need to reconsider your synthetic route or use harsher, specialized conditions (e.g., transition-metal catalysis).

  • Evaluate the Leaving Group: If you are using an aryl iodide or bromide and getting low yields, switching to the analogous aryl chloride or, ideally, aryl fluoride will significantly increase the reaction rate.[1][8]

  • Verify Your Solvent: Ensure you are using a high-quality, anhydrous polar aprotic solvent. The presence of water or other protic impurities can drastically reduce the nucleophilicity of your cyclohexylamine.[11]

  • Increase Temperature: Many SNAr reactions are sluggish at room temperature. If you see some product formation but the reaction has stalled, increasing the temperature in 20 °C increments is a logical next step.[8]

  • Add a Base: If you are relying on excess cyclohexylamine as the base and the reaction is slow, adding an external, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can accelerate the reaction by more effectively neutralizing the generated acid.[3][17]

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the common side reactions and how can I minimize them?

A2: Side product formation is often a result of overly harsh conditions or issues with substrate design. Here are the most common culprits:

  • Di-substitution: If your aromatic substrate has more than one leaving group, you may be seeing products where more than one has been displaced by cyclohexylamine.

    • Solution: Use a strict 1.0 to 1.1 equivalent of cyclohexylamine relative to the aryl halide. Running the reaction at a lower temperature can also improve selectivity for mono-substitution.[11]

  • Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent (a common mistake is using an alcohol as a solvent at high temperatures), it can compete with the cyclohexylamine.[11]

    • Solution: Always use a non-reactive, polar aprotic solvent like DMSO, DMF, or NMP.[8][11]

  • Decomposition: At very high temperatures, sensitive functional groups on your substrate or product may begin to decompose.

    • Solution: Try running the reaction at a lower temperature for a longer period. If the reaction requires high heat to proceed, ensure it is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[15]

Q3: My reaction is clean but extremely slow, taking over 24 hours. How can I increase the rate?

A3: A slow but clean reaction is an ideal candidate for optimization.

  • Increase Temperature: This is the most straightforward approach. Consider using microwave irradiation, which can often reduce reaction times from hours to minutes.[8]

  • Change Solvent: If you are using a solvent like acetonitrile or THF, switching to a more polar solvent like DMSO or DMF can lead to a significant rate enhancement.[8]

  • Use a Stronger Base: While K₂CO₃ is common, a stronger base like potassium tert-butoxide (t-BuOK) can sometimes accelerate the reaction, provided your substrate is stable to these conditions.[3] However, this also increases the risk of side reactions.

  • Re-evaluate Leaving Group: As always, if you are not using an aryl fluoride, switching to one will provide the largest rate increase.[8]

Frequently Asked Questions (FAQs)

Q1: Why is fluorine the best leaving group for SNAr when it's the worst for SN2?

A1: This is an excellent question that highlights the fundamental mechanistic difference between the two reactions. In an SN2 reaction, the rate-determining step involves the breaking of the carbon-leaving group bond. The weaker the bond (C-I is weakest), the faster the reaction. In an SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[2][5] Fluorine's immense electronegativity makes the carbon it's attached to highly electrophilic (electron-poor), which strongly attracts the incoming nucleophile and lowers the activation energy of this first, slow step. The strong C-F bond is broken in the second, fast step, which does not affect the overall reaction rate.[5]

Q2: What is the precise role of the base in the reaction with cyclohexylamine?

A2: When cyclohexylamine attacks the aryl halide, the resulting Meisenheimer complex has a positively charged nitrogen atom. When the leaving group is expelled in the second step, this proton must be removed to yield the neutral final product. A base in the reaction mixture facilitates this deprotonation step. Furthermore, it neutralizes the acid (e.g., HF, HCl) formed from the proton and the leaving group, preventing it from protonating and deactivating the starting cyclohexylamine nucleophile.[14]

cluster_0 SNAr Mechanism with Cyclohexylamine Reactants Ar-X + C₆H₁₁NH₂ Meisenheimer [Meisenheimer Complex] (Cyclohexylammonium intermediate) Reactants->Meisenheimer Step 1: Addition (Rate-Determining) Product Ar-NHC₆H₁₁ + H-X Meisenheimer->Product Step 2: Elimination (Fast) Base_Reaction C₆H₁₁NH₂ + H-X  ->  C₆H₁₁NH₃⁺X⁻ Product->Base_Reaction Acid Byproduct Base_Role Base (e.g., K₂CO₃ or excess C₆H₁₁NH₂) neutralizes H-X, driving the reaction forward. Base_Reaction->Base_Role

Caption: The Addition-Elimination mechanism of SNAr.

Q3: How does the position of the electron-withdrawing group affect the reaction?

A3: The position is critical for stabilizing the Meisenheimer complex. When the EWG is ortho or para to the leaving group, the negative charge from the nucleophilic attack can be delocalized onto the EWG through resonance. This provides significant stabilization, lowering the energy of the intermediate and speeding up the reaction. If the EWG is in the meta position, this resonance delocalization is not possible, and the intermediate is not effectively stabilized, meaning the reaction will not proceed under normal conditions.[1][5][10]

Q4: Are there "greener" or safer solvent alternatives to DMSO and DMF?

A4: Yes, this is an active area of research in the pharmaceutical industry, as traditional polar aprotic solvents like DMF and NMP have toxicity concerns.[3] Some alternatives that have shown promise include:

  • Acetonitrile (MeCN): Has a better toxicity profile but can be more expensive and less effective than DMSO.[3]

  • 2-MeTHF or CPME: These are ether-based solvents that are considered greener alternatives to THF.

  • Water: In some specific cases, SNAr reactions can be run in water with the help of surfactants or phase-transfer catalysts, though this is not universally applicable.[8][12]

Data & Protocols
Table 1: Relative Reactivity of Leaving Groups

This table illustrates the profound impact of the leaving group on the reaction rate.

Leaving Group (X in 2,4-Dinitrophenyl-X)Relative RateCausality
-F 3300High electronegativity strongly activates the ipso-carbon for nucleophilic attack.[2][5]
-Cl 4.5Moderate inductive activation.
-Br 3.2Similar to chlorine.
-I 1Lowest electronegativity provides the least activation for the rate-determining step.
Data adapted for the reaction with aniline, which shows a similar trend for other amine nucleophiles.[5]
Protocol 1: General Procedure for SNAr with Cyclohexylamine

This protocol provides a robust starting point for the reaction. Optimization of temperature and reaction time will likely be necessary for specific substrates.

Materials:

  • Aryl Halide (1.0 eq)

  • Cyclohexylamine (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), dried

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask, condenser, magnetic stir bar, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser under an inert atmosphere, add the aryl halide (1.0 eq) and potassium carbonate (2.0 eq).

  • Add enough anhydrous DMSO to fully dissolve the aryl halide at the target reaction temperature (typically a 0.1 - 0.5 M concentration).

  • Add cyclohexylamine (1.2 - 2.0 eq) to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (a starting point of 100 °C is recommended).

  • Monitor the reaction progress by TLC or LC-MS until the aryl halide starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers and wash with water and then with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References
  • Electronic and solvent effects on kinetics of SNAr substitution reactions... (2013). Monatshefte für Chemie - Chemical Monthly. [Link]

  • Nucleophilic aromatic substitution . Wikipedia. [Link]

  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction . (2023). Chemistry Learner. [Link]

  • 15.4: Nucleophilic Aromatic Substitution . (2023). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism . (2018). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr . OrgoSolver. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . (2023). Chemistry LibreTexts. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions . (2016). The Journal of Organic Chemistry. [Link]

  • Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) . JoVE. [Link]

  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions... (2007). ResearchGate. [Link]

  • Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines... (2013). ResearchGate. [Link]

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (2018). Nature Chemistry. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2014). Molecules. [Link]

  • 2 - Reaction Examples . chem.ucla.edu. [Link]

  • Addition-Elimination at Aromatics (SNAR) . csbsju.edu. [Link]

  • Nucleophilic Aromatic Substitution . scf.usc.edu. [Link]

  • SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents . American Chemical Society. [Link]

  • Directed nucleophilic aromatic substitution reaction . (2024). Chemical Communications. [Link]

  • SNAr reaction scope & limitations . (2020). YouTube. [Link]

  • Directed nucleophilic aromatic substitution reaction . pubs.rsc.org. [Link]

  • SNAr reaction mechanism . (2020). YouTube. [Link]

  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem . (2022). Journal of the American Chemical Society. [Link]

  • Optimization of the appropriate solvent and temperature. a . ResearchGate. [Link]

  • SNAr (Cl) - Aliphatic Amines (primary) . Common Organic Chemistry. [Link]

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes . (2020). Organic Letters. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr . KPU Pressbooks. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids . (2020). European Journal of Organic Chemistry. [Link]

  • SNAr troubleshooting . (2023). Reddit. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers . (2015). Organic Letters. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids... (2020). European Journal of Organic Chemistry. [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? . (2017). ResearchGate. [Link]

Sources

Technical Support Center: 3-Iodoimidazo[1,2-b]pyridazine Stability Guide

[1]

Executive Summary: The Reactivity Landscape

3-iodoimidazo[1,2-b]pyridazine is a bifunctional scaffold critical for fragment-based drug discovery (FBDD).[1] Its utility relies on the differential reactivity between the C3-iodide (labile, high cross-coupling reactivity) and the C6-position (susceptible to nucleophilic aromatic substitution, SNAr).[1]

Key Stability Directive: Under basic conditions, this compound is metastable .[1] While stable to weak inorganic bases (e.g.,


strong nucleophilic bases


1
Reactivity Visualization

The following diagram maps the stability hotspots of the scaffold.

ReactivityMapcluster_legendLegendCore3-Iodoimidazo[1,2-b]pyridazine(Scaffold)C3C3-Position (Iodine)RISK: ProtodeiodinationUSE: Pd-Catalyzed CouplingCore->C3 Primary Reactive SiteC6C6-PositionRISK: Nucleophilic Attack (SNAr)(esp. with OH-, OMe-)Core->C6 Secondary InstabilityBaseBasic ConditionsBase->C3 Promotes Coupling(or Deiodination if no cat.)Base->C6 Nucleophilic Attack(if Base is Nucleophilic)key1High Risk Areakey2Moderate Risk Area

Figure 1: Reactivity hotspots. The C3-iodine is the intended reaction site, while C6 presents a liability for nucleophilic attack under basic conditions.[1]

Stability Matrix: Solvent & Base Compatibility

Use this table to select reaction conditions that minimize degradation.

Base TypeSpecific BaseStability RatingTechnical Notes
Inorganic Carbonates

,

,

High Recommended for Suzuki/Sonogashira couplings.[1] Minimal degradation at

.[1]
Inorganic Phosphates

High Excellent for Suzuki couplings; buffers pH effectively to prevent hydrolysis.[1]
Hindered Alkoxides

,

Moderate Use with caution.[1] Steric bulk prevents

at C6, but can promote halogen dance or deiodination at high temps.[1]
Nucleophilic Bases

,

,

Low AVOID. High risk of

at C6 (replacing H or leaving groups) and hydrolysis of the imidazo ring.[1]
Amine Bases

, DIPEA
High Stable.[1] Standard for Sonogashira couplings.

Troubleshooting Guide (Q&A)

Issue 1: "My iodine is disappearing, but I'm not getting the coupled product."

Diagnosis: Protodeiodination.[1] Mechanism: In the presence of a base and a transition metal catalyst (Pd or Cu), the oxidative addition into the C-I bond is reversible.[1] If the transmetallation step is slow (due to poor boronic acid quality or steric hindrance), the intermediate aryl-palladium species can capture a proton from the solvent or base, leading to the de-iodinated parent scaffold (imidazo[1,2-b]pyridazine).[1] Corrective Action:

  • Switch Solvent: Move from protic solvents (MeOH/Water) to aprotic polar solvents (DMF, DMSO, or Dioxane) to reduce proton sources.[1]

  • Dry Your Reagents: Ensure the base is anhydrous.[1] Water can act as a proton source.[1]

  • Increase Catalyst Activity: Use a more active catalyst system (e.g., Pd(dppf)Cl2 or XPhos Pd G2) to accelerate the transmetallation step over the reduction pathway.[1]

Issue 2: "I see a new spot on TLC/LCMS with M+16 or M+31 mass shift."

Diagnosis: Nucleophilic Aromatic Substitution (

1Mechanism:1


1Corrective Action:
  • Change the Base: Switch from hydroxide/alkoxide bases to non-nucleophilic carbonates (

    
    ) or phosphates (
    
    
    ).
  • Lower Temperature:

    
     reactions generally have higher activation energies than Pd-catalyzed couplings.[1] Reduce reaction temperature to 60-80°C.
    
Issue 3: "The reaction mixture turned black and yield is low."

Diagnosis: Decomposition via Ring Opening or Polymerization.[1] Mechanism: Extended heating in strong base can degrade the imidazo[1,2-b]pyridazine core.[1] While less common than deiodination, the pyridazine N-N bond is sensitive to reductive cleavage or harsh basic hydrolysis.[1] Corrective Action:

  • Limit Reaction Time: Monitor strictly by LCMS. Do not leave reactions refluxing overnight if conversion is complete in 2 hours.[1]

  • Protect from Light: Iodides are photosensitive.[1] Wrap the flask in aluminum foil during the reaction.

Experimental Protocols

Protocol A: Safe Suzuki Coupling (Carbonate Method)

Designed to minimize deiodination and C6-substitution.[1]

Reagents:

  • 3-Iodoimidazo[1,2-b]pyridazine (1.0 equiv)[1]

  • Boronic Acid (1.2 equiv)[1]

  • 
     (0.05 equiv)[1]
    
  • 
     (2.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with the iodide, boronic acid, and base. Seal and purge with Nitrogen/Argon for 5 minutes.[1] Reason: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas.[1]

  • Reaction: Heat to 80°C for 2-4 hours. Note: Do not exceed 100°C unless necessary.

  • Workup: Dilute with EtOAc, wash with water (to remove inorganic salts). Dry organic layer over

    
    .[1]
    
  • Purification: Flash chromatography. Note: The product is likely basic; adding 1%

    
     to the eluent can improve peak shape.[1]
    
Protocol B: Storage & Handling[1]
  • State: Solid[1][3][4]

  • Storage: -20°C, protected from light.

  • Stability: Stable for >12 months if kept dry and dark.[1] In solution (DMSO/MeOH), use within 24 hours to prevent slow deiodination.

Mechanistic Visualization: Degradation Pathways[1]

Degradationcluster_pathwaysCompeting Pathways in BaseStart3-Iodoimidazo[1,2-b]pyridazinePath1Pathway A: Protodeiodination(Loss of Iodine)Start->Path1 H+ Source(Slow Coupling)Path2Pathway B: C6-Substitution(SNAr with Base)Start->Path2 Strong Nucleophile(OH-, OMe-)Path3Pathway C: Pd-Catalyzed Coupling(Desired Product)Start->Path3 Pd(0), Ar-B(OH)2(Fast Kinetics)Byprod1Imidazo[1,2-b]pyridazine(De-iodinated)Path1->Byprod1Byprod26-Alkoxy-3-iodo-derivativePath2->Byprod2ProductFunctionalized ScaffoldPath3->Product

Figure 2: Competing pathways.[1] Pathway C is dominant only when catalyst activity is high and nucleophilic bases are avoided.[1]

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines. Journal of Medicinal Chemistry.

    
    ). 
    
  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions . ChemistrySelect. Comprehensive review of Suzuki, Sonogashira, and Buchwald-Hartwig couplings on this scaffold.

  • Reaction of chloropyridazin-3(2H)-ones with iodide . Arkivoc. Discusses nucleophilic substitution and hydrodeiodination mechanisms relevant to the pyridazine core.

Technical Support Center: Palladium Remediation in Imidazo[1,2-b]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Remediation of Residual Palladium (Pd) in Nitrogen-Rich Heterocycles Target Molecule: Imidazo[1,2-b]pyridazine core Compliance Standard: ICH Q3D (Class 2B, Oral PDE < 100 µ g/day )

Core Directive: The "Sticky" Problem

Why is Palladium removal failing in your Imidazo[1,2-b]pyridazine scaffold?

The imidazo[1,2-b]pyridazine core is not an inert bystander; it is a competitive ligand . Unlike simple aromatics, this fused heterocycle contains Lewis-basic nitrogen atoms (specifically N1 and N5) that possess lone pairs capable of coordinating with Palladium.

When you attempt to wash Pd away, you are fighting an equilibrium battle between your removal agent and your product.

  • The Trap: Residual Pd often exists not as free metal, but as a stable [Pd(Product)L] complex.

  • The Consequence: Standard aqueous washes (EDTA, L-Cysteine) often fail because the formation constant (

    
    ) of the Pd-Product complex is kinetically stable at room temperature.
    

This guide provides the protocols to break this coordination and sequester the metal permanently.

Diagnostic & Assessment Module

Q: How do I determine which Pd species I am fighting?

A: The oxidation state of the residual Pd dictates your remediation strategy.[1]

ObservationLikely SpeciesPrimary Challenge
Dark/Black Precipitate Pd(0) Aggregates (Colloidal)Physical entrapment in crystal lattice. Hard to filter without Celite.
Orange/Red/Yellow Solution Pd(II) ComplexesSoluble coordination to the imidazo[1,2-b]pyridazine nitrogens.
No Color (but High ppm) Pd(II) Nanoparticles"Invisible" contamination. Requires high-affinity chemical scavenging.
Q: What is the target limit?

A: Per ICH Q3D guidelines , Palladium is a Class 2B impurity.[2][3]

  • Oral PDE: 100 µ g/day .[1][4]

  • Concentration Limit: If the daily dose is <10 g, the limit is generally 10 ppm .[1][4]

  • Parenteral Limit: Much stricter (1 ppm).

Scavenger Selection Strategy

Directive: Stop using loose charcoal. It is non-specific and leads to yield loss (10-20%) via adsorption of the flat heteroaromatic core. Use Functionalized Silica Scavengers .[1][5][6]

The Scavenger Decision Matrix

Use the following logic to select the correct SiliaMetS® (or equivalent) scavenger.

ScavengerSelection Start Identify Residual Pd Species State Oxidation State? Start->State Pd0 Pd(0) (Colloidal/Black) State->Pd0 Zero Valency Pd2 Pd(II) (Soluble/Complexed) State->Pd2 Divalent DMT Si-DMT (Dimercaptotriazine) Pd0->DMT Best Performance TAA Si-TAAcOH (Supported EDTA) Pd0->TAA Alternative Solvent Solvent System? Pd2->Solvent Solvent->DMT Aqueous/Polar Thiol Si-Thiol (Mercaptopropyl) Solvent->Thiol Organic (THF, DCM, EtOAc) Note *Si-Thiol is the Industry Standard for Imidazo[1,2-b]pyridazines Thiol->Note

Figure 1: Decision matrix for selecting silica-based scavengers based on Palladium oxidation state and solvent compatibility.

Technical Rationale
  • Si-Thiol (Mercaptopropyl): The "Workhorse." The Sulfur atom acts as a Soft Base (Pearson HSAB theory), forming a covalent bond with Pd(II) (Soft Acid). This bond is stronger than the coordinate bond between Pd and the imidazo[1,2-b]pyridazine nitrogen.

  • Si-DMT (Dimercaptotriazine): Essential for Pd(0) . The triazine ring aids in electron transfer and stabilization of zero-valent metals, preventing re-aggregation into colloids that pass through filters.

Experimental Protocols (The "How-To")

Protocol A: Batch Mode Scavenging (Standard)

Best for: Late-stage intermediates (10g - 1kg scale).

  • Dissolution: Dissolve crude imidazo[1,2-b]pyridazine product in THF or Ethyl Acetate (10-20 volumes).

    • Critical: Avoid coordinating solvents like DMSO or DMF if possible; they compete with the scavenger.

  • Loading: Add Si-Thiol (or selected scavenger) at 4 equivalents relative to the residual Pd content (not the initial catalyst loading).

    • Rule of Thumb: If residual Pd is unknown, add 5-10% w/w relative to the crude product.

  • Temperature: Heat to 50-60°C for 4 hours.

    • Why? Room temperature scavenging is often diffusion-limited. Heat provides the activation energy to break the Pd-Nitrogen coordination on your product.

  • Filtration: Filter hot through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Analysis: Test filtrate via ICP-MS. If >10 ppm, repeat with Si-DMT .

Protocol B: The "Microworkup" (Validation)

Do not commit the whole batch until you verify efficacy.

  • Take a 100 mg aliquot of crude product.

  • Dissolve in 2 mL solvent.

  • Add 10 mg Si-Thiol.

  • Shake at 50°C for 1 hour.

  • Filter and run a rapid colorimetric test or XRF screen.

    • Result: If solution clears from red/orange to pale yellow/colorless, scale up Protocol A.

Workflow Visualization

RemediationWorkflow Crude Crude Mixture (High Pd) Dissolve Dissolve (THF/EtOAc) Crude->Dissolve Heat Add Si-Thiol Heat 50°C, 4h Dissolve->Heat Filter Hot Filtration (Remove Silica) Heat->Filter Test ICP-MS Check Filter->Test Final Pure Product (<10 ppm Pd) Test->Final Pass Repeat Switch to Si-DMT Test->Repeat Fail Repeat->Heat

Figure 2: Operational workflow for batch scavenging. Note the loop-back mechanism if ICP-MS limits are not met.

Troubleshooting & FAQs

Q: I used Activated Carbon (Charcoal), but my yield dropped by 25%. Why?

A: Imidazo[1,2-b]pyridazines are flat, electron-rich aromatic systems. They intercalate perfectly into the graphitic sheets of activated carbon.

  • Fix: Stop using carbon. Switch to Si-Thiol . The silica backbone is inert to your organic molecule; only the thiol ligand interacts with the metal.

Q: The scavenger didn't work. The Pd level is still 500 ppm.

A: This usually indicates Steric Shielding or Solvent Competition .

  • Solvent: Are you using DMF, DMSO, or Pyridine? These are strong ligands. Perform a solvent swap to THF or Toluene before scavenging.

  • Sterics: If your imidazo[1,2-b]pyridazine has bulky groups near the N-coordination sites, the Pd might be "buried."

    • Solution: Use Si-DMT (Trithiocyanuric acid). It has a higher affinity for sterically hindered Pd complexes than simple thiols.

Q: Can I use crystallization instead?

A: Crystallization is efficient for bulk removal (e.g., dropping from 5000 ppm to 100 ppm), but it rarely achieves <10 ppm on its own because Pd can co-crystallize or become occluded in the lattice.

  • Recommendation: Use a "Hybrid Approach." Perform a scavenger treatment first on the mother liquor, filter, and then crystallize. This prevents Pd entrapment during crystal growth.

References

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. European Medicines Agency. Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers Selection Guide. SiliCycle Application Notes. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Richardson, P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Link

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps. Biotage Knowledge Base. Link

Sources

Technical Support Center: Recrystallization of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists working with N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine , a critical intermediate in the synthesis of kinase inhibitors (such as AAK1 or JAK/STAT pathway inhibitors) .

The physicochemical profile of this molecule presents unique purification challenges that require precise solvent engineering:

  • Imidazo[1,2-b]pyridazine core : Highly polar, electron-rich, and capable of strong hydrogen bonding.

  • C6-Cyclohexylamino group : Introduces significant lipophilicity and acts as a secondary amine H-bond donor.

  • C3-Iodine atom : The heavy halogen increases molecular weight and polarizability, which enhances the crystal lattice energy but drastically reduces overall solubility in cold polar solvents.

Section 1: Solvent Selection Matrix

Selecting the correct solvent system depends entirely on the upstream synthetic route and the resulting impurity profile. Below is a quantitative summary of field-validated recrystallization systems for this class of compounds.

Solvent SystemRatio (v/v)Crystallization MechanismPrimary Use Case / Target ImpurityExpected Recovery
Ethyl Acetate / n-Hexane 1:5Anti-solvent precipitationRemoval of polar unreacted amines and starting materials.85 - 90%
Boiling 2-Propanol (IPA) N/ATemperature-solubility gradientRemoval of heavy metal (Pd) traces and iodine degradation color.70 - 80%
Aqueous 2-Propanol 9:1Steepened solubility gradientHigh-yield recovery when compound exhibits excessive solubility in pure alcohols.80 - 85%
Section 2: Experimental Protocols

Every protocol below is designed as a self-validating system; visual cues (such as cloud points and color changes) are embedded within the steps to ensure the operator can confirm success in real-time.

Protocol A: Anti-Solvent Crystallization (EtOAc / n-Hexane)

Causality Insight: Ethyl acetate fully solvates both the lipophilic cyclohexyl ring and the polar core at mild temperatures. The slow addition of n-hexane (a non-polar anti-solvent) selectively crashes out the heavy 3-iodo compound due to its high lattice energy, while leaving lighter, polar impurities in the mother liquor. A 1:5 ratio is the established standard for 3-haloimidazo[1,2-b]pyridazines .

  • Dissolution: Suspend the crude N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine in minimal Ethyl Acetate (approx. 3-5 volumes) and heat to 50°C until complete dissolution is visually confirmed.

  • Filtration: Perform a hot filtration through a Celite pad to remove insoluble particulates or palladium black from previous cross-coupling steps.

  • Anti-Solvent Addition: Transfer the filtrate to a reactor equipped with overhead stirring. Maintain the temperature at 40°C. Slowly add n-Hexane dropwise until the solution becomes slightly turbid (this is the cloud point, validating the saturation limit).

  • Seeding & Aging: Add 0.1% w/w seed crystals. Hold the temperature for 30 minutes to allow the crystal lattice to nucleate properly without trapping solvent.

  • Completion: Add the remaining n-Hexane to achieve a final EtOAc:Hexane ratio of 1:5. Cool the slurry to 0-5°C at a controlled rate of 10°C/hour.

  • Isolation: Filter the solid, wash with cold n-Hexane, and dry under vacuum at 45°C.

Protocol B: Cooling Crystallization (Boiling 2-Propanol)

Causality Insight: Alcohols are excellent for purging color bodies (like iodine radicals or oxidized impurities). The secondary amine at C6 forms transient hydrogen bonds with IPA, which break at boiling temperatures but strongly re-associate upon cooling, driving rapid and highly pure crystallization .

  • Suspension: Suspend the crude material in 10 volumes of 2-Propanol (IPA).

  • Heating: Heat the mixture to reflux (approx. 82°C). If the material does not fully dissolve, add IPA in 1-volume increments until a clear solution is achieved.

  • Decolorization (Self-Validation): If the solution is dark brown, add 5% w/w activated charcoal, reflux for 15 minutes, and filter hot through a pre-warmed funnel. The filtrate must elute as a pale yellow or clear solution.

  • Cooling: Cool the solution to 60°C. The product typically begins to crystallize spontaneously at this stage.

  • Maturation: Continue cooling to room temperature, then chill in an ice bath (0-5°C) for 2 hours to maximize yield.

  • Isolation: Filter, wash with ice-cold IPA, and dry under high vacuum.

Section 3: Troubleshooting Guides & FAQs

Q1: During the EtOAc/Hexane protocol, my product forms a thick syrup at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the solute concentration exceeds its solubility, but the temperature is above the melting point of the solvent-solute complex. The bulky, flexible cyclohexyl group exacerbates this issue by resisting rigid lattice formation. Resolution: Re-dissolve the oil by adding a small amount of EtOAc and heating. In your next attempt, reach the cloud point at a lower temperature (e.g., 25°C instead of 40°C), add seed crystals immediately, and drastically reduce the cooling rate to <5°C/hour.

Q2: My isolated crystals have a distinct yellow/brown tint. Is this unreacted iodine? A: Yes. 3-iodoimidazo[1,2-b]pyridazines are prone to slight dehalogenation or trapping of iodine radicals within the crystal lattice, especially if synthesized via electrophilic iodination (e.g., NIS or


/base).
Resolution: Switch to Protocol B (Boiling 2-Propanol) . Alcohols are superior at purging these colored iodine bodies. Alternatively, a brief wash of the organic layer with aqueous sodium thiosulfate (

) prior to crystallization will reduce free iodine to water-soluble iodide.

Q3: The recovery yield from boiling 2-propanol is only 40%. Where is my product? A: The lipophilic cyclohexyl group increases the compound's solubility in alcohols compared to unsubstituted imidazopyridazines. If you used too much IPA to achieve initial dissolution, a significant portion of the product will remain dissolved in the mother liquor. Resolution: Concentrate the mother liquor under reduced pressure to half its volume and cool to 0°C to obtain a second crop. For future runs, use a co-solvent system like aqueous 2-propanol (e.g., 9:1 IPA:Water) to steepen the solubility curve and force the product out .

Section 4: Mechanistic Workflow

G Start Crude N-cyclohexyl-3-iodo imidazo[1,2-b]pyridazin-6-amine CheckImp Identify Primary Impurity Start->CheckImp PdColor Heavy Metals / Iodine (Dark Coloration) CheckImp->PdColor PolarImp Polar Byproducts (Unreacted Amines) CheckImp->PolarImp Solvent1 Boiling 2-Propanol (IPA) Cooling Crystallization PdColor->Solvent1 Solvent2 EtOAc / n-Hexane (1:5) Anti-Solvent Addition PolarImp->Solvent2 Oiling Does Oiling Out Occur? Solvent1->Oiling Solvent2->Oiling Seed Add Seed Crystals & Reduce Cooling Rate Oiling->Seed Yes Success Pure Crystalline Product Oiling->Success No Seed->Success

Workflow for optimizing N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine recrystallization.

References
  • Source: European Patent Office (EP 2822559 B1)
  • Source: Google Patents (CN105418615A)
  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Technical Support Center: Minimizing Protodehalogenation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for cross-coupling methodologies. Protodehalogenation (hydrodehalogenation) is one of the most pervasive and frustrating side reactions in transition-metal-catalyzed cross-couplings, particularly when working with unactivated alkyl nucleophiles or electron-deficient aryl halides.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to diagnose, troubleshoot, and eliminate protodehalogenation in your synthetic workflows.

Mechanistic Origins of Protodehalogenation

Q: What is the fundamental cause of protodehalogenation in my palladium-catalyzed cross-coupling?

A: Protodehalogenation occurs when the critical aryl-metal(II)-halide intermediate undergoes premature reduction instead of productive transmetalation. This side reaction is driven by the formation of an aryl-metal(II)-hydride species, which rapidly undergoes reductive elimination to yield the reduced arene (Ar-H).

The hydride source typically originates from one of three deleterious pathways:

  • β-hydride elimination from alkoxide bases (e.g., methoxide, ethoxide, isopropoxide).

  • β-hydride elimination from the alkyl chain of the coupling partner (e.g., secondary alkylboronates) prior to or immediately after transmetalation.

  • Hydrogen-atom abstraction from the solvent (e.g., THF, 1,4-dioxane)[1].

When the rate of transmetalation is slow—such as in B-alkyl Suzuki-Miyaura couplings—these parasitic hydride-donation pathways kinetically outcompete productive C–C bond formation.

Mechanism A Ar-X + L_nPd(0) B Ar-Pd(II)-X (Oxidative Addition) A->B Oxidative Addition C Ar-Pd(II)-R (Transmetalation) B->C + R-M (Productive) E Ar-Pd(II)-H (β-Hydride Elimination) B->E + H-Donor (Side Reaction) D Ar-R (Product) C->D Reductive Elimination F Ar-H (Protodehalogenation) E->F Reductive Elimination

Mechanistic divergence between productive cross-coupling and protodehalogenation pathways.

Troubleshooting Suzuki-Miyaura Couplings

Q: My B-alkyl Suzuki coupling is stalling with >30% protodehalogenation. How do I shift the equilibrium toward the cross-coupled product?

A: The key to suppressing protodehalogenation is to accelerate the rate of transmetalation while strictly eliminating environmental hydride sources.

  • Base Selection (The Causality): Avoid alkoxide bases with β-hydrogens (e.g., NaOiPr). Instead, utilize anhydrous, highly soluble bases like potassium trimethylsilanolate (TMSOK). TMSOK forms a highly active siloxide-palladium intermediate that rapidly undergoes transmetalation with the alkylboronate, kinetically outcompeting the β-hydride elimination pathway[1].

  • Metal Catalyst Switch: If you must use alcoholic solvents, consider switching from Palladium to Nickel. Nickel complexes, such as those utilizing tri-ProPhos ligands, exhibit inherently slower β-hydride elimination rates compared to Palladium. In comparative studies, Pd(dppf)Cl₂ in isopropanol exclusively yielded the protodehalogenation product, whereas the Nickel equivalent maintained >89% productive yield[2].

Quantitative Performance Comparison

Table 1: Impact of Catalyst and Base on Protodehalogenation vs. Cross-Coupling Yields

Catalyst SystemBase / SolventSubstrate ClassCross-Coupling YieldProtodehalogenation
Pd(dppf)Cl₂K₃PO₄ / i-PrOHAryl Bromide + Aryl Boronic Acid0%>90%
(tri-ProPhos)NiK₃PO₄ / i-PrOHAryl Bromide + Aryl Boronic Acid89%<5%
t-Bu₃P-Pd-G3K₂CO₃ / THFAryl Bromide + 2° Alkylboronate20%High
Optimized Pd-G3TMSOK / 1,4-DioxaneAryl Bromide + 2° Alkylboronate>80%<10%

(Data synthesized from 2[2] and1[1])

Self-Validating Protocol: Moisture-Free B-Alkyl Suzuki Coupling with TMSOK

To ensure reproducibility and prevent reaction stalling, follow this rigorously anhydrous protocol:

  • Glovebox Preparation: Ensure the glovebox atmosphere is strictly anhydrous (<1 ppm O₂, <1 ppm H₂O). Adventitious water hydrolyzes the active catalyst and acts as a potent proton source for dehalogenation.

  • Reagent Charging: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl halide (0.25 mmol, 1.0 equiv), the alkylboronic ester (0.30 mmol, 1.2 equiv), and the t-Bu₃P-Pd-G3 precatalyst (5 mol%).

  • Base Addition: Add anhydrous TMSOK (0.30 mmol, 1.2 equiv). Critical Step: Ensure the TMSOK is freshly titrated or stored under inert conditions, as degraded silanolate will fail to accelerate transmetalation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (1.0 mL) to achieve a 0.25 M concentration.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the reaction mixture at 80 °C for 12 hours under vigorous stirring.

  • Validation Checkpoint: At 2 hours, pull a 10 µL aliquot, quench with water, extract with EtOAc, and run a rapid GC-MS analysis. A successful trajectory will show <5% Ar-H relative to the internal standard. If Ar-H exceeds 10%, abort the run and re-dry your dioxane and TMSOK.

Troubleshooting Buchwald-Hartwig Aminations

Q: I am observing significant protodehalogenation in my Buchwald-Hartwig amination during continuous flow scale-up. How is this mitigated?

A: In Buchwald-Hartwig aminations, protodehalogenation is often the primary competing side-reaction, particularly with electron-deficient aryl halides or when using amines possessing α-hydrogens[3]. In continuous flow, poor mixing or localized heating exacerbates this degradation pathway.

Causality: The aryl-Pd(II)-halide intermediate reacts with the amine to form an aryl-Pd(II)-amido complex. If reductive elimination to form the C–N bond is slow (due to steric hindrance or insufficient electron density on the ligand), the complex will undergo β-hydride elimination or abstract a hydrogen from the solvent[3].

Mitigation Strategy:

  • Ligand Choice: Utilize bulky, electron-rich bidentate ligands (e.g., BrettPhos, RuPhos) that force the Pd center into a geometry that dramatically accelerates C–N reductive elimination.

  • Base/Solvent Synergy: Switch from strong alkoxide bases (e.g., NaOtBu) to weaker, insoluble bases (e.g., Cs₂CO₃) if the amine is sensitive. For flow chemistry where solids cause reactor fouling, soluble organic superbases (DBU, BEMP) or LHMDS are preferred to maintain homogeneity without donating hydrides[3].

Troubleshooting Start Issue: >10% Ar-H Detected CheckBase Is base an alkoxide with β-hydrogens? Start->CheckBase ChangeBase Switch to TMSOK or Cs2CO3 CheckBase->ChangeBase Yes CheckSolvent Is solvent a good H-donor? CheckBase->CheckSolvent No ChangeSolvent Use anhydrous 1,4-Dioxane CheckSolvent->ChangeSolvent Yes CheckCat Is transmetalation slow? CheckSolvent->CheckCat No ChangeCat Use bulky biaryl phosphines CheckCat->ChangeCat Yes

Step-by-step troubleshooting workflow to eliminate protodehalogenation side products.

Advanced Mitigation: Single-Electron Transmetalation

Q: Are there alternative coupling strategies that bypass traditional transmetalation to avoid these side reactions entirely?

A: Yes. Metallaphotocatalysis (single-electron transmetalation) is emerging as a robust alternative to bypass the traditional closed-shell pathways that lead to protodehalogenation.

In secondary alkylboron cross-couplings, dual Ir/Ni photoredox catalysis utilizes single-electron transfer to generate an alkyl radical from an alkyltrifluoroborate. This radical rapidly adds to the Ni(II) center, bypassing the slow, traditional two-electron transmetalation step that typically allows protodehalogenation to occur[4].

Causality: By shifting the mechanism from a closed-shell transmetalation to an open-shell radical addition, the lifetime of the vulnerable metal-alkyl intermediate is drastically reduced. Furthermore, using dioxane as a solvent and carefully controlling the reaction temperature suppresses H-atom abstraction by the unstabilized secondary alkyl radicals, maximizing productive cross-coupling[4].

References
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC Source: National Institutes of Health (NIH)1

  • Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos | ACS Catalysis Source: American Chemical Society (ACS) 2

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: Royal Society of Chemistry (RSC) 3

  • Single-electron transmetalation: an enabling technology for secondary alkylboron cross-coupling Source: SciSpace 4

Sources

Validation & Comparative

Comparative Guide: 13C NMR Elucidation Strategies for Substituted Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Imidazo[1,2-b]pyridazines are privileged heterocyclic scaffolds in modern drug discovery, frequently serving as the core structural motif for kinase inhibitors (e.g., AAK1 inhibitors) and antimalarial agents. However, the electron-rich imidazole ring fused to an electron-deficient pyridazine ring creates a complex electronic environment. When functionalized with highly perturbing substituents—such as a 3-iodo or 6-amino group—the core undergoes dramatic electronic shifts.

This guide objectively compares the performance of In Silico 13C NMR Prediction (DFT-GIAO/Additivity Models) against Empirical 2D NMR (HSQC/HMBC) for assigning the carbon framework of these challenging derivatives. Furthermore, we provide self-validating experimental protocols and quantitative data to demonstrate how specific substituents perturb the heterocycle's electronic structure.

Methodology Comparison: Empirical 2D NMR vs. In Silico Prediction

The structural elucidation of substituted heterocycles typically relies on two competing analytical approaches:

In Silico Prediction (DFT-GIAO & Empirical Additivity)
  • Performance: Predictive software provides rapid, sample-free estimations of 13C NMR shifts. While highly accurate for standard aliphatic and simple aromatic systems, these algorithms often fail catastrophically when analyzing heavy halogens.

  • The Pitfall: Standard non-relativistic Density Functional Theory (DFT) and empirical databases severely underestimate the relativistic spin-orbit coupling induced by an iodine atom. Consequently, predictive models can misassign the C3-I carbon by >20 ppm.

Empirical 2D NMR (HSQC/HMBC)
  • Performance: Two-dimensional NMR represents the gold standard. It operates as a self-validating logical loop that does not rely on parameterized databases.

  • The Advantage: By mapping direct one-bond carbon-hydrogen couplings (

    
    ) via HSQC and long-range two-to-three bond couplings (
    
    
    
    /
    
    
    ) via HMBC, the assignment is derived from fundamental quantum mechanical connectivity. This method easily bypasses the predictive blind spots caused by heavy atoms or complex mesomeric effects.

Substituent Effects: 3-Iodo vs. 6-Amino Perturbations

To understand the necessity of empirical validation, we must analyze the causality behind the 13C NMR shifts induced by specific substitutions.

The Heavy Atom Effect (3-Iodo Substitution)

Electrophilic aromatic substitution utilizing N-Iodosuccinimide (NIS) selectively targets the electron-rich C3 position of the imidazo[1,2-b]pyridazine core[1]. The introduction of iodine triggers a profound Heavy Atom Effect (HAE) . The large spin-orbit coupling of the iodine nucleus induces a secondary magnetic field that strongly shields the attached C3 carbon, shifting its resonance drastically upfield from ~116 ppm to ~89 ppm[1].

Resonance and Inductive Effects (6-Amino Substitution)

Nucleophilic aromatic substitution (


) or Buchwald-Hartwig amination at the C6 position yields 6-amino derivatives, which are vital for acetylcholinesterase and kinase inhibition[2]. The nitrogen lone pair exerts competing electronic effects:
  • Inductive Deshielding: The electronegativity of the amine nitrogen pulls electron density away from the ipso carbon (C6), deshielding it to ~155 ppm[3].

  • Resonance Shielding: The lone pair donates electron density into the extended ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -system of the pyridazine ring, significantly shielding the ortho/para positions (e.g., C7 shifts upfield to ~110 ppm).
    
Quantitative 13C NMR Shift Comparison

The table below summarizes the empirical 13C NMR shifts, demonstrating the stark contrast between the parent scaffold and its substituted derivatives.

Carbon PositionParent Imidazo[1,2-b]pyridazine3-Iodo Derivative6-Amino DerivativeCausality / Mechanism
C2 133.8 ppm~131.8 ppm~130.3 ppmRelatively stable; experiences minor inductive effects.
C3 116.7 ppm89.1 ppm ~114.2 ppmHeavy Atom Effect (Iodine) causes massive shielding.
C6 139.1 ppm~139.0 ppm155.3 ppm Inductive Deshielding by the electronegative amine nitrogen.
C7 125.8 ppm~126.6 ppm110.8 ppm Resonance Shielding from the C6-amino lone pair.
C8 116.8 ppm~117.4 ppm~126.2 ppmModulated by extended conjugation across the pyridazine ring.
C8a 143.1 ppm~142.0 ppm~138.7 ppmBridgehead carbon; perturbed by overall core electron density.

(Note: Data aggregated from CDCl3 and CD3OD literature to illustrate relative delta shifts[1][3][4].)

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols describe the synthesis and the self-validating NMR workflow required to unambiguously assign these structures.

Protocol 1: Synthesis of 3-Iodoimidazo[1,2-b]pyridazine
  • Preparation: Dissolve the parent imidazo[1,2-b]pyridazine in anhydrous DMF under an argon atmosphere[1].

  • Electrophilic Addition: Add 1.2 equivalents of N-Iodosuccinimide (NIS) in a single portion. The C3 position is the most nucleophilic site on the fused bicyclic system.

  • Reaction: Heat the mixture to 80 °C and stir overnight to drive the electrophilic aromatic substitution to completion[1].

  • Workup: Quench the reaction with aqueous sodium thiosulfate to reduce any residual iodine. Extract the organic layer with dichloromethane, dry over

    
    , and purify via flash column chromatography (hexane/EtOAc).
    
Protocol 2: Synthesis of 6-Aminoimidazo[1,2-b]pyridazine
  • Preparation: Dissolve a 6-chloroimidazo[1,2-b]pyridazine precursor and the desired primary/secondary amine in a polar aprotic solvent (e.g., dioxane or NMP)[3].

  • Catalysis (If required): For less nucleophilic amines, utilize Buchwald-Hartwig conditions by adding catalytic

    
    , (±)-BINAP, and sodium tert-butoxide.
    
  • Reaction: Reflux the mixture until LC-MS indicates complete consumption of the starting material[3].

  • Purification: Filter through Celite, concentrate in vacuo, and purify the target 6-amino derivative via reverse-phase HPLC.

Protocol 3: Self-Validating NMR Acquisition Workflow

This protocol ensures that the final structural assignment is internally verified, eliminating reliance on flawed computational predictions.

  • Sample Preparation: Dissolve 15–20 mg of the highly purified compound in 0.6 mL of a deuterated solvent (e.g.,

    
     or 
    
    
    
    ).
  • 1D Acquisition: Acquire standard 1D

    
     and 
    
    
    
    spectra to establish the baseline chemical shifts[4].
  • HSQC Mapping (

    
    ):  Acquire a 2D 
    
    
    
    HSQC spectrum to map all direct carbon-hydrogen connections. This immediately isolates the protonated carbons (C2, C7, C8) from the quaternary carbons (C3-iodo, C6-amino, C8a).
  • HMBC Validation (

    
     / 
    
    
    
    ):
    Acquire a 2D
    
    
    HMBC spectrum optimized for long-range couplings (~8 Hz).
    • Self-Validation Step: Use the

      
       correlation from the H2 proton to the C8a bridgehead carbon, and the 
      
      
      
      correlation from the H8 proton to the C6 carbon, to unambiguously lock the quaternary assignments. If the C3 shift is ~89 ppm, the HMBC correlations from H2 will confirm its position, validating the Heavy Atom Effect independently of in silico models.

Workflow Visualization

The following diagram illustrates the self-validating logic loop used to overcome the limitations of in silico 13C NMR predictions.

G A 1D 13C NMR (Initial Shifts) C 2D HSQC (1J C-H Map) A->C E Data Synthesis & Comparison A->E B In Silico DFT (Prediction) B->E D 2D HMBC (2J/3J C-H Map) C->D D->E F Self-Validated Assignment E->F

Self-validating workflow for 13C NMR assignment comparing empirical data with in silico predictions.

References

  • Imidazo[1,2-b]pyridazine(766-55-2)
  • Drugs Against Neurodegenerative Diseases: Design and Synthesis of 6-Amino-substituted Imidazo[1,2-b]pyridazines as Acetylcholinesterase Inhibitors Source: ResearchGate URL
  • SI Dec 13 - Rsc.org (Supporting Information for 3-Iodoimidazo[1,2-b]pyridazine)
  • Source: netd.ac.
  • Source: Googleapis.com (European Patent Office)

Sources

HRMS Analysis of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine represents a critical "privileged scaffold" in the synthesis of type II kinase inhibitors (e.g., Ponatinib analogs). The iodine atom at the C3 position serves as a vital handle for Suzuki-Miyaura cross-coupling, while the C6-cyclohexylamine provides solubility and hydrophobic pocket occupancy.

This guide compares the efficacy of High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry against standard Triple Quadrupole (QqQ) analysis. While QqQ offers superior sensitivity for routine quantitation, this guide demonstrates why Q-TOF HRMS is the non-negotiable standard for the structural validation of this halogenated intermediate, specifically for detecting de-halogenated impurities (


) that escape UV detection due to spectral similarity.

Part 1: Comparative Analysis (HRMS vs. Alternatives)

The Analytical Challenge: The "Iodine Liability"

In synthetic workflows, the C3-Iodine bond is labile. A common failure mode in palladium-catalyzed cross-couplings is proto-deiodination , where the iodine is replaced by a hydrogen atom.

  • Target Molecule:

    
     (Monoisotopic Mass: ~342.04 Da)
    
  • Critical Impurity (De-iodinated):

    
     (Monoisotopic Mass: ~216.14 Da)
    
Comparison Table: Q-TOF (HRMS) vs. Triple Quad (QqQ) vs. HPLC-UV
FeatureMethod A: ESI-Q-TOF (Recommended) Method B: ESI-QqQ (Alternative)Method C: HPLC-UV (Standard)
Primary Utility Structural Confirmation & Impurity IDRoutine Quantitation (DMPK)Purity % (Area Normalization)
Mass Accuracy < 5 ppm (Distinguishes isobars)Unit Resolution (~0.7 Da)N/A
Iodine Confirmation High (Via Mass Defect & Exact Mass)Moderate (Via 127 Da fragment)Low (Chromatographic shift only)
Impurity Detection Identifies unknown adducts/degradantsMisses unexpected massesMisses co-eluting non-chromophores
Data Type Full Scan + MS/MS (DIA/DDA)MRM (Targeted)Absorbance (254 nm)
Why HRMS Wins: The Mass Defect Advantage

Iodine (


) is unique among biological elements. It has a significant mass defect (Atomic Mass: 126.90447 Da).
  • Standard biological elements (C, H, N) have positive mass defects (H = 1.0078).

  • Iodine's influence: It pulls the total fractional mass lower than a non-halogenated analog.

  • Application: In HRMS, you can filter data by "Mass Defect" to isolate only iodine-containing species from complex biological matrices or crude reaction mixtures, a capability impossible with QqQ or UV.

Part 2: Experimental Protocol

Sample Preparation (Self-Validating Workflow)
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (Result: 1 mg/mL).

  • Working Standard: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water (0.1% Formic Acid).

  • Validation Step: Inject a "Blank" (Solvent only) before the sample to confirm no carryover of iodine species from previous runs.

LC-MS/MS Conditions
  • Instrument: Agilent 6545 Q-TOF or Thermo Q-Exactive.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm). Reason: The Charged Surface Hybrid (CSH) particle provides better peak shape for basic amines like the imidazo-pyridazine core.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-8 min: 5% -> 95% B (Linear gradient)

    • 8-10 min: 95% B (Wash)

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 110 V (Optimized to prevent in-source loss of Iodine).

  • Collision Energy (CE):

    • Low (10 eV): Preserves molecular ion

      
      .[1]
      
    • High (30-40 eV): Induces C-I bond cleavage to generate the diagnostic fragment.

Part 3: Data Presentation & Fragmentation Analysis[2]

Theoretical Exact Mass Table
SpeciesFormulaMonoisotopic Mass (Da)

(m/z)
Mass Defect
Target Compound

342.0341343.0414 0.0414
De-iodinated Impurity

216.1375217.1448 0.1448
Oxidized Impurity (+O)

358.0290359.0363 0.0363
Diagnostic Fragmentation Pathway

The fragmentation of imidazo[1,2-b]pyridazines is distinct. The primary event at high collision energy is the homolytic or heterolytic cleavage of the C-I bond.

  • Precursor:

    
     343.0414
    
  • Primary Fragment: Loss of Iodine radical (I• = 126.9 Da)

    
    
    
    
    
    216.14 (Radical cation) or Loss of HI.
  • Secondary Fragment: Cleavage of the cyclohexyl-amine bond (Loss of

    
     or 
    
    
    
    ).
Visualization: Fragmentation Pathway

FragmentationPathway Parent Parent Ion [M+H]+ m/z 343.0414 (C12H16IN4)+ Frag1 Fragment A (De-iodinated core) m/z 217.1448 Loss of I• (127 Da) Parent->Frag1 High CE (30eV) C-I Bond Cleavage Iodine Iodine Ion m/z 126.90 (Rare in ESI+, common in neg) Parent->Iodine Minor Pathway Frag2 Fragment B (Imidazo-core) m/z ~135.06 Loss of Cyclohexyl Frag1->Frag2 Ring Cleavage

Figure 1: Proposed ESI+ fragmentation pathway. The loss of the Iodine atom (127 Da) is the diagnostic transition used to confirm the presence of the halogen on the scaffold.

Part 4: Analytical Workflow Diagram

The following decision tree illustrates when to deploy HRMS versus standard techniques during the drug development lifecycle of this compound.

AnalyticalWorkflow Sample Crude Reaction Mixture (Suzuki Coupling) Screen Initial Screen (LC-UV / TLC) Sample->Screen Decision Ambiguous Peak? Screen->Decision MethodA Method A: Q-TOF HRMS (Confirm I-C bond integrity) Decision->MethodA Co-elution/Unknowns MethodB Method B: Triple Quad (Quantify Yield) Decision->MethodB Clean Profile Result1 Identify De-iodinated Byproduct (m/z 217) MethodA->Result1 Mass Defect Filter Result2 Confirm Product (m/z 343.04) MethodA->Result2 Exact Mass Match

Figure 2: Analytical decision matrix. HRMS is triggered specifically when peak purity is ambiguous or when confirming the stability of the C-I bond is required.

References

  • Golla, V. M., et al. (2023). "LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib."[2][3] Journal of Pharmaceutical and Biomedical Analysis.

    • Relevance: details the degradation pathways of imidazo[1,2-b]pyridazine scaffolds, specifically identifying hydrolysis and de-halogen
  • Giesen, J. A., & Diament, B. J. (2018). "Iodine-Containing Mass-Defect-Tuned Dendrimers for Use as Internal Mass Spectrometry Calibrants."[4] Journal of the American Society for Mass Spectrometry.[4][5]

    • Relevance: Establishes the fundamental principles of using Iodine's mass defect for filtering and calibr
  • Goel, R., et al. (2023). "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives." Journal of Medicinal Chemistry.

    • Relevance: Provides synthetic routes and characterization data (NMR/MS) for cyclohexyl-amine substituted imidazo[1,2-b]pyridazines.

Sources

Infrared (IR) spectrum interpretation for amine and iodo functional groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and interpretation framework for identifying amine (N-H) and iodo (C-I) functional groups using Infrared (IR) spectroscopy. It evaluates the performance of standard FTIR techniques against alternative methods like Raman spectroscopy, specifically addressing the detection limits for heavy-atom halogens.

Executive Summary & Technical Context

In drug development, distinguishing between nitrogen-containing pharmacophores (amines) and halogenated intermediates (iodides) is critical. While Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for rapid functional group analysis, its performance varies significantly between these two moieties.

  • The "Product" (FTIR): Exceptional for detecting Amines due to the high dipole moment change of N-H bonds.

  • The Challenge: FTIR often fails to reliably detect Iodo groups because the C-I stretch occurs in the far-infrared/fingerprint region (<600 cm⁻¹), often below the cutoff of standard ATR crystals.

  • The Alternative: Raman Spectroscopy is the superior alternative for C-I detection due to the high polarizability of the iodine atom.

Mechanism & Performance Comparison

Theoretical Basis

IR Selection Rule: Absorption requires a change in the dipole moment (


).[1][2]
  • Amines (N-H): The N-H bond is highly polar. Stretching vibrations result in a large dipole change, yielding strong, sharp signals in the diagnostic region (3300–3500 cm⁻¹).

  • Iodides (C-I): The C-I bond is less polar than C-F or C-Cl, and the heavy mass of iodine shifts the vibrational frequency to the low-energy region. The dipole change is weak, resulting in low-intensity bands that are easily obscured.

Performance Matrix: FTIR vs. Raman

The following table compares the detection capability of standard FTIR (using Diamond ATR) against Raman spectroscopy for these specific groups.

FeatureAmine (N-H) DetectionIodo (C-I) DetectionTechnical Constraint
FTIR (Mid-IR) Superior. High sensitivity to N-H polarity. Distinct primary/secondary patterns.[3][4]Poor. C-I stretch (500–600 cm⁻¹) is often near/below detector cutoff.Diamond ATR cutoff ~525 cm⁻¹; ZnSe cutoff ~650 cm⁻¹.
Raman Moderate. N-H signals are weak (low polarizability change).Superior. C-I bond is highly polarizable; yields very strong, distinct Raman scattering.Fluorescence interference in some samples.[2]
Detection Limit < 1% w/w for amines in clean matrices.> 5-10% w/w (often requires Far-IR or CsI optics).Signal-to-Noise ratio is low for C-I in IR.

Detailed Interpretation Guide

Amine Functional Groups (N-H)

Amines exhibit diagnostic bands in the high-frequency region.[4][5] The number of bands correlates directly with the number of N-H bonds (Validation Rule).

  • Primary Amines (

    
    ): 
    
    • Stretch (3300–3500 cm⁻¹): Two bands.[3][5][6]

      • Asymmetric Stretch: Higher frequency.

      • Symmetric Stretch: Lower frequency.[6]

    • Bend (Scissoring, ~1600 cm⁻¹): Strong, broad band.

    • Wag (665–910 cm⁻¹): Broad, "cloud-like" shape (often diagnostic for primary amines).

  • Secondary Amines (

    
    ): 
    
    • Stretch (3300–3500 cm⁻¹): Single weak band.

    • Bend: Weak or absent.

  • Tertiary Amines (

    
    ): 
    
    • Silent in the N-H stretch region (No N-H bonds). Detection relies on C-N stretching (1000–1350 cm⁻¹), which is non-diagnostic due to overlap with C-C and C-O bands.

Iodo Functional Groups (C-I)

Identifying a C-I bond by standard FTIR is a process of exclusion and low-frequency analysis.

  • C-I Stretch (500–600 cm⁻¹):

    • Appears as a medium-to-weak band.[4][7][8]

    • Critical Limitation: If using a ZnSe ATR crystal, this region is invisible (ZnSe cuts off at 650 cm⁻¹). You must use a Diamond or KRS-5 crystal to see this.

  • Fingerprint Pattern: C-I bands are rarely diagnostic on their own. They must be cross-referenced with the absence of other halides (C-Cl ~700 cm⁻¹, C-Br ~600 cm⁻¹).

Experimental Protocols

Protocol: ATR-FTIR Acquisition for Amine/Iodo Screening

Objective: Obtain high-quality spectra to distinguish N-H overtones from C-I fundamental stretches.

  • Crystal Selection (Critical Step):

    • For Amines: Any standard crystal (ZnSe, Diamond, Ge).

    • For Iodides:MUST use Diamond (cutoff ~525 cm⁻¹) or CsI transmission plates (cutoff ~200 cm⁻¹). Do not use ZnSe.

  • Background Collection:

    • Collect 32 scans of air background. Ensure the low-frequency region (400–700 cm⁻¹) is noise-free.

  • Sample Application:

    • Solids: Apply high pressure (clamp) to ensure intimate contact. Poor contact reduces the intensity of high-frequency peaks (N-H stretch).

    • Liquids: Cover the crystal completely.

  • Parameter Setup:

    • Resolution: 4 cm⁻¹.

    • Scans: 64 (Higher scan count improves Signal-to-Noise for weak C-I bands).

    • Range: 4000–400 cm⁻¹.

  • Validation (Self-Check):

    • Amine Check: Look for the

      
       doublet (2350 cm⁻¹). If N-H peaks are <5% T, re-clamp sample.
      
    • Iodo Check: Verify the baseline at 450–500 cm⁻¹. If it is noisy/erratic, the detector/crystal cutoff is reached; C-I detection is invalid.

Visualization of Workflows

Decision Tree: Spectral Interpretation

The following diagram outlines the logic flow for distinguishing these groups based on spectral features.

AmineIodoLogic Start Unknown Spectrum Analysis Check3300 Check 3300-3500 cm⁻¹ Region Start->Check3300 TwoBands Two Bands Found? Check3300->TwoBands Strong Signal OneBand One Band Found? Check3300->OneBand Weak Signal NoBands No Bands (Silent) Check3300->NoBands No Signal Primary Primary Amine (R-NH₂) Confirm with Bend ~1600 cm⁻¹ TwoBands->Primary Yes Secondary Secondary Amine (R₂-NH) Weak/No Bend OneBand->Secondary Yes TertiaryOrIodo Tertiary Amine OR Iodo-Compound NoBands->TertiaryOrIodo CheckLowFreq Check 500-600 cm⁻¹ (Requires Diamond/CsI) TertiaryOrIodo->CheckLowFreq BandPresent Band Present (500-600)? CheckLowFreq->BandPresent IodoConfirm Possible C-I Bond (Validate with Raman) BandPresent->IodoConfirm Yes TertiaryConfirm Tertiary Amine (Check C-N ~1200) BandPresent->TertiaryConfirm No

Figure 1: Decision logic for differentiating Amine and Iodo functionalities using FTIR spectral data.

Method Selection Workflow

This diagram illustrates when to switch from FTIR to Raman based on the target functional group.

MethodSelection Input Target Moiety Amine Amine (N-H) Input->Amine Iodo Iodide (C-I) Input->Iodo FTIR Primary Method: FTIR (Transmission/ATR) Amine->FTIR ReasonAmine Strong Dipole Change Distinct N-H Stretch Amine->ReasonAmine Raman Primary Method: Raman (Scattering) Iodo->Raman ReasonIodo High Polarizability Heavy Atom Vibration Iodo->ReasonIodo FTIR->Iodo Low Reliability (Cutoff Issues)

Figure 2: Methodological selection workflow. Note the preference for Raman spectroscopy when analyzing heavy-atom halides like iodides.

References

  • LibreTexts Chemistry. (2023). Infrared Spectroscopy: Amines. Retrieved from [Link]

  • Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy - Functional Group Frequency Tables. Retrieved from [Link]

Sources

A Tale of Two Scaffolds: Comparing the Kinase Selectivity of Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Drug Discovery Professionals

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences potency, selectivity, and ultimately, the therapeutic window of a drug candidate. Among the "privileged" structures in medicinal chemistry, the imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine cores are prominent. While structurally similar, a subtle change in a single nitrogen atom's position dramatically alters their interaction with the human kinome, leading to distinct selectivity profiles. This guide provides a comparative analysis of these two scaffolds, offering experimental insights and methodologies to aid researchers in their drug development endeavors.

Structural Nuances: More Than Just a Nitrogen Atom

At first glance, the two scaffolds appear to be simple isomers. However, the placement of a nitrogen atom in the six-membered ring—at position 7 in imidazo[1,2-b]pyridazine versus its absence at that position in imidazo[1,2-a]pyridine—fundamentally changes the electronic and steric properties of the molecule.

The imidazo[1,2-b]pyridazine core is generally more electron-deficient, which can influence its hydrogen bonding capabilities and stacking interactions within the ATP-binding pocket of a kinase. This seemingly minor structural alteration is a key determinant of the differing kinase selectivity profiles observed between inhibitors built upon these two frameworks.[1][2]

G cluster_0 Core Scaffold Comparison node_A Imidazo[1,2-a]pyridine img_A node_B Imidazo[1,2-b]pyridazine img_B

Figure 1. Chemical structures of the isomeric imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds.

Comparative Kinase Selectivity: Broad vs. Focused Inhibition

The structural differences between the two scaffolds often translate into distinct patterns of kinase inhibition. While exceptions exist based on specific substitutions, a general trend has emerged from numerous studies.

Imidazo[1,2-b]pyridazine: This scaffold is frequently associated with potent, multi-targeted kinase inhibitors. The archetypal example is Ponatinib (Iclusig®) , a pan-BCR-ABL inhibitor designed to overcome resistance mutations, including the notoriously difficult T315I "gatekeeper" mutation.[3][4] Its design, based on the imidazo[1,2-b]pyridazine core, allows it to potently inhibit a broad array of kinases, which contributes to its efficacy but also to its significant cardiotoxicity.[5][6] Studies have also identified inhibitors from this class targeting PIM kinases,[7][8] cyclin-dependent kinases (CDKs),[1] and DYRK kinases.[9][10] Often, these inhibitors achieve their potency through unique binding modes that may not rely on conventional hinge-region interactions, contributing to their distinct selectivity profiles.[7][8]

Imidazo[1,2-a]pyridine: In contrast, the imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop highly selective kinase inhibitors. By carefully tuning substitutions on the core, researchers have achieved remarkable selectivity for specific kinase targets. For example, structure-based design has yielded potent and selective inhibitors of the Salt-Inducible Kinases (SIKs),[11] dual Mer/Axl kinases,[12][13] and apoptosis signal-regulating kinase 1 (ASK1).[14] The ability to optimize substituents on this scaffold allows for fine-tuning of interactions within the ATP pocket, enabling the development of inhibitors that can distinguish between closely related kinases.[11][12]

The following table summarizes the inhibitory activity of representative compounds from each class against a selection of kinases, illustrating the general trend of broader activity for the imidazo[1,2-b]pyridazine scaffold versus the more targeted profile of imidazo[1,2-a]pyridine-based inhibitors.

Kinase TargetImidazo[1,2-b]pyridazine (Ponatinib) IC₅₀ (nM)Imidazo[1,2-a]pyridine (Compd. 27) IC₅₀ (nM)Reference
SIK1 - (Not a primary target)< 1[11]
SIK2 - (Not a primary target)> 100[11]
SIK3 - (Not a primary target)> 100[11]
BCR-ABL 0.37- (Not a primary target)[15]
BCR-ABLT315I 2.0- (Not a primary target)[15]
VEGFR2 1.5- (Potent inhibitors exist, e.g. IC₅₀=2.2 nM)[15][16]
FGFR1 2.2-[15]
PDGFRα 1.1-[15]

Note: Data for different compounds are presented to illustrate scaffold properties. Direct comparison requires head-to-head studies under identical assay conditions.

Experimental Insight: How to Profile Kinase Selectivity

To empirically determine and compare the selectivity of novel inhibitors, a systematic and robust experimental workflow is essential. Large-scale kinase profiling platforms are the industry standard for generating a comprehensive selectivity profile.

Workflow for Kinome-Wide Selectivity Profiling

G compound 1. Compound Synthesis & QC stock 2. Stock Solution Prep (e.g., 10 mM in DMSO) compound->stock Purity >95% screening 3. KINOMEscan Assay (Competition Binding) stock->screening Dilution to test conc. data_analysis 4. Data Analysis (% Inhibition or Kd) screening->data_analysis qPCR readout visualization 5. Visualization (Dendrogram/TREEspot™) data_analysis->visualization Mapping hits conclusion 6. Selectivity Profile (On-target vs. Off-target) visualization->conclusion Interpretation

Figure 2. A typical experimental workflow for determining the kinase selectivity profile of a test compound.
Detailed Protocol: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform from Eurofins Discovery is a widely used method for assessing kinase inhibitor selectivity. It is a competition-based binding assay that measures the ability of a test compound to displace a proprietary, active-site-directed ligand from a panel of kinases.[17][18][19]

Principle: The assay involves DNA-tagged kinases, an immobilized ligand, and the test compound. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is quantified via qPCR of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[20]

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the test compound (e.g., your novel imidazo[1,2-b]pyridazine or imidazo[1,2-a]pyridine derivative) in 100% DMSO to create a concentrated stock solution (e.g., 10-100 mM).

    • Perform serial dilutions to generate a range of concentrations for dose-response analysis or prepare a single high concentration (e.g., 1-10 µM) for initial screening.[17]

  • Assay Execution (Typically performed by a service provider):

    • The test compound is incubated with a specific DNA-tagged kinase from a large panel (e.g., the scanMAX panel of 468 kinases) and an immobilized, active-site-directed ligand.[17]

    • The mixture is allowed to reach equilibrium.

    • Unbound components are washed away.

  • Quantification:

    • The amount of kinase bound to the solid support is quantified by eluting the kinase and measuring the associated DNA tag using quantitative PCR (qPCR).[20]

  • Data Analysis and Interpretation:

    • Results are typically reported as percent inhibition relative to a DMSO vehicle control. A low percentage indicates strong inhibition.[20]

    • For dose-response experiments, dissociation constants (Kd) can be calculated, providing a quantitative measure of binding affinity.

    • Data is often visualized on a kinome dendrogram (TREEspot™), which graphically maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing an immediate visual representation of selectivity.[17]

Conclusion and Strategic Outlook

The choice between an imidazo[1,2-b]pyridazine and an imidazo[1,2-a]pyridine scaffold is a strategic decision in kinase inhibitor design.

  • The imidazo[1,2-b]pyridazine scaffold, exemplified by ponatinib, demonstrates a propensity for producing potent, multi-targeted inhibitors. This can be advantageous when targeting resistance mutations or when a polypharmacological profile is desired, though it may come at the cost of increased off-target toxicity.[3][5]

  • The imidazo[1,2-a]pyridine scaffold offers a versatile platform for developing highly selective inhibitors.[11][12][13] Its structure allows for more nuanced modifications that can exploit subtle differences in the ATP-binding sites of various kinases, making it an excellent choice for programs where target specificity is paramount to avoid mechanism-based toxicities.

Ultimately, the optimal scaffold depends on the therapeutic hypothesis. For indications requiring broad inhibition of a kinase family or circumvention of resistance, the imidazo[1,2-b]pyridazine core is a proven starting point. Conversely, when a precisely targeted inhibitor is needed to ensure a clean safety profile, the imidazo[1,2-a]pyridine scaffold provides a well-validated and highly adaptable foundation. A thorough understanding of their intrinsic properties, supported by robust experimental profiling as outlined here, is crucial for making informed decisions in the complex but rewarding field of kinase drug discovery.

References

  • Lin, H., et al. (2012). Synthesis and structure-activity relationships of imidazo[1,2-a]pyrimidin-5(1H)-ones as a novel series of beta isoform selective phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(6), 2230-4. Available at: [Link]

  • Ye, N., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4047-4064. Available at: [Link]

  • DiRico, K. J., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397. Available at: [Link]

  • Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13524-13539. Available at: [Link]

  • Fedorov, O., et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916-24. Available at: [Link]

  • Ye, N., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Barvian, M., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2209-12. Available at: [Link]

  • Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Ali, M. A., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. Available at: [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-8. Available at: [Link]

  • Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. Available at: [Link]

  • Terao, Y., et al. (2012). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(20), 6432-7. Available at: [Link]

  • Moslehi, J. J., et al. (2020). Reengineering Ponatinib to Minimize Cardiovascular Toxicity. Cancer Discovery, 10(10), 1538-1551. Available at: [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Wang, Y., et al. (2013). Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 56(24), 9845-57. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... Available at: [Link]

  • Jabbour, E., et al. (2023). Ponatinib -- Review of Historical Development, Current Status, and Future Research. Clinical Lymphoma, Myeloma & Leukemia, 23(7), 549-561. Available at: [Link]

  • Harvard Medical School. (n.d.). Assays - HMS LINCS Project. Available at: [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Available at: [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Available at: [Link]

  • de Oliveira, P. S. M., et al. (2024). Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. Molecules, 29(20), 4707. Available at: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Available at: [Link]

  • LINCS Data Portal. (2017). KW-2449 KINOMEscan (LDG-1163: LDS-1166). Available at: [Link]

  • Bio-protocol. (n.d.). In vitro kinome profiling measuring drug binding. Available at: [Link]

  • LINCS Data Portal. (2017). QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). Available at: [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 563-569. Available at: [Link]

  • Eadie, L. N., et al. (2018). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Oncotarget, 9(77), 34565-34577. Available at: [Link]

  • Fensome, A., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 586-592. Available at: [Link]

  • Miller, G. D., et al. (2014). Potential of ponatinib to treat chronic myeloid leukemia and acute lymphoblastic leukemia. OncoTargets and Therapy, 7, 1959-1967. Available at: [Link]

  • Cardiff University. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Available at: [Link]

  • Centre for Medicines Discovery. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Available at: [Link]

Sources

Purity Assessment of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine: A Comparative LC-MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors, including PI3K/mTOR dual inhibitors and antiparasitic agents[1]. However, assessing the purity of its halogenated derivatives—specifically N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine —presents unique analytical challenges. The combination of a highly basic heterocyclic core, a lipophilic cyclohexyl group, and a heavy, labile iodine atom demands a rigorous analytical strategy.

This guide objectively compares standard LC-MS platforms against High-Resolution Mass Spectrometry (HRMS) and Supercritical Fluid Chromatography (SFC-MS), providing drug development professionals with a self-validating methodology for trace impurity profiling.

The Analytical Challenge: Chemistry Dictates Strategy

To design an effective purity assessment protocol, we must first understand the causality behind the molecule's behavior in a chromatographic and ionization environment:

  • Basic Nitrogens & Peak Tailing: The molecule contains multiple basic sites (the imidazo-pyridazine nitrogens and the secondary cyclohexylamine). In standard reversed-phase chromatography, these basic sites interact strongly with residual free silanols on silica-based stationary phases, leading to severe peak tailing and carryover.

  • The Iodine Mass Defect: Iodine (

    
    ) is monoisotopic and possesses a significant mass defect (exact mass 126.9045 Da). Unlike chlorine or bromine, it does not provide a distinct M+2 isotopic signature. Identifying iodinated compounds relies heavily on exact mass measurements to distinguish them from non-halogenated isobaric interferences[2].
    
  • In-Source Dehalogenation: The carbon-iodine (C-I) bond is highly susceptible to homolytic cleavage or reduction within the Electrospray Ionization (ESI) source. This can generate a false "des-iodo" impurity peak, complicating the purity assessment if the analytical method cannot distinguish between a true synthetic impurity and an in-source artifact[3].

Platform Comparison: Finding the Optimal System

For routine bulk purity, standard HPLC-UV is often deployed. However, UV detection lacks the specificity to differentiate between the parent drug and structurally similar impurities (e.g., regioisomers or des-iodo degradants) that share identical chromophores. Table 1 compares three advanced MS-hyphenated platforms.

Table 1: Performance Comparison of Analytical Platforms for Halogenated Basic Heterocycles
Analytical PlatformResolution (Isobaric)SensitivityTailing ManagementRelative CostBest Use Case
HPLC-UV / SQ-MS Low (Nominal Mass)ModeratePoor$Routine bulk purity checks; fast screening.
UHPLC-Q-TOF MS High (<2 ppm error)High (Femtogram)Excellent

$
Gold Standard: Unknown impurity profiling and exact mass defect filtering[4].
SFC-MS ModerateModerateSuperior

Orthogonal separation; ideal for highly basic or chiral derivatives.

Experimental Protocols: UHPLC-HRMS Workflow

The following step-by-step methodology represents a self-validating system . It is designed not only to separate impurities but to inherently verify whether observed degradants are real or analytical artifacts.

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine in 1.0 mL of HPLC-grade Acetonitrile to create a stock solution. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of the acidic modifier (Formic Acid) ensures that the basic imidazo[1,2-b]pyridazine nitrogens remain fully protonated in solution. This prevents the analyte from adsorbing to the glass walls of the autosampler vial, ensuring consistent injection volumes and stable ESI+ ionization.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C.

  • Causality: Utilizing a sub-2-micron, heavily end-capped stationary phase minimizes secondary interactions between the secondary amine and residual silanols, effectively eliminating peak tailing.

Step 3: Mass Spectrometry (Q-TOF) & Self-Validation
  • Parameters: ESI in positive mode (ESI+); Capillary Voltage: 3500 V; Drying Gas: Nitrogen at 300°C, 10 L/min. Acquisition: Full scan m/z 100-1000.

  • The Self-Validation Check: To confirm if a detected des-iodo signal (m/z 217.14) is a true impurity or an in-source artifact, compare its Extracted Ion Chromatogram (EIC) against the parent peak. If the des-iodo signal perfectly co-elutes with the parent peak at ~3.2 min, it is an in-source artifact. If it elutes earlier (due to lower lipophilicity without iodine), it is a genuine synthetic impurity.

LCMS_Workflow SamplePrep Sample Prep (Acidic Modifier) UHPLC UHPLC Separation (End-capped C18) SamplePrep->UHPLC Ionization ESI+ Ionization (Soft Ionization) UHPLC->Ionization MassAnalyzer Q-TOF HRMS (Exact Mass) Ionization->MassAnalyzer DataProcessing Data Analysis (Mass Defect) MassAnalyzer->DataProcessing

Figure 1: End-to-end UHPLC-HRMS workflow for trace impurity profiling of halogenated heterocycles.

Data Interpretation & Fragmentation Mechanics

When analyzing the purity of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine, you will commonly encounter specific synthetic impurities and fragmentation products. Table 2 summarizes the quantitative exact mass data used to identify these components confidently.

Table 2: Quantitative Purity Data & Exact Mass Identification
Compound / ImpurityFormulaTheoretical [M+H]⁺Observed m/zMass Error (ppm)Relative Retention Time (RRT)
Parent Drug C₁₂H₁₆IN₄⁺343.0414343.0411-0.871.00
Des-iodo Impurity C₁₂H₁₇N₄⁺217.1453217.1450-1.380.78
Bromo-analog C₁₂H₁₆BrN₄⁺295.0553295.0558+1.690.92
Regioisomer C₁₂H₁₆IN₄⁺343.0414343.0416+0.581.08

Note: The Bromo-analog is a common impurity arising from halogen exchange or impure iodination reagents during synthesis.

MS/MS Fragmentation Pathway

Understanding the Collision-Induced Dissociation (CID) pathway is critical for structural elucidation of unknown impurities. For this compound, the primary fragmentation routes involve the homolytic loss of the iodine radical/HI and the cleavage of the bulky cyclohexyl ring.

Fragmentation Parent [M+H]+ m/z 343.04 Parent Drug DesIodo [M-I+H]+ m/z 217.14 Des-iodo Fragment Parent->DesIodo -I (125.90) LossCy [M-C6H10+H]+ m/z 260.96 Cyclohexyl Cleavage Parent->LossCy -C6H10 (82.08) Core m/z 135.05 Imidazopyridazine Core DesIodo->Core -C6H10 (82.08) LossCy->Core -I (125.90)

Figure 2: Proposed ESI+ MS/MS collision-induced dissociation (CID) fragmentation pathway.

Conclusion

The purity assessment of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine requires an analytical approach that respects its unique physicochemical properties. While standard HPLC-UV systems struggle with the basicity and isobaric nature of its impurities, UHPLC-Q-TOF HRMS provides the necessary chromatographic resolution and exact mass specificity. By employing self-validating protocols—such as cross-referencing retention times against extracted ion chromatograms—analysts can confidently distinguish between true synthetic impurities and in-source artifacts, ensuring the highest standards of drug safety and efficacy.

References

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.[3]()

  • SciELO South Africa. Hyphenated LC-ICP-MS/ESI-MS identification of halogenated metabolites in South African marine ascidian extracts.[4]()

  • Analytical Chemistry (PubMed). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.[2]()

  • ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis.[1]()

Sources

A Comparative Guide to the Crystal Structure Analysis of 3-Haloimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a halogen atom at the 3-position is a common strategy to modulate the physicochemical and pharmacokinetic properties of these derivatives. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for establishing robust structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This guide provides a comprehensive overview of the crystal structure analysis of 3-haloimidazo[1,2-b]pyridazine derivatives. While a direct comparative analysis of the parent 3-chloro- and 3-bromo-imidazo[1,2-b]pyridazines is limited by the availability of public crystallographic data, this guide will delve into the experimental methodologies for their synthesis and crystallization, and explore the anticipated effects of halogen substitution on their crystal packing, drawing from established principles of crystal engineering and the analysis of closely related structures.

The Significance of Halogen Substitution in Crystal Engineering

The identity of the halogen at the 3-position of the imidazo[1,2-b]pyridazine core can significantly influence the intermolecular interactions that govern crystal packing. This, in turn, can affect crucial solid-state properties such as solubility, melting point, and stability. The key intermolecular forces at play include hydrogen bonds, π-π stacking, and, notably, halogen bonds.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend F < Cl < Br < I. This interaction is highly directional, which makes it a powerful tool in crystal engineering for the design of supramolecular architectures.

Synthesis and Crystallization of 3-Haloimidazo[1,2-b]pyridazine Derivatives

The synthesis of 3-haloimidazo[1,2-b]pyridazines typically follows a well-established synthetic route. The general procedure involves the cyclization of a 3-aminopyridazine derivative with an α-halocarbonyl compound, followed by halogenation at the 3-position.

Experimental Protocol: General Synthesis

A representative synthetic scheme for 3-bromo-imidazo[1,2-b]pyridazine is outlined below. The synthesis of other 3-halo derivatives would follow a similar pathway with appropriate modifications to the halogenating agent.

Step 1: Synthesis of Imidazo[1,2-b]pyridazine. The synthesis often begins with the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate.[1] This initial step forms the core imidazo[1,2-b]pyridazine ring system.[1]

Step 2: Halogenation at the 3-position. The subsequent halogenation at the electron-rich C3 position of the imidazole ring can be achieved using various electrophilic halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like chloroform or acetic acid.

Experimental Protocol: Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is often determined empirically.

Method 1: Slow Evaporation. A saturated solution of the purified 3-haloimidazo[1,2-b]pyridazine derivative is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

Method 2: Vapor Diffusion. A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

Method 3: Liquid-Liquid Diffusion. A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals may form at the interface of the two solvents over time.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization 3-Aminopyridazine 3-Aminopyridazine Cyclization Cyclization 3-Aminopyridazine->Cyclization alpha-Haloketone alpha-Haloketone alpha-Haloketone->Cyclization Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Cyclization->Imidazo[1,2-b]pyridazine Halogenation Halogenation Imidazo[1,2-b]pyridazine->Halogenation Halogenating_Agent Halogenating_Agent Halogenating_Agent->Halogenation 3-Halo-imidazo[1,2-b]pyridazine 3-Halo-imidazo[1,2-b]pyridazine Halogenation->3-Halo-imidazo[1,2-b]pyridazine Purified_Compound Purified_Compound 3-Halo-imidazo[1,2-b]pyridazine->Purified_Compound Purification Dissolution Dissolution Purified_Compound->Dissolution Solvent Solvent Solvent->Dissolution Saturated_Solution Saturated_Solution Dissolution->Saturated_Solution Slow_Evaporation Slow_Evaporation Saturated_Solution->Slow_Evaporation Vapor_Diffusion Vapor_Diffusion Saturated_Solution->Vapor_Diffusion Single_Crystals Single_Crystals Slow_Evaporation->Single_Crystals Vapor_Diffusion->Single_Crystals X-ray_Diffraction X-ray_Diffraction Single_Crystals->X-ray_Diffraction Data Collection

Experimental workflow for synthesis and crystallization.

Comparative Analysis of Crystal Structures: Expected Trends

Halogen SubstituentElectronegativityPolarizabilityvan der Waals Radius (Å)Expected Dominant Intermolecular Interactions
Fluorine (F) 3.980.561.47Primarily dipole-dipole and weak C-H···F hydrogen bonds. Halogen bonding is generally not significant.
Chlorine (Cl) 3.162.181.75A balance of C-H···Cl hydrogen bonds and potential Cl···N or Cl···Cl halogen bonds.
Bromine (Br) 2.963.051.85Stronger Br···N or Br···Br halogen bonds are expected to play a more significant role in directing the crystal packing. C-H···Br interactions will also be present.
Iodine (I) 2.664.71.98The most prominent halogen bonds (I···N or I···I) are anticipated, which are likely to be the primary structure-directing interactions.

The increasing polarizability and decreasing electronegativity down the halogen group enhance the ability of the halogen to participate in halogen bonding. Therefore, we can anticipate a shift in the dominant intermolecular interactions from weaker, less directional forces for the fluoro and chloro derivatives to stronger, more directional halogen bonds for the bromo and iodo analogues. This would likely result in different packing motifs and potentially different space groups for the crystals of these compounds.

halogen_effects cluster_properties Halogen Properties cluster_interactions Resulting Intermolecular Interactions F Fluorine Dipole Dipole-Dipole & Weak H-Bonds F->Dipole High Electronegativity Low Polarizability Cl Chlorine Mixed H-Bonds & Weak Halogen Bonds Cl->Mixed Balanced Properties Br Bromine HBond Stronger Halogen Bonds Br->HBond Increased Polarizability I Iodine Dominant_HBond Dominant Halogen Bonds I->Dominant_HBond High Polarizability Low Electronegativity Crystal_Packing_F Potentially Different Packing Motif Dipole->Crystal_Packing_F Influences Crystal_Packing_Cl Intermediate Packing Mixed->Crystal_Packing_Cl Influences Crystal_Packing_Br Directional Packing via Halogen Bonds HBond->Crystal_Packing_Br Strongly Influences Crystal_Packing_I Highly Ordered Packing Driven by Halogen Bonds Dominant_HBond->Crystal_Packing_I Dominates

Influence of halogen substitution on crystal packing.

Case Study: Insights from a Substituted Imidazo[1,2-b]pyridazine Derivative

Conclusion

The crystal structure analysis of 3-haloimidazo[1,2-b]pyridazine derivatives is a crucial aspect of their development as potential therapeutic agents. While a direct comparative analysis of the parent compounds is currently challenging due to the limited availability of public crystallographic data, this guide has provided a framework for understanding the synthesis, crystallization, and expected structural trends in this important class of molecules. The interplay of hydrogen bonding, π-π stacking, and particularly halogen bonding, is expected to be a key determinant of the solid-state architecture. As more crystal structures of these and related compounds become available, a more detailed and quantitative comparison will be possible, further aiding in the rational design of imidazo[1,2-b]pyridazine-based drugs with optimized properties.

References

  • Matsumoto, S., et al. (2013). Structure-based Design, Synthesis, and Evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine Derivatives as Novel Dual c-Met and VEGFR2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-98. Available at: [Link]

  • Zhang, W., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(5), 202-206. Available at: [Link]

  • Chem-Impex. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Tunoori, A. R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 579-584. Available at: [Link]

  • Bairy, G., et al. (2013). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 5(5), 185-191. Available at: [Link]

  • Abu Thaher, B. S., et al. (2017). Crystal structures of pure 3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo[2][3]imidazo[1,2-d][1][2][4]triazin-4(3H)-one and contaminated with 3-(4-bromophenyl). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1041-1046. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. PubChem Compound Database. Retrieved from [Link]

  • Alkorta, I., et al. (2012). Intermolecular Hydrogen and Halogen Bonds in Fluorinated Benzimidazoles. Crystal Growth & Design, 12(9), 4566-4574. Available at: [Link]

  • PubChemLite. (n.d.). 3-bromo-6-chloroimidazo[1,2-b]pyridazine. Retrieved from [Link]

  • Reddy, T. S., et al. (2011). Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology, 4(2), 1363-1368. Available at: [Link]

  • Ouattara, M., et al. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2436-2443. Available at: [Link]

  • El-Faham, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 16(2), 131-139. Available at: [Link]

  • Martynova, E. A., et al. (2023). CCDC 2238228: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. Available at: [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Available at: [Link]

  • Delhaye, S., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1573. Available at: [Link]

  • Glatthor, V., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1064-1075. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-3-nitro-imidazo(1,2-b)pyridazine. PubChem Compound Database. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Procedural Guide to the Safe Disposal of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the lifecycle of a novel compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine, a member of the promising imidazo[1,2-b]pyridazine class of kinase inhibitors, requires careful handling from bench to disposal.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established principles of chemical safety and waste management, designed to provide clarity and build trust in your laboratory's operational protocols.

Compound Profile and Inferred Hazard Assessment

  • Imidazo[1,2-b]pyridazine Core: The parent scaffold, imidazo[1,2-b]pyridazine, and its amine-substituted analogues are known to cause skin and serious eye irritation, and may cause respiratory irritation. Some analogues are also classified as harmful if swallowed.[4][5]

  • Iodo- Functional Group: The presence of iodine classifies this compound as a halogenated organic compound .[6] Halogenated waste streams require specific disposal routes, typically high-temperature incineration, and must not be mixed with non-halogenated organic waste.[7][8] Mixing these waste streams needlessly increases disposal costs and complicates the disposal process.[8]

  • N-cyclohexylamine Moiety: Aliphatic amines like cyclohexylamine can be corrosive, causing severe skin burns and eye damage, and may be flammable.[9][10] They also require careful segregation from incompatible materials.

Based on this composite analysis, N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine should be treated as a hazardous substance with the potential for oral toxicity, skin and eye irritation or corrosion, and respiratory tract irritation. It must be disposed of as halogenated hazardous waste .

Structural Component Associated Potential Hazards Primary Disposal Consideration
Imidazo[1,2-b]pyridazine Core Harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation.[4][5]Treat as toxic chemical waste.
Iodo- Group Classifies the compound as halogenated.Segregate as Halogenated Organic Waste .[6]
N-cyclohexylamine Moiety Corrosive (potential for skin burns and eye damage); Flammable.[9]Segregate from incompatible materials (e.g., strong oxidizers, acids).[5][9]

Guiding Principles for Safe Disposal

Adherence to the following principles is mandatory for regulatory compliance and laboratory safety:

  • Do No Harm: All waste must be handled in a way that poses no danger to human health or the environment.[11]

  • Segregation is Key: Never mix incompatible waste streams.[12][13] Specifically, halogenated organic waste must be kept separate from non-halogenated waste.[8][14]

  • Labeling and Containment: All waste containers must be clearly and accurately labeled, kept in good condition, and securely closed when not in use.[15][16]

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal hazardous waste regulations.[11] This typically involves disposal through your institution's Environmental Health & Safety (EHS) office or a licensed waste carrier.[15]

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn to prevent exposure:

  • Eye Protection: Chemical safety goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened laboratory coat.[5]

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary for managing large spills.[5]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure (solid) compound, contaminated consumables, and solutions.

Step 1: Waste Collection and Containerization
  • Select the Correct Container:

    • For Solid Waste: Use a clearly marked, leak-proof container with a secure screw-top lid, designated for "Halogenated Organic Solid Waste." [13] The original chemical container is often a suitable choice for leftover material.[15]

    • For Contaminated Labware (e.g., pipette tips, weighing boats, gloves): Place these items in a dedicated, labeled bag or container for solid hazardous waste.

    • For Solutions: Use a compatible, shatter-resistant container (e.g., a coated glass or polyethylene bottle) designated for "Halogenated Organic Liquid Waste." [8] Ensure the container is compatible with any solvents used.

  • Segregate the Waste:

    • At the point of generation, place waste N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine and anything contaminated by it directly into the designated halogenated waste container.[6][14]

    • Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane) unless they are part of the same experimental solution.[14]

Step 2: Waste Labeling

Proper labeling is a critical regulatory requirement.[16] Affix a "Hazardous Waste" label to your container and fill it out completely and legibly.

  • Full Chemical Name: "Waste N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine"

  • Composition: For mixtures, list all components and their approximate percentages.

  • Hazards: Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Generator Information: Your name, principal investigator, and lab location.

Step 3: Storage Pending Disposal
  • Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[16]

  • Store Safely: Store the container in a designated satellite accumulation area within your laboratory, under the control of laboratory personnel.[16] This area should be away from drains and incompatible materials.

  • Await Pickup: Do not allow waste to accumulate for extended periods. Once the container is about 90% full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal service.[16] Never transport hazardous waste yourself.[15]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine.

G Disposal Workflow for N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine cluster_prep Preparation cluster_segregation Segregation & Containment cluster_storage Storage & Disposal Start Waste Generated Assess Assess Waste Type (Solid, Liquid, Contaminated Labware) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Container Select Designated 'HALOGENATED' Waste Container PPE->Container Label Label Container: 'Hazardous Waste' + Full Chemical Name & Hazards Container->Label AddWaste Add Waste to Container Label->AddWaste Seal Keep Container Securely Sealed AddWaste->Seal AddWaste->Seal Close immediately after use Store Store in Satellite Accumulation Area Seal->Store Store->Store Weekly inspection Request Request Pickup via EHS (when container is ~90% full) Store->Request End Professional Disposal Request->End

Caption: Workflow for the proper disposal of N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine waste.

Emergency Procedures: Spill Management

In the event of a small spill, and only if you are trained and comfortable to do so:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Sweep up the absorbed material and place it in your designated "Halogenated Organic Solid Waste" container.

  • Clean the spill area thoroughly.

For large spills, evacuate the area immediately and contact your institution's emergency response and EHS office.[16]

By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety and responsibility, ensuring that your innovative research does not come at the cost of personal or environmental well-being.

References

  • ACS Publications. (2025, December 15). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
  • Business Waste. (2024, March 19).
  • Sigma-Aldrich. (2025, May 6).
  • PubChem. Imidazo[1,2-b]pyridazin-6-amine.
  • PubMed. (2025, June 12). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors.
  • Fisher Scientific. (2014, March 10).
  • CymitQuimica. (2024, December 19).
  • NSTA. (2024, August 16).
  • ResearchGate. (2021, September 7).
  • Apollo Scientific.
  • PMC. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • Vanderbilt University Medical Center.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Cheméo. Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7).
  • MedChemComm (RSC Publishing). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.
  • Columbia Research. Hazardous Chemical Waste Management Guidelines.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • Central Drug House (P) Ltd.
  • Braun Research Group.
  • EPA. (2025, October 15). 6-Cyclopropylpyridazin-3-amine Properties.
  • MDPI. (2025, November 11).
  • PubChem. N-cyclohexyl-6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine.
  • Environment, Health and Safety - University of South Carolina. 7.2 Organic Solvents.
  • BKP Waste & Recycling. (2026, February 26).
  • University of Wisconsin-Madison.
  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical.
  • Google Patents. US9493470B2 - Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt.
  • Benchchem. Navigating the Safe Disposal of 2-Aminoimidazole: A Procedural Guide.

Sources

Comprehensive Safety & Handling Guide: N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action)

Compound Classification: N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine is a functionalized heterocyclic intermediate, likely utilized in the synthesis of kinase inhibitors (e.g., analogs of Ponatinib).

Critical Hazard Alert: As a specific Safety Data Sheet (SDS) is often unavailable for this specific research intermediate, Universal Precautionary Handling (Occupational Exposure Band 3) is mandatory. You must treat this compound as a potential sensitizer, irritant, and bioactive agent until toxicological data proves otherwise.

Immediate Directives:

  • Strict Light Protection: The Carbon-Iodine (C-I) bond is photosensitive. Handle under yellow light if possible; store in amber glass.

  • No Drain Disposal: Iodinated heteroaromatics form toxic disinfection by-products (DBPs) in municipal water treatment. Zero discharge to sink.

  • Respiratory Barrier: Do not handle open powder on an open bench. Use a Fume Hood or Powder Containment Hood.

Part 2: Hazard Identification & Risk Assessment (SAR Analysis)

In the absence of compound-specific toxicology, we apply Structure-Activity Relationship (SAR) analysis to establish the safety profile.

Structural FragmentAssociated Hazard RiskMechanism of Action
Imidazo[1,2-b]pyridazine Core Irritant / Bioactive Known scaffold for kinase inhibition (JAK, VEGFR).[1] Potential for off-target biological activity.[2][3]
Cyclohexyl-amine moiety Corrosive / Sensitizer Secondary amines can cause skin sensitization and mucous membrane irritation. Potential for severe eye damage.[3][4][5]
Iodine Substituent (C-3) Reactivity / Photolysis Susceptible to deiodination under UV light or Pd-catalysis. Heavy halogenated compounds often exhibit higher lipophilicity (skin absorption).

Part 3: Personal Protective Equipment (PPE) Matrix

This protocol utilizes a Double-Barrier System to mitigate the risks of unknown potency and skin absorption.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) / P100 (Preferred) If handling >10mg powder outside a glovebox, a P100 respirator is required to prevent inhalation of bioactive dust.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thickness)Outer: 5 mil Nitrile (Chemical resistance). Inner: 4 mil Nitrile (Breakthrough indicator). Change immediately upon contamination.[3][5]
Ocular Chemical Splash Goggles Standard safety glasses are insufficient due to the potential corrosive nature of the amine functionality.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb liquids. Tyvek provides a non-porous barrier against particulates and splashes.
Glove Compatibility Note
  • Recommended: Nitrile, Neoprene.

  • Avoid: Latex (poor organic solvent resistance), Vinyl (permeable to small molecule heterocycles).

Part 4: Operational Protocols

Engineering Controls & Handling Workflow

The following decision tree dictates the engineering controls based on the physical state and quantity of the material.

HandlingProtocol cluster_safety Critical Safety Check Start Start: Assess Material State State Physical State? Start->State Powder Solid / Powder State->Powder Dry Solution Solution / Oil State->Solution Wet QtyCheck Quantity > 100 mg? Powder->QtyCheck SolventHandling Handle in Fume Hood Double Gloves Required Solution->SolventHandling Hood Standard Fume Hood (Sash at 18 inches) QtyCheck->Hood No (<100mg) Glovebox Glovebox / Isolator (HEPA Filtered) QtyCheck->Glovebox Yes (>100mg)

Figure 1: Engineering control decision matrix for handling N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine.

Solubilization & Reaction Setup
  • Weighing: Always weigh inside the fume hood. If using an analytical balance, use a static-free funnel to prevent powder dispersal.

  • Solvent Choice: The compound is likely soluble in DMSO, DMF, or DCM .

    • Caution: DMSO enhances skin permeability. If dissolved in DMSO, the compound can penetrate nitrile gloves faster. Change outer gloves every 15 minutes when handling DMSO solutions.

  • Reaction Monitoring: When monitoring via TLC or LCMS, treat all aliquots as hazardous waste.

Part 5: Emergency Response & Decontamination

Spill Management

Do NOT use Bleach (Sodium Hypochlorite).

  • Reasoning: Hypochlorite can react with the amine to form chloramines (toxic gas) and may not effectively degrade the iodinated core without creating complex by-products.

Correct Spill Protocol:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Tyvek suit and P100 respirator.

  • Absorb: Use a Chemsorb pad or vermiculite for liquids. For powders, cover with a wet paper towel (solvent-dampened) to prevent dust, then wipe up.

  • Clean: Wash the surface with a 5% Sodium Thiosulfate solution (neutralizes iodine/oxidizers) followed by soapy water.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[6] The amine group poses a risk of corneal damage.

  • Skin Contact: Wash with soap and water.[2][6] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical personnel only).

Part 6: Waste Disposal & Logistics

Environmental Stewardship: Iodinated X-ray contrast media and similar iodinated heterocycles are persistent environmental pollutants.

WasteDisposal WasteGen Waste Generation TypeCheck Waste Type? WasteGen->TypeCheck Solid Solid Waste (Vials, Gloves, Paper) TypeCheck->Solid Liquid Liquid Waste (Mother Liquors) TypeCheck->Liquid SolidBin Hazardous Solid Waste Bin (Double Bagged) Solid->SolidBin Halogenated Halogenated Solvent Stream (Specific Label: Contains Iodine) Liquid->Halogenated Segregate Incineration High-Temp Incineration (>1100°C) Halogenated->Incineration SolidBin->Incineration

Figure 2: Waste segregation workflow ensuring zero environmental release.

Disposal Manifesting:

  • Labeling: Must be tagged as "Halogenated Organic Waste" and "Toxic."

  • Specific Note: Add "Contains Iodinated Heterocycle" to the manifest to alert waste handlers of potential heavy metal/halogen content during incineration.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Imidazo[1,2-b]pyridazine Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Handling Potent Compounds in the Laboratory. ACS Chemical Health & Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.